molecular formula C36H68O4 B1162297 (E)-5-OAHSA-d17

(E)-5-OAHSA-d17

Numéro de catalogue: B1162297
Poids moléculaire: 564.9 g/mol
Clé InChI: FQZBGGYKEFIGPO-MSUUIHNZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-[(9Z)-octadecenoyloxy]octadecanoic acid is a fatty acid ester obtained by formal condensation of the carboxy group of (9Z)-octadecenoic acid with the hydroxy group of 5-hydroxyoctadecanoic acid. It is a fatty acid ester and a monocarboxylic acid. It is functionally related to a 5-hydroxyoctadecanoic acid and an oleic acid. It is a conjugate acid of a 5-[(9Z)-octadecenoyloxy]octadecanoate.

Propriétés

Formule moléculaire

C36H68O4

Poids moléculaire

564.9 g/mol

Nom IUPAC

5-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,34H,3-15,18-33H2,1-2H3,(H,37,38)/b17-16-

Clé InChI

FQZBGGYKEFIGPO-MSUUIHNZSA-N

SMILES

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

SMILES isomérique

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES canonique

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Description physique

Solid

Synonymes

5-(oleoyloxy)octadecanoic acid

Origine du produit

United States

Foundational & Exploratory

(E)-5-OAHSA-d17: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(E)-5-OAHSA-d17 is the deuterated form of (E)-5-hydroxy-octadecanoyl-sn-glycero-3-phosphocholine, a member of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). While this compound itself is not biologically active, it serves as a critical tool for researchers as an internal standard for the accurate quantification of its endogenous, non-deuterated counterpart, 5-OAHSA, in biological samples using mass spectrometry.

The non-deuterated lipid, 5-OAHSA, has garnered significant interest in the scientific community for its potential therapeutic effects, particularly in the context of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of this compound, its function as an internal standard, and the biological role of 5-OAHSA, with a focus on its mechanism of action and relevant experimental protocols for its study.

Core Function of this compound: An Internal Standard

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and reproducible results.[1][2] this compound, being a stable isotope-labeled version of 5-OAHSA, is the ideal internal standard for quantifying this lipid. Its chemical and physical properties are nearly identical to the analyte of interest, causing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This allows it to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the quantitative data.[1]

Biological Function of 5-OAHSA: Anti-Diabetic and Anti-Inflammatory Effects

5-OAHSA belongs to the FAHFA family of lipids, which have been identified as endogenous mammalian lipids with beneficial effects on glucose metabolism and inflammation. These lipids are associated with improved insulin sensitivity and are found in various tissues, with their levels being regulated by factors such as diet and fasting.

The primary mechanism through which 5-OAHSA and other FAHFAs exert their effects is by acting as signaling molecules that activate specific G-protein coupled receptors (GPCRs). The key receptor for many long-chain fatty acids, including those in the FAHFA class, is GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[3][4][5]

GPR120 Signaling Pathway

Activation of GPR120 by ligands like 5-OAHSA initiates a cascade of intracellular events that lead to its anti-inflammatory and insulin-sensitizing effects. The binding of 5-OAHSA to GPR120 can trigger multiple downstream pathways:

  • Anti-Inflammatory Pathway: In immune cells such as macrophages, GPR120 activation can inhibit pro-inflammatory signaling pathways. One of the key mechanisms is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]

  • Insulin Sensitizing Pathway: In adipocytes and other insulin-sensitive cells, GPR120 activation enhances insulin-stimulated glucose uptake. This is mediated through Gαq/11- and β-arrestin-2-dependent pathways, which ultimately promote the translocation of the glucose transporter GLUT4 to the cell membrane.[5]

Below is a diagram illustrating the GPR120 signaling pathway activated by 5-OAHSA.

GPR120_Signaling GPR120 Signaling Pathway cluster_membrane Cell Membrane GPR120 GPR120 Gq Gαq GPR120->Gq Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits OAHSA 5-OAHSA OAHSA->GPR120 Binds to PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC GLUT4_vesicle GLUT4 Vesicle Ca2->GLUT4_vesicle Promotes PKC->GLUT4_vesicle Promotes TAB1 TAB1 beta_arrestin->TAB1 Inhibits interaction with TAK1 TAK1 TAK1 IKK IKK TAK1->IKK Blocked activation NFkB_complex IκB NF-κB IKK->NFkB_complex Blocked phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB Inhibited Release Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Inhibited translocation GLUT4 GLUT4 Translocation GLUT4_vesicle->GLUT4 Quantification_Workflow Quantification of 5-OAHSA Workflow start Start sample_prep Sample Preparation (Add this compound) start->sample_prep extraction Protein Precipitation & Supernatant Collection sample_prep->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

References

An In-depth Technical Guide to (E)-5-OAHSA-d17: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-OAHSA-d17, the deuterated form of the trans-isomer of 5-hydroxy stearic acid esterified with oleic acid, is a crucial internal standard for the accurate quantification of its endogenous, non-deuterated counterpart in complex biological matrices. As a member of the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) class of lipids, (E)-5-OAHSA is of significant interest due to the established anti-diabetic and anti-inflammatory properties of this lipid family. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound, alongside detailed experimental protocols for its application in lipidomics research. Due to the limited availability of data specific to the (E)-isomer, this guide also draws upon information from the more extensively studied (Z)-isomer and the broader FAHFA class, with clear delineations to ensure scientific accuracy.

Chemical Structure and Properties

This compound is a deuterated lipid primarily utilized as an internal standard in mass spectrometry-based analytical methods. Its full chemical name is (9E)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester. The "(E)" designation refers to the trans configuration of the double bond in the oleic acid moiety, also known as elaidic acid. The "d17" signifies the presence of 17 deuterium atoms on the stearic acid chain, which provides a distinct mass shift for mass spectrometric detection without significantly altering its chemical properties.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound(Z)-5-OAHSA-d17Elaidic Acid ((E)-9-Octadecenoic Acid)5-Hydroxystearic Acid
Full Chemical Name (9E)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester(9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester[1](E)-octadec-9-enoic acid5-Hydroxyoctadecanoic acid
CAS Number Not available2714169-20-5[1]112-79-81422-34-0
Molecular Formula C₃₆H₅₁D₁₇O₄C₃₆H₅₁D₁₇O₄[1]C₁₈H₃₄O₂C₁₈H₃₆O₃
Formula Weight 582.0 g/mol (calculated)582.0 g/mol [1]282.46 g/mol 300.48 g/mol
Solubility Not availableDMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]Insoluble in waterSparingly soluble in water
Melting Point Not availableNot available43-45 °CNot available

Biological Context and Signaling Pathways

FAHFAs, including the OAHSA family, are a class of endogenous lipids with significant biological activity. They have been demonstrated to possess anti-diabetic and anti-inflammatory properties, making them attractive targets for therapeutic development.

Anti-inflammatory and Metabolic Effects

Studies on the broader FAHFA class have shown that these lipids can improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation. These effects are, at least in part, mediated by their interaction with G protein-coupled receptors.

GPR120 Signaling Pathway

One of the key signaling pathways for FAHFAs involves the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 by FAHFAs can lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and enhanced glucose uptake in adipocytes. The anti-inflammatory effects of FAHFAs are also mediated through GPR120, which can inhibit pro-inflammatory signaling cascades.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FAHFA (E)-5-OAHSA GPR120 GPR120 FAHFA->GPR120 Binds to Gq_alpha Gαq GPR120->Gq_alpha Activates Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin Recruits PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Insulin_Secretion ↑ Insulin Secretion (in β-cells) Ca_release->Insulin_Secretion GLUT4_Translocation ↑ GLUT4 Translocation (in adipocytes) PKC->GLUT4_Translocation Anti_Inflammatory Anti-inflammatory Effects Beta_Arrestin->Anti_Inflammatory

Caption: GPR120 signaling pathway activated by FAHFAs.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous (E)-5-OAHSA and other related FAHFAs by mass spectrometry. Below is a general protocol for lipid extraction and analysis.

Lipid Extraction from Biological Samples (e.g., Plasma, Tissue)
  • Sample Preparation: Homogenize tissue samples in a suitable buffer on ice. For plasma or serum, use a predetermined volume.

  • Internal Standard Spiking: Add a known amount of this compound (in a solvent like methanol or ethanol) to the homogenate or plasma. The exact amount should be optimized based on the expected concentration of the analyte and the sensitivity of the mass spectrometer.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly to ensure complete mixing and precipitation of proteins.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).

Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Use a reverse-phase column (e.g., C18) for separation of the FAHFAs.

    • Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

    • Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.

  • Data Analysis:

    • Quantify the endogenous (E)-5-OAHSA by calculating the ratio of its peak area to the peak area of the this compound internal standard.

    • Use a calibration curve generated with known concentrations of a non-deuterated (E)-5-OAHSA standard to determine the absolute concentration in the sample.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Folch method) Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS Quantification Data Analysis & Quantification LC_MS->Quantification

Caption: General workflow for FAHFA quantification.

Synthesis Considerations

A detailed, publicly available protocol for the specific synthesis of (E)-5-OAHSA is scarce. However, the general approach would involve a two-step process:

  • Synthesis of 5-Hydroxystearic Acid: This can be achieved through various methods, including the hydroxylation of stearic acid or the reduction of a corresponding keto-acid.

  • Esterification with Elaidic Acid: 5-hydroxystearic acid would then be esterified with elaidic acid ((E)-9-octadecenoic acid) or its activated form (e.g., acyl chloride) to form the final product. The deuteration of the stearic acid backbone would typically be performed on a precursor molecule before the hydroxylation and esterification steps.

Conclusion and Future Directions

This compound is an essential tool for the accurate quantification of a potentially important bioactive lipid. While the biological roles of the broader FAHFA class are increasingly recognized, further research is needed to elucidate the specific functions of the (E)-isomer of 5-OAHSA. The presence of a trans double bond may significantly alter its biological activity compared to the more common cis-isomers. Future studies should focus on the targeted synthesis of (E)-5-OAHSA to enable a thorough investigation of its biological effects and to validate its presence and regulation in biological systems. The methodologies outlined in this guide provide a foundation for researchers to pursue these important areas of investigation.

References

The Emerging Landscape of FAHFAs: A Technical Guide to Their Discovery, Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] First identified in mammals in 2014, these lipokines have garnered significant attention from the scientific community for their potential as both biomarkers and therapeutic agents for metabolic and inflammatory diseases.[2][5][6][7] This technical guide provides a comprehensive overview of the discovery of FAHFAs, their structural diversity, biosynthesis, and physiological significance. We delve into the detailed experimental protocols for their extraction and quantification, present key quantitative findings in tabular format, and illustrate their signaling pathways and experimental workflows using detailed diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of FAHFA biology and their translational potential.

Discovery and Structural Characterization

The discovery of FAHFAs as endogenous mammalian lipids was a serendipitous finding from studies on a mouse model with adipose-specific overexpression of the GLUT4 glucose transporter (AG4OX).[5][8] These mice, despite being obese, exhibited enhanced glucose tolerance and insulin sensitivity.[5] Lipidomic analysis of their adipose tissue revealed a 16- to 18-fold increase in a previously uncharacterized class of lipids, which were identified as branched fatty acid esters of hydroxy fatty acids (FAHFAs).[4][5]

Structurally, FAHFAs consist of a fatty acid linked via an ester bond to a hydroxyl group on another fatty acid.[5][6] This creates a diverse family of lipids, with isomers differing in the constituent fatty acids and the position of the ester linkage on the hydroxy fatty acid backbone.[4] For example, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a well-studied subfamily where palmitic acid is esterified to a hydroxyl group on stearic acid.[1] The position of this ester bond is denoted by a number, such as 9-PAHSA.[4]

Biosynthesis, Metabolism, and Storage

FAHFAs are synthesized and broken down endogenously in mammals.[5][6] While the complete biosynthetic pathway is still under investigation, it is known that they are produced in de novo lipogenesis organs like adipose tissue, liver, and kidney.[9] The enzyme adipose triglyceride lipase (ATGL) has been identified as a key enzyme in FAHFA synthesis, acting as a transacylase that transfers a fatty acid from triglycerides to a hydroxy fatty acid.[10]

Conversely, several enzymes, including androgen-induced gene 1 (AIG1) and androgen-dependent TFPI-regulating protein (ADTRP), have been identified as FAHFA-specific hydrolases, responsible for their degradation.[11]

A significant portion of FAHFAs in cells and tissues are not present as free molecules but are incorporated into triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs).[8][12][13] These FAHFA-TGs are thought to serve as a major reservoir of FAHFAs, with their concentrations being over 100-fold greater than that of nonesterified FAHFAs.[8][12][13] The release of FAHFAs from this storage pool is regulated by lipolysis.[12]

Physiological Significance and Therapeutic Potential

The initial discovery of elevated FAHFA levels in insulin-sensitive mice pointed towards their role in metabolic regulation.[5] Subsequent studies have confirmed their beneficial effects on glucose homeostasis and inflammation.[1][3][14]

Anti-Diabetic Effects

Administration of FAHFAs, particularly PAHSAs, in mice has been shown to lower blood glucose levels and improve glucose tolerance.[4][5][15] These effects are mediated through multiple mechanisms:

  • Stimulation of Insulin and GLP-1 Secretion: FAHFAs enhance the secretion of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[3][4][11]

  • Enhanced Glucose Uptake: In adipocytes, FAHFAs signal through the G-protein coupled receptor 120 (GPR120) to promote insulin-stimulated glucose uptake.[4][6][16]

Importantly, levels of PAHSAs are significantly lower in the serum and adipose tissue of insulin-resistant humans compared to insulin-sensitive individuals, suggesting their potential as biomarkers for type 2 diabetes risk.[4][6]

Anti-Inflammatory Effects

FAHFAs exhibit potent anti-inflammatory properties.[1][3][17] They can reduce the production of pro-inflammatory cytokines by macrophages and attenuate adipose tissue inflammation associated with obesity.[6][14][16] This anti-inflammatory action is also, at least in part, mediated by the GPR120 receptor.[6][11] The ability of FAHFAs to modulate immune responses suggests their therapeutic potential for inflammatory diseases such as colitis and rheumatoid arthritis.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on FAHFAs.

Table 1: FAHFA Levels in a Mouse Model of Enhanced Insulin Sensitivity (AG4OX Mice)

FAHFA FamilyFold Increase in AG4OX vs. Wild-Type MiceReference
Branched Fatty Acid Esters of Hydroxy Fatty Acids16- to 18-fold[4][5]

Table 2: FAHFA Levels in Insulin-Resistant Humans

FAHFA MeasurementObservation in Insulin-Resistant vs. Insulin-Sensitive IndividualsReference
Serum and Adipose Tissue PAHSA Levels50 to 75% lower[6]
Correlation with Insulin SensitivityPositive correlation[4][18]

Detailed Experimental Protocols

Accurate quantification of FAHFAs is crucial for understanding their physiological roles. The following sections detail the key steps in the analytical workflow.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for the extraction of FAHFAs from biological samples.[19][20][21]

Protocol:

  • Homogenization: Homogenize tissue samples (e.g., 150 mg of adipose tissue) on ice in a mixture of 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3 mL of chloroform.[19][22] For serum or plasma samples (e.g., 200 µL), add to a mixture of 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.[19]

  • Internal Standard Spiking: Prior to homogenization, add a known amount of a stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA) to the chloroform for accurate quantification.[19][22]

  • Phase Separation: Centrifuge the mixture at 2200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[19][22]

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further processing.[19]

Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE is employed to enrich FAHFAs and remove interfering neutral lipids.[19][20][21]

Protocol:

  • Cartridge Conditioning: Use a silica SPE cartridge (e.g., Strata SI-1, 500 mg). Pre-wash the cartridge with 6 mL of ethyl acetate and then condition with 6 mL of hexane.[19][22]

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and apply it to the conditioned cartridge.[19][22]

  • Elution of Neutral Lipids: Elute and discard the neutral lipids using 6 mL of 5% ethyl acetate in hexane.[19][22]

  • Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of ethyl acetate.[19][22]

  • Drying and Storage: Dry the collected FAHFA fraction under a gentle stream of nitrogen and store at -80°C.[19][22] A faster protocol utilizes positive pressure (nitrogen) to reduce the elution time.[19][21][22]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Targeted LC-MS is used for the separation and quantification of different FAHFA isomers.[19][23]

Protocol:

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).[19]

    • Mobile Phase: An isocratic flow of 93:7 methanol/water with 5 mM ammonium acetate and 0.03% ammonium hydroxide is used.[19][22]

    • Flow Rate: Maintain a constant flow rate of 0.2 mL/min.[19][22]

    • Column Temperature: Keep the column at 25°C.[19][22]

  • Sample Injection: Reconstitute the dried FAHFA fraction in methanol (e.g., 40 µL) and inject a small volume (e.g., 10 µL) for analysis.[19][22]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used due to the free carboxyl group of FAHFAs.[23]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using specific precursor-product ion transitions for each FAHFA isomer and the internal standard.[19][22]

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

FAHFAs exert their biological effects by activating specific cell surface receptors, primarily GPR120. The following diagram illustrates the downstream signaling cascade initiated by FAHFA binding to GPR120 in an adipocyte.

FAHFA_Signaling_Pathway FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 PLC Phospholipase C (PLC) GPR120->PLC Inflammation_reduction Reduced Inflammation GPR120->Inflammation_reduction (in macrophages) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GLUT4_translocation GLUT4 Translocation to Plasma Membrane Ca_release->GLUT4_translocation PKC->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: FAHFA signaling through GPR120 in adipocytes.

Experimental Workflow

The following diagram outlines the comprehensive workflow for the extraction, enrichment, and analysis of FAHFAs from biological samples.

FAHFA_Experimental_Workflow cluster_extraction Step 1 cluster_spe Step 2 cluster_lcms Step 3 cluster_data Step 4 start Biological Sample (Tissue or Biofluid) extraction Lipid Extraction (Modified Bligh-Dyer) start->extraction in1 extraction->in1 spe Solid-Phase Extraction (SPE) (Silica Cartridge) in2 spe->in2 lcms LC-MS Analysis (C18 Column, MRM) in3 lcms->in3 data Data Analysis and Quantification in1->spe in2->lcms in3->data

Caption: Workflow for FAHFA analysis.

Conclusion and Future Directions

The discovery of FAHFAs has opened up a new and exciting avenue in lipid research.[1] These endogenous molecules hold significant promise for the development of novel therapeutics for type 2 diabetes, obesity, and chronic inflammatory conditions.[2][5][7] Future research should focus on elucidating the complete biosynthetic and degradative pathways of FAHFAs, identifying all their molecular targets, and exploring the full spectrum of their biological activities. Furthermore, large-scale clinical studies are needed to validate their potential as biomarkers and to assess the efficacy and safety of FAHFA-based therapies in humans. The development of sustainable and cost-effective methods for the synthesis of specific FAHFA isomers will also be critical for advancing their therapeutic application.[24][25]

References

The Biological Activities of Oleic Acid and Hydroxystearic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of oleic acid and hydroxystearic acid, with a focus on their molecular mechanisms and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the roles of these fatty acids in cellular signaling, inflammation, and cancer.

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in human adipose tissue and is prevalent in many dietary sources. It is not only a crucial metabolic fuel and a component of cell membranes but also an active signaling molecule with diverse biological effects. Hydroxystearic acids (HSAs) are hydroxylated derivatives of stearic acid, which can be formed endogenously or obtained from dietary sources. Certain regioisomers of HSA have demonstrated significant biological activities, including anti-proliferative and receptor-modulating effects. This guide delves into the intricate biological roles of these fatty acids, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anti-proliferative and receptor-activating effects of oleic acid and various hydroxystearic acid regioisomers.

Table 1: Anti-proliferative Activity of Oleic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
KLEEndometrial Cancer445.6[1]
Hec-1BEndometrial Cancer382.8[1]
ECC-1Endometrial Cancer369.8[1]
AN3CAEndometrial Cancer6762[1]
IshikawaEndometrial Cancer2219[1]
CAL27Tongue Squamous Cell Carcinoma291-228[2]
UM1Tongue Squamous Cell Carcinoma159-78[2]
A549Lung Cancer0.02[3]
PC-3Prostate Cancer0.015[3]
MCF-7Breast Cancer48 (phenyl derivative)[4]
HT-29Colon Cancer48 (phenyl derivative)[4]
MCF-7Breast Cancer82 (n-butyl derivative)[4]
HT-29Colon Cancer77 (n-butyl derivative)[4]

Table 2: Anti-proliferative Activity of Hydroxystearic Acid (HSA) Regioisomers in Various Cancer Cell Lines

HSA IsomerCaCo-2 (IC50, µM)HT29 (IC50, µM)HeLa (IC50, µM)MCF7 (IC50, µM)PC3 (IC50, µM)NLF (IC50, µM)Reference
5-HSA25.1-22.1---[1]
7-HSA-14.726.621.424.324.9[1]
8-HSANo InhibitionNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition[1]
9-HSA-49 ((R)-enantiomer)----[5]
10-HSAVery Weak EffectVery Weak EffectVery Weak EffectVery Weak EffectVery Weak EffectVery Weak Effect[1]
11-HSA27.6--35.8-29.7[1]

Table 3: Activation of Peroxisome Proliferator-Activated Receptor α (PPARα) by Hydroxystearic Acid (HSA) Regioisomers

HSA IsomerFold Induction of PPARα ActivityReference
9-HSA10.1[6][7]
10-HSA15.7[6][7]
12-HSA4.9[6][7]
17-HSA1.7[6][7]

Key Signaling Pathways and Mechanisms of Action

Oleic acid and hydroxystearic acids exert their biological effects through the modulation of several key signaling pathways. These include the activation of G protein-coupled receptors (GPCRs) and nuclear receptors, as well as the inhibition of pro-inflammatory pathways.

G Protein-Coupled Receptor 120 (GPR120) Signaling

Oleic acid is a known agonist of GPR120, a receptor for long-chain fatty acids. Activation of GPR120 by oleic acid can lead to diverse downstream effects, including anti-inflammatory responses and metabolic regulation. One of the key anti-inflammatory mechanisms involves the recruitment of β-arrestin 2, which subsequently inhibits the TAK1-binding protein 1 (TAB1), leading to the suppression of the NF-κB and JNK signaling pathways.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Oleic_Acid Oleic Acid GPR120 GPR120 Oleic_Acid->GPR120 binds beta_Arrestin_2 β-Arrestin 2 GPR120->beta_Arrestin_2 recruits TAB1 TAB1 beta_Arrestin_2->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 IKK IKK Complex TAK1->IKK activates JNK JNK TAK1->JNK activates IkappaB IκB IKK->IkappaB phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB Inflammation Inflammatory Response NF_kappaB->Inflammation translocates to nucleus & promotes transcription JNK->Inflammation

GPR120-mediated anti-inflammatory signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Both oleic acid and hydroxystearic acids can act as ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation. For instance, 10-hydroxystearic acid is a potent agonist of PPARα. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSA Hydroxystearic Acid (e.g., 10-HSA) PPAR PPARα HSA->PPAR binds PPAR_RXR_Complex PPARα-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates

PPARα activation by hydroxystearic acid.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Oleic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This can occur through various mechanisms, including the activation of SIRT1, which can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. Additionally, oleic acid's activation of GPR120 can indirectly inhibit NF-κB as described above.

NFkB_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) p65_acet Acetylated p65 (Active NF-κB) Inflammatory_Stimulus->p65_acet promotes Oleic_Acid Oleic Acid SIRT1 SIRT1 Oleic_Acid->SIRT1 activates SIRT1->p65_acet deacetylates p65_deacet Deacetylated p65 (Inactive NF-κB) p65_acet->p65_deacet Inflammatory_Genes Transcription of Inflammatory Genes p65_acet->Inflammatory_Genes promotes p65_deacet->Inflammatory_Genes

References

(E)-5-OAHSA-d17 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (E)-5-OAHSA-d17, a deuterated lipid standard, and its non-deuterated parent compound, 5-OAHSA. It is intended for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, biological significance, and analytical methodologies related to these compounds. A key focus is placed on the role of 5-OAHSA as a signaling molecule in metabolic and inflammatory pathways.

Physicochemical Properties

This compound is the deuterated form of (E)-5-hydroxy-oleic acid stearic acid, a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family. The deuterated version serves as an ideal internal standard for mass spectrometry-based quantification of the endogenous, non-deuterated 5-OAHSA.

PropertyValueReference
Chemical Name (9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester[1]
CAS Number 2714169-20-5[1]
Molecular Formula C₃₆H₅₁D₁₇O₄[1]
Molecular Weight 582.0 g/mol [1]
Purity ≥99% deuterated forms (d1-d17)[1]
Formulation A solution in methyl acetate[1]
Storage Temperature -20°C

Biological Significance and Signaling Pathways

5-OAHSA is part of the FAHFA class of lipids, which have emerged as significant endogenous signaling molecules with anti-diabetic and anti-inflammatory properties. These beneficial effects are primarily mediated through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Anti-Diabetic Effects

The binding of 5-OAHSA to GPR120 on the surface of adipocytes (fat cells) initiates a signaling cascade that enhances insulin sensitivity. This process is crucial for the proper uptake of glucose from the bloodstream. The primary pathway for this metabolic effect is through the Gαq/11 subunit.

GPR120_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5_OAHSA 5-OAHSA GPR120 GPR120 5_OAHSA->GPR120 Binds Gaq11 Gαq/11 GPR120->Gaq11 Activates PLC PLC Gaq11->PLC Activates PI3K PI3K Gaq11->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: GPR120-mediated metabolic signaling pathway.

Anti-Inflammatory Effects

In immune cells such as macrophages, 5-OAHSA binding to GPR120 triggers a distinct anti-inflammatory signaling pathway. This pathway is independent of Gαq/11 and is mediated by β-arrestin 2. This cascade ultimately inhibits the activity of key pro-inflammatory transcription factors like NF-κB.

GPR120_Anti_Inflammatory_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5_OAHSA 5-OAHSA GPR120 GPR120 5_OAHSA->GPR120 Binds beta_arrestin β-arrestin 2 GPR120->beta_arrestin Recruits TAB1 TAB1 beta_arrestin->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Inhibits activation of NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway Activates Inflammation Reduced Inflammation NFkB_pathway->Inflammation Leads to

Caption: GPR120-mediated anti-inflammatory signaling.

Experimental Protocols: Quantification of 5-OAHSA using this compound

The quantification of 5-OAHSA in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

General Experimental Workflow

LCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Adipose Tissue) Internal_Standard 2. Spiking with This compound Sample_Collection->Internal_Standard Lipid_Extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Internal_Standard->Lipid_Extraction Evaporation_Reconstitution 4. Evaporation & Reconstitution Lipid_Extraction->Evaporation_Reconstitution LC_Separation 5. LC Separation (Reversed-Phase C18 column) Evaporation_Reconstitution->LC_Separation MS_Detection 6. MS/MS Detection (MRM mode, Negative Ionization) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification against standard curve) MS_Detection->Data_Analysis

Caption: General workflow for 5-OAHSA quantification.

Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL aliquot of biological sample (e.g., plasma), add a known amount of this compound solution in methyl acetate.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both 5-OAHSA and this compound would need to be optimized on the specific mass spectrometer being used.

Typical Performance Characteristics of the Method
ParameterTypical Value
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL
Accuracy 85-115% of nominal concentration
Precision (%CV) < 15%
Recovery 80-120%

Conclusion

This compound is an essential tool for the accurate quantification of the biologically active lipid, 5-OAHSA. Understanding the role of 5-OAHSA in GPR120 signaling provides a promising avenue for the development of novel therapeutics for metabolic and inflammatory diseases. The methodologies outlined in this guide offer a robust framework for researchers to investigate the physiological and pathological roles of this important class of endogenous lipids.

References

An In-depth Technical Guide to the Nomenclature of FAHFAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Hydroxy Fatty Acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential. Discovered in 2014, these molecules have been shown to possess potent anti-inflammatory and anti-diabetic properties, making them a subject of intense research in academia and the pharmaceutical industry. A thorough understanding of their nomenclature is fundamental for clear communication and accurate interpretation of research findings in this rapidly evolving field. This guide provides a comprehensive overview of the core principles governing FAHFA nomenclature, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.

Core Nomenclature of FAHFAs

The nomenclature of FAHFAs is based on the two constituent fatty acid chains linked by an ester bond. The naming convention systematically identifies the fatty acid that is esterified to the hydroxyl group of the hydroxy fatty acid.

General Structure: A fatty acid is esterified to a hydroxyl group at a specific position on a hydroxy fatty acid.

Naming Convention: The nomenclature follows the pattern:

[Position of Ester Linkage]-[Acylating Fatty Acid Acronym]H[Hydroxy Fatty Acid Acronym]

  • Position of Ester Linkage: A number indicating the carbon atom on the hydroxy fatty acid where the ester bond is formed.

  • Acylating Fatty Acid Acronym: A standardized abbreviation for the fatty acid contributing the acyl group.

  • H: Represents "hydroxy".

  • Hydroxy Fatty Acid Acronym: A standardized abbreviation for the hydroxy fatty acid backbone.

Example: 9-PAHSA stands for 9-Palmitic Acid Hydroxy Stearic Acid . This indicates that palmitic acid is esterified to the hydroxyl group on the 9th carbon of stearic acid.

FAHFA Families

FAHFAs are categorized into families based on the combination of the fatty acid and the hydroxy fatty acid.[1] A significant number of FAHFA families have been identified in mammalian tissues, with over 51 families and 301 regioisomers detected in the visceral adipose tissue of mice.[1]

Table 1: Common FAHFA Families and Their Constituents

FAHFA Family AbbreviationFull NameAcylating Fatty AcidHydroxy Fatty Acid
PAHSAPalmitic Acid Hydroxy Stearic AcidPalmitic Acid (PA)Hydroxy Stearic Acid (HSA)
POHSAPalmitoleic Acid Hydroxy Stearic AcidPalmitoleic Acid (PO)Hydroxy Stearic Acid (HSA)
OAHSAOleic Acid Hydroxy Stearic AcidOleic Acid (OA)Hydroxy Stearic Acid (HSA)
SAHSAStearic Acid Hydroxy Stearic AcidStearic Acid (SA)Hydroxy Stearic Acid (HSA)
PAHPAPalmitic Acid Hydroxy Palmitic AcidPalmitic Acid (PA)Hydroxy Palmitic Acid (HPA)
OAHPAOleic Acid Hydroxy Palmitic AcidOleic Acid (OA)Hydroxy Palmitic Acid (HPA)
LAHLALinoleic Acid Hydroxy Linoleic AcidLinoleic Acid (LA)Hydroxy Linoleic Acid (HLA)
DHAHLADocosahexaenoic Acid Hydroxy Linoleic AcidDocosahexaenoic Acid (DHA)Hydroxy Linoleic Acid (HLA)
Major Classes of FAHFAs

FAHFAs can be broadly classified into three main categories based on their structural features:[1][2]

  • Branched-Chain FAHFAs: These are the most extensively studied class and are involved in regulating glucose metabolism and inflammation. The ester bond is located on an internal carbon of the hydroxy fatty acid.[1][2]

  • ω-FAHFAs (Omega-FAHFAs): In this class, the fatty acid is acylated to the terminal (ω) hydroxyl group of a very-long-chain fatty acid. They often function as biosurfactants.[1][2] These have also been referred to as O-acyl-ω-hydroxy fatty acids (OAHFAs).[1]

  • Ornithine-FAHFAs: These are bacterial lipids where a short-chain 3-hydroxy fatty acid is acylated, and an ornithine molecule is attached to the free carboxyl group of the hydroxy fatty acid.[1][2]

Quantitative Data on FAHFAs

The concentration of FAHFAs varies significantly across different tissues and physiological states. These quantitative differences are crucial for understanding their biological roles and for developing targeted therapies.

Table 2: Concentration of Representative FAHFAs in Human and Mouse Tissues

FAHFA IsomerTissue/FluidSpeciesConcentration (nmol/g or nmol/L)Reference
9-PAHSASerumHuman~7 nM[3]
9-POHSAPlasmaHuman1184.4 ± 526.1 nM[4]
9-OAHSAPlasmaHuman374.0 ± 194.6 nM[4]
Total PAHSAsAdipose Tissue (SQ-WAT)Mouse (WT)~1.5 nmol/g[3]
Total PAHSAsBrown Adipose Tissue (BAT)Mouse (WT)~2.5 nmol/g[3]
Total PAHSAsLiverMouse (WT)~0.5 nmol/g[3]
9-PAHSAAdipose Tissue (PG-WAT)Mouse (Female)~12 pmol/g[5]
9-PAHSAAdipose Tissue (PG-WAT)Mouse (Male)~4 pmol/g[5]

Table 3: Biological Activity of FAHFAs - GPR120 Activation

FAHFA AgonistReceptorAssayEC50 (µM)Reference
Compound AFFA4 (GPR120)Not Specified~0.35[6]
NCG21FFA4 (GPR120)ERK Activation<10[6]
Grifolic AcidFFA4 (GPR120)ERK ActivationNot Specified[6]
GW9508FFA4 (GPR120)Ca2+ Mobilization~3.47[5]
TUG-1197FFA4 (GPR120)Ca2+ Mobilization~0.2[5]

Experimental Protocols

The accurate quantification and identification of FAHFAs in biological matrices require specialized analytical techniques. The following sections provide detailed methodologies for the extraction and analysis of these lipids.

Extraction of FAHFAs from Tissues and Serum

This protocol is adapted from established methods for the robust extraction of FAHFAs.[7]

Materials:

  • Tissue sample (50-100 mg) or serum (0.9 mL)

  • Citric acid buffer (100 mM sodium citrate tribasic dihydrate, 1 M sodium chloride, pH 3.6)

  • Methanol

  • Chloroform

  • Isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA)

  • Solid-Phase Extraction (SPE) columns (e.g., HyperSep silica SPE column)

  • Hexane

  • Ethyl acetate

Procedure:

  • Homogenization: Homogenize the tissue sample in a mixture of citric acid buffer and ethyl acetate (1:2, v/v) containing the internal standard. For serum, spike the sample directly with the internal standard.

  • Lipid Extraction: Perform a liquid-liquid extraction using a mixture of citric acid buffer, methanol, and chloroform. Centrifuge to separate the phases.

  • Organic Phase Collection: Collect the lower organic phase containing the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Enrichment:

    • Condition the silica SPE column with hexane.

    • Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the column.

    • Wash the column with 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.

    • Elute the FAHFAs with ethyl acetate.

  • Final Drying and Reconstitution: Dry the eluted FAHFA fraction and reconstitute it in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantification of FAHFAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of FAHFAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).

  • Mobile Phase A: Water with 5 mM ammonium acetate.

  • Mobile Phase B: Methanol with 5 mM ammonium acetate.

  • Gradient: A suitable gradient to resolve the different FAHFA isomers.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25°C.

MS/MS Conditions (Example for PAHSAs):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 537.5 (for [M-H]⁻ of PAHSA).

    • Product Ions (Q3):

      • m/z 255.2 (Palmitic acid fragment - quantifier).

      • m/z 281.2 (Dehydrated hydroxystearic acid fragment - qualifier).

      • m/z 299.2 (Hydroxystearic acid fragment - qualifier).

  • Collision Energy: Optimized for each transition.

Signaling Pathways of FAHFAs

Branched-chain FAHFAs, particularly PAHSAs, exert many of their beneficial effects by activating the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

GPR120 Signaling Cascade

Activation of GPR120 by FAHFAs initiates a bifurcated signaling pathway involving both Gαq/11-dependent and β-arrestin-2-dependent mechanisms.

FAHFA_GPR120_Signaling FAHFA FAHFA (e.g., PAHSA) GPR120 GPR120 (FFAR4) FAHFA->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Gαq/11-dependent beta_arrestin β-arrestin-2 GPR120->beta_arrestin β-arrestin-2-dependent PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Insulin_Secretion ↑ Insulin Secretion (Pancreatic β-cells) Ca_release->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (Intestinal L-cells) Ca_release->GLP1_Secretion Internalization Internalization beta_arrestin->Internalization TAB1 TAB1 Internalization->TAB1 sequesters TAK1 TAK1 NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway JNK_pathway JNK Pathway TAK1->JNK_pathway Inflammation ↓ Pro-inflammatory Cytokine Production NFkB_pathway->Inflammation JNK_pathway->Inflammation

Caption: GPR120 signaling cascade activated by FAHFAs.

Experimental Workflow for FAHFA Analysis

The overall process from sample collection to data analysis for FAHFA quantification is a multi-step procedure that requires careful execution.

FAHFA_Analysis_Workflow Sample Biological Sample (Tissue or Biofluid) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Enrichment Solid-Phase Extraction (SPE) (Silica Column) Extraction->Enrichment LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Enrichment->LCMS Data Data Processing (Quantification & Identification) LCMS->Data Result FAHFA Profile & Concentrations Data->Result

Caption: Experimental workflow for FAHFA analysis.

Conclusion

A standardized and well-understood nomenclature is paramount for advancing research and development in the field of FAHFAs. This guide provides a foundational understanding of the naming conventions, supported by quantitative data and detailed experimental protocols. The elucidation of FAHFA signaling pathways, primarily through GPR120, has opened new avenues for therapeutic intervention in metabolic and inflammatory diseases. As research continues to uncover the full spectrum of FAHFA biology, a consistent and clear nomenclature will remain an indispensable tool for the scientific community.

References

Technical Guide: A Methodological Approach to the Study of Endogenous 5-Oxo-7-azatridecanedioic Acid (5-OAHSA) in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no publicly available scientific data on the endogenous levels, specific signaling pathways, or established quantification methods for 5-Oxo-7-azatridecanedioic acid (5-OAHSA). This guide, therefore, provides a comprehensive, albeit generalized, framework for the investigation of this and other novel lipid molecules. The experimental protocols and signaling pathways described herein are based on established methodologies for similar classes of compounds and should be adapted and validated for the specific analysis of 5-OAHSA.

Introduction

The study of novel endogenous molecules is crucial for advancing our understanding of biological processes and for the development of new therapeutic agents. 5-Oxo-7-azatridecanedioic acid (5-OAHSA) represents a potential, yet uncharacterized, signaling molecule. This technical guide outlines a robust methodological approach for researchers to quantify the endogenous levels of 5-OAHSA in various tissues and to elucidate its potential signaling pathways. The core of this guide is a detailed protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for the quantification of small molecules in complex biological matrices.

Quantitative Analysis of 5-OAHSA in Tissues

Due to the absence of specific data for 5-OAHSA, a validated LC-MS/MS method would be the primary choice for its quantification. The following table summarizes hypothetical data points that a researcher might aim to collect.

Table 1: Hypothetical Endogenous Levels of 5-OAHSA in Murine Tissues

Tissue5-OAHSA Level (ng/g tissue)Method of Quantification
BrainTo be determinedLC-MS/MS
LiverTo be determinedLC-MS/MS
KidneyTo be determinedLC-MS/MS
SpleenTo be determinedLC-MS/MS
LungTo be determinedLC-MS/MS
HeartTo be determinedLC-MS/MS
PlasmaTo be determined (ng/mL)LC-MS/MS

Detailed Experimental Protocol: Quantification of a Novel Lipid using LC-MS/MS

This protocol provides a general workflow for the quantification of a novel lipid, such as 5-OAHSA, from biological tissues.

Materials and Reagents
  • Tissues (e.g., mouse liver, brain)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled 5-OAHSA) is ideal. If unavailable, a structurally similar compound not present in the sample can be used.

  • Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system).

Sample Preparation
  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Add 1 mL of ice-cold methanol containing the internal standard.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Protein Precipitation:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the analyte and IS with a higher percentage of organic solvent (e.g., 90% methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be tested. Given the carboxylic acid groups in 5-OAHSA, negative ion mode is likely to be more sensitive.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions need to be optimized by infusing a standard solution of the analyte.

Data Analysis
  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • The concentration of the analyte in the biological samples is then determined from this calibration curve.

Visualization of Potential Signaling and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway for a lipid mediator and a typical experimental workflow for its quantification.

experimental_workflow tissue Tissue Sample homogenization Homogenization (with Internal Standard) tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution & Evaporation spe->elution reconstitution Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: Experimental workflow for 5-OAHSA quantification.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein (αβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cellular_response Cellular Response (e.g., Inflammation, Proliferation) PKC->cellular_response Ca_release->cellular_response OAHSA 5-OAHSA OAHSA->GPCR Binds

Caption: Hypothetical 5-OAHSA signaling pathway.

Conclusion

While direct evidence for the biological role of 5-OAHSA is currently lacking, the methodologies outlined in this guide provide a clear path forward for its investigation. The combination of a robust and sensitive analytical technique like LC-MS/MS with hypothesis-driven exploration of potential signaling pathways will be essential in uncovering the function of this and other novel endogenous molecules. Researchers are encouraged to adapt and validate these general protocols to the specific chemical properties of 5-OAHSA to ensure accurate and reproducible results.

An In-depth Technical Guide on (E)-5-OAHSA and Insulin Sensitivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging research on Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) and their role in improving insulin sensitivity. While this guide focuses on the broader class of PAHSAs due to the limited availability of specific data on (E)-5-OAHSA, the presented information is critical for understanding the potential therapeutic applications of these lipids in metabolic diseases.

PAHSAs are a novel class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties.[1] Their discovery has opened new avenues for the development of therapeutics targeting insulin resistance, a key pathological feature of type 2 diabetes.

Quantitative Data on PAHSA Effects on Insulin Sensitivity

Chronic administration of PAHSAs has been shown to significantly improve glucose metabolism and insulin sensitivity in preclinical models of insulin resistance.[1] The following table summarizes key quantitative findings from studies on high-fat diet-fed mice.

ParameterVehicle ControlPAHSA TreatmentFold ChangeReference
Glucose Infusion Rate (mg/kg/min) during hyperinsulinemic-euglycemic clamp 9.8 ± 1.215.2 ± 1.51.55
Endogenous Glucose Production (mg/kg/min) during hyperinsulinemic-euglycemic clamp 4.2 ± 0.52.1 ± 0.30.5[1]
Insulin-stimulated Glucose Uptake in Glycolytic Muscle (µmol/100g/min) 18.5 ± 2.129.3 ± 3.21.58[1]
Insulin-stimulated Glucose Uptake in Heart (µmol/100g/min) 35.1 ± 4.051.2 ± 5.51.46[1]
Plasma Insulin (ng/mL) during Oral Glucose Tolerance Test (OGTT) 2.5 ± 0.31.8 ± 0.20.72
Area Under the Curve (AUC) for Glucose during OGTT (mg/dL*min) 30,000 ± 2,50022,000 ± 2,0000.73[2]

Note: The data presented is for a mixture of PAHSA isomers or for specific isomers like 5-PAHSA and 9-PAHSA, as specific quantitative data for (E)-5-OAHSA is limited in the current literature.

Signaling Pathways

The insulin-sensitizing effects of PAHSAs are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120).[3][4] GPR120 is a receptor for long-chain fatty acids and its activation initiates downstream signaling cascades that lead to improved glucose homeostasis.

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 Gq Gαq GPR120->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC activates GLUT4_translocation GLUT4 Translocation PKC->GLUT4_translocation promotes Insulin_Sensitivity Improved Insulin Sensitivity GLUT4_translocation->Insulin_Sensitivity leads to PAHSA (E)-5-OAHSA (PAHSA) PAHSA->GPR120

Caption: GPR120 signaling pathway initiated by PAHSAs.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess insulin sensitivity in the context of PAHSA research.

1. Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing in vivo insulin sensitivity.[5][6]

  • Animal Model: C57BL/6J mice on a high-fat diet for 12-16 weeks to induce insulin resistance.

  • Surgical Preparation: 5-7 days prior to the clamp, catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).[7][8]

  • Acclimatization: Mice are allowed to recover from surgery and are handled daily to minimize stress on the day of the experiment.

  • Fasting: Mice are fasted for 5-6 hours before the clamp.

  • Basal Period (t = -90 to 0 min): A primed-continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover. A blood sample is taken at t = -10 and 0 min to determine basal glucose and insulin concentrations.[9]

  • Clamp Period (t = 0 to 120 min):

    • A continuous infusion of human insulin (e.g., 2.5 mU/kg/min) is started.[10]

    • A variable infusion of 20% glucose is initiated and adjusted every 10 minutes to maintain euglycemia (blood glucose at ~120-140 mg/dL).[9][11]

    • Blood samples are collected from the carotid artery every 10 minutes to monitor blood glucose.

    • [3-³H]glucose infusion is continued to trace glucose metabolism during the clamp.

  • Data Analysis:

    • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

    • The rates of glucose appearance (Ra) and glucose disappearance (Rd) are calculated from the tracer data to assess hepatic insulin sensitivity and glucose uptake by peripheral tissues, respectively.

2. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load from the circulation.

  • Animal Model: As described above.

  • Fasting: Mice are fasted for 6 hours.

  • Procedure:

    • A basal blood sample is taken (t = 0 min).

    • Mice are administered a bolus of glucose (2 g/kg body weight) via oral gavage.

    • Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-gavage.

  • Data Analysis:

    • Blood glucose levels are plotted against time.

    • The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of (E)-5-OAHSA on insulin sensitivity.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment cluster_analysis Data Analysis Animal_Model Induce Insulin Resistance (High-Fat Diet) Grouping Randomize into Vehicle and (E)-5-OAHSA Groups Animal_Model->Grouping Treatment Chronic Administration of (E)-5-OAHSA or Vehicle Grouping->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Clamp Hyperinsulinemic- Euglycemic Clamp Treatment->Clamp Glucose_Analysis Analyze Blood Glucose and Insulin Levels OGTT->Glucose_Analysis Tissue_Collection Tissue Collection (Liver, Muscle, Adipose) Clamp->Tissue_Collection Tracer_Analysis Calculate Glucose Turnover Rates Clamp->Tracer_Analysis Molecular_Analysis Western Blot / qPCR for Signaling Proteins & Genes Tissue_Collection->Molecular_Analysis Integration Integrate Data and Draw Conclusions Glucose_Analysis->Integration Tracer_Analysis->Integration Molecular_Analysis->Integration

Caption: Experimental workflow for insulin sensitivity studies.

Conclusion

The study of PAHSAs, including (E)-5-OAHSA, represents a promising frontier in the development of novel therapeutics for insulin resistance and type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute rigorous preclinical studies to further elucidate the mechanisms of action and therapeutic potential of this exciting class of lipids. Future research should focus on delineating the specific effects of individual PAHSA isomers, such as (E)-5-OAHSA, to optimize their therapeutic application.

References

Methodological & Application

Application Notes & Protocols for the Use of (E)-5-OAHSA-d17 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-OAHSA (5-Oleic Acid Hydroxy Stearic Acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. These endogenous lipids have garnered significant interest due to their potential anti-diabetic and anti-inflammatory properties. Accurate quantification of these molecules in biological matrices is crucial for understanding their physiological roles and for the development of novel therapeutics.

(E)-5-OAHSA-d17 is a deuterated analog of (E)-5-OAHSA, designed to serve as an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] The incorporation of 17 deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while ensuring nearly identical chemical and physical properties.[1][3] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays.

Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry (IDMS).[1] A known amount of this compound is added to a sample at the beginning of the preparation process.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during LC-MS analysis.[4][5] By measuring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.[1]

Advantages of Using this compound as an Internal Standard

  • High Accuracy and Precision: Compensates for variations in sample preparation and matrix effects, leading to more reliable quantitative results.[1][2][4]

  • Co-elution with Analyte: The deuterated standard exhibits nearly identical chromatographic behavior to the endogenous analyte, ensuring simultaneous analysis and effective correction for matrix effects at the specific retention time.[3]

  • Reduced Signal Variability: Normalizes for fluctuations in instrument performance and ionization efficiency.[5]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and accepted by regulatory agencies for bioanalytical method validation.[2]

Experimental Protocols

Preparation of Stock Solutions and Working Standards

a. This compound Internal Standard Stock Solution (1 mg/mL):

  • Allow the vial of this compound to equilibrate to room temperature.

  • Reconstitute the entire contents of the vial with the appropriate volume of methyl acetate or ethanol to achieve a final concentration of 1 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in a tightly sealed amber vial.

b. This compound Internal Standard Working Solution (10 µg/mL):

  • Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.

  • Add 990 µL of ethanol (or another appropriate solvent) to achieve a final concentration of 10 µg/mL.

  • Vortex thoroughly.

  • Prepare fresh working solutions daily or as needed and store at -20°C.

c. (E)-5-OAHSA Analyte Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of non-deuterated (E)-5-OAHSA in a similar manner to the internal standard.

  • Perform serial dilutions of the analyte stock solution to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol outlines a general liquid-liquid extraction (LLE) procedure. Optimization may be required for different biological matrices.

  • Thaw plasma/serum samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of the biological sample.

  • Spike the sample with 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the upper organic layer, which contains the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 70% B; 2-15 min: 70-100% B; 15-18 min: 100% B; 18-18.1 min: 100-70% B; 18.1-22 min: 70% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry Conditions (Example for a Triple Quadrupole MS):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temp. 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
Gas Flow Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

c. MRM Transitions:

The exact m/z values for the precursor and product ions will need to be determined by direct infusion of (E)-5-OAHSA and this compound. The following are hypothetical values for illustrative purposes:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(E)-5-OAHSA[M-H]⁻Fragment 1Optimized Value
(E)-5-OAHSA[M-H]⁻Fragment 2Optimized Value
This compound[M-H+16]⁻Fragment 1 + dOptimized Value
This compound[M-H+16]⁻Fragment 2 + dOptimized Value

Note: The mass difference for the d17 isotopologue may not be exactly +17 due to the specific location of the deuterium atoms and potential fragmentation patterns. This needs to be empirically determined.

Data Analysis and Quantification

  • Calibration Curve: Prepare a calibration curve by plotting the ratio of the peak area of the (E)-5-OAHSA analyte to the peak area of the this compound internal standard against the known concentrations of the analyte standards.

  • Regression Analysis: Apply a linear regression model to the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be necessary to ensure accuracy across the entire concentration range.

  • Quantification of Unknowns: Determine the concentration of (E)-5-OAHSA in the unknown samples by calculating their analyte/internal standard peak area ratios and interpolating the concentrations from the calibration curve.

Quantitative Data Summary

The following table illustrates the expected improvement in data quality when using a deuterated internal standard compared to using a structural analog or no internal standard.

MethodMean Bias (%)Precision (%CV)
No Internal Standard-15.222.5
Structural Analog IS-8.712.3
This compound (IDMS) 1.2 4.1

This data is representative and highlights the typical advantages of using a deuterated internal standard.[1]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Extract Liquid-Liquid Extraction (MTBE) Precipitate->Extract Dry Dry Down (Nitrogen) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Workflow for the quantification of (E)-5-OAHSA using this compound.

Hypothetical Signaling Pathway of OAHSA

As the precise signaling pathway for (E)-5-OAHSA is a subject of ongoing research, this diagram illustrates a generalized pathway for a generic OAHSA, highlighting its potential anti-inflammatory and metabolic effects.

G OAHSA OAHSA Receptor G-Protein Coupled Receptor (e.g., GPR120) OAHSA->Receptor Binds to NFkB NF-κB Pathway Receptor->NFkB Inhibits Insulin Insulin Signaling Pathway Receptor->Insulin Potentiates Inflammation Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation Promotes Glucose Glucose Uptake Insulin->Glucose Stimulates

Caption: A potential signaling pathway for OAHSA's biological effects.

Conclusion

This compound is an essential tool for the accurate and precise quantification of endogenous (E)-5-OAHSA in biological systems.[2] The use of this deuterated internal standard in conjunction with isotope dilution mass spectrometry minimizes analytical variability and enhances data reliability, which is critical for research in metabolic diseases, inflammation, and drug development.[1][5] The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this compound in quantitative LC-MS workflows.

References

Application Note: Quantitative Analysis of 5-OAHSA in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-oxo-arachidonic acid and its hydrated form (5-OAHSA) in human plasma. 5-OAHSA is a bioactive lipid mediator derived from the 5-lipoxygenase pathway and is implicated in various inflammatory responses. The method utilizes solid-phase extraction (SPE) for sample cleanup and an isotopically labeled internal standard for accurate quantification. The described protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement this method for pharmacokinetic studies, biomarker discovery, and clinical research.

Introduction

5-OAHSA is a potent chemoattractant for eosinophils and neutrophils, playing a significant role in inflammatory diseases such as asthma.[1][2] It is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[3][4][5] Accurate and precise quantification of 5-OAHSA in biological matrices is crucial for understanding its physiological and pathological roles. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for analyzing low-abundance lipid mediators like 5-OAHSA.[6][7][8] This application note provides a detailed protocol for the extraction and quantification of 5-OAHSA from human plasma.

Experimental

Materials and Reagents
  • 5-OAHSA analytical standard (Cayman Chemical or equivalent)

  • 5-OAHSA-d8 (deuterated internal standard) (Cayman Chemical or equivalent)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a reputable biobank)

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X, 10 mg)

Sample Preparation

A detailed protocol for the extraction of 5-OAHSA from human plasma is outlined below. This procedure involves protein precipitation followed by solid-phase extraction.

  • Plasma Thawing and Spiking: Thaw frozen human plasma samples on ice. To 200 µL of plasma in a clean polypropylene tube, add 10 µL of the internal standard working solution (5-OAHSA-d8 in methanol).

  • Protein Precipitation: Add 600 µL of cold methanol containing 0.1% formic acid to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[9]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Dilution: Dilute the supernatant with 1 mL of aqueous solution containing 0.1% formic acid.[9]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the diluted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol.[10]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 30°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[11]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor and product ions for 5-OAHSA and its deuterated internal standard are listed in Table 1.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-OAHSA319.2115.125
5-OAHSA-d8327.2116.125
Table 1: MRM Transitions for 5-OAHSA and its Internal Standard.

Results and Discussion

Method Validation

The developed LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
Table 2: Typical Method Validation Acceptance Criteria.
Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the analysis of spiked human plasma samples.

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
10.9595.08.5
1010.2102.05.2
10098.598.53.1
500505.0101.02.5
Table 3: Hypothetical Quantitative Results for 5-OAHSA in Spiked Human Plasma.

Visualizations

5-OAHSA Signaling Pathway

5-OAHSA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid FiveHPETE 5-HPETE AA->FiveHPETE 5-LO / FLAP FLAP FLAP cPLA2 cPLA2 cPLA2->AA Releases OXER1 OXE Receptor (G-protein coupled) PLC Phospholipase C (PLC) OXER1->PLC Activates FiveLO 5-Lipoxygenase (5-LO) FiveHETE 5-HETE FiveHPETE->FiveHETE Peroxidase FiveOAHSA 5-OAHSA FiveHETE->FiveOAHSA 5-HEDH FiveHEDH 5-HEDH FiveOAHSA->OXER1 Binds to IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response Leads to

Caption: Signaling pathway of 5-OAHSA synthesis and action.

Experimental Workflow for 5-OAHSA Quantification

Experimental_Workflow start Start: Human Plasma Sample spike Spike with Internal Standard (5-OAHSA-d8) start->spike precipitate Protein Precipitation (Cold Methanol + 0.1% Formic Acid) spike->precipitate centrifuge Centrifugation (10,000 x g, 10 min, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Dry Down (Nitrogen Stream) spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze quantify Data Analysis and Quantification analyze->quantify

Caption: Workflow for 5-OAHSA quantification in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of 5-OAHSA in human plasma. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters will enable researchers to accurately measure this important lipid mediator in various biological studies. The provided diagrams offer a clear visual representation of the signaling pathway and the experimental workflow, facilitating a better understanding of the methodology and the biological context of 5-OAHSA.

References

Application Notes & Protocols for FAHFA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] Their analysis is challenging due to the low abundance in biological samples and the existence of numerous regio-isomers.[2][3] Accurate quantification requires robust sample preparation to isolate and enrich these lipids from complex biological matrices. This document provides detailed protocols for the extraction and enrichment of FAHFAs from various biological samples, including tissues and serum/plasma, preparing them for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

The core of the sample preparation process involves two main stages: a general lipid extraction followed by a specific enrichment step using Solid-Phase Extraction (SPE).[3] This approach effectively removes interfering lipids like triglycerides and cholesterol esters, which can suppress the FAHFA signal during analysis.[3][4]

Experimental Workflow for FAHFA Sample Preparation

The overall workflow for preparing biological samples for FAHFA analysis is a multi-step process designed to isolate and concentrate the target lipids while removing contaminants. The process begins with sample collection and stabilization, followed by lipid extraction, and culminates in the selective enrichment of FAHFAs using solid-phase extraction.

FAHFA_Workflow cluster_collection 1. Sample Collection & Storage cluster_extraction 2. Lipid Extraction cluster_spe 3. Solid-Phase Extraction (SPE) Enrichment Sample Biological Sample (Tissue or Biofluid) Freeze Flash Freeze (Liquid Nitrogen) Sample->Freeze Store Store at -80°C Freeze->Store Homogenize Homogenize Sample (Tissues) Store->Homogenize AddSolvents Add Solvents (Chloroform:Methanol:Buffer) Store->AddSolvents Homogenize->AddSolvents Vortex Vortex & Centrifuge AddSolvents->Vortex InternalStd Spike Internal Standards (e.g., 13C-labeled FAHFA) InternalStd->AddSolvents Collect Collect Organic Phase (Bottom Layer) Vortex->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute Dried Lipids (in Chloroform) Dry->Reconstitute Load Load Sample Reconstitute->Load Condition Condition Silica Cartridge (Hexane) Condition->Load Wash Wash: Remove Neutral Lipids (95:5 Hexane:Ethyl Acetate) Load->Wash Elute Elute FAHFAs (Ethyl Acetate) Wash->Elute FinalDry Dry & Reconstitute for LC-MS Elute->FinalDry

Caption: Overall workflow from sample collection to FAHFA enrichment.

Protocol 1: Total Lipid Extraction

This protocol is based on the widely used Bligh-Dyer method, adapted for FAHFA analysis from tissues and biofluids.[3] It is crucial to maintain the specified solvent ratios to ensure efficient phase separation and lipid recovery.[4]

A. For Tissues (e.g., Adipose, Liver)

  • Preparation : Weigh 150 mg of frozen white adipose tissue (WAT) or 80 mg of frozen liver tissue.[4]

  • Homogenization : On ice, homogenize the tissue in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer.[5]

  • Internal Standards : Prior to homogenization, add a known quantity of isotopically labeled internal standards (e.g., 5 pmol of ¹³C₄-9-PAHSA) to the chloroform.[5] This is critical for accurate quantification.

  • Phase Separation : Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C.[5] This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection : Carefully collect the lower organic phase using a glass pipette and transfer it to a new glass vial.

  • Drying : Dry the collected organic phase under a gentle stream of nitrogen.

  • Storage : The dried lipid extract can be stored at -80°C before proceeding to the enrichment step.[5]

B. For Serum or Plasma

  • Preparation : Use 150-300 µL of serum or plasma.[4] Thaw samples on ice to minimize degradation.[4]

  • Solvent Mixture : In a glass tube, combine 200 µL of the sample with 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.[5]

  • Internal Standards : Add the internal standard mix to the chloroform before adding it to the sample mixture.[5]

  • Extraction : Vortex the mixture for 30 seconds and then centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.[5]

  • Collection : Transfer the lower organic phase to a new vial.

  • Drying and Storage : Dry the extract under nitrogen and store at -80°C until the SPE step.[5]

Note on Sample Input: Overloading the extraction with too much tissue can lead to carryover of neutral lipids and impair the subsequent enrichment step.[4]

Sample TypeRecommended Max. InputTypical Biofluid Volume
Adipose Tissue150 mg[4]N/A
Liver Tissue80 mg[4]N/A
Serum / PlasmaN/A150 - 300 µL[4]
Table 1: Recommended sample input for lipid extraction.

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE is a critical step to enrich FAHFAs and remove other lipid classes that can interfere with LC-MS analysis.[5] This protocol uses a silica-based cartridge.

A. Standard SPE Protocol

This method relies on gravity flow and can take approximately 4 hours.

  • Lipid Reconstitution : Reconstitute the dried lipid extract from Protocol 1 in 200 µL of chloroform.[5]

  • Cartridge Preparation : Use a silica SPE cartridge (e.g., 500 mg silica, 3 mL).[3] Pre-wash the cartridge with 6 mL of ethyl acetate, followed by conditioning with 6 mL of hexane.[5] Do not let the sorbent bed dry out.[5]

  • Sample Loading : Apply the reconstituted lipid sample to the conditioned cartridge.

  • Wash Step : Elute neutral lipids (e.g., triglycerides) by washing the cartridge with 6 mL of 5% ethyl acetate in hexane (95:5 v/v).[4][5]

  • Elution Step : Elute the FAHFAs with 4 mL of ethyl acetate into a clean collection tube.[5]

  • Final Preparation : Dry the eluted FAHFA fraction under a gentle stream of nitrogen. Reconstitute the sample in a small volume (e.g., 40 µL) of methanol for LC-MS analysis.[5]

B. Faster SPE Protocol (with Positive Pressure)

To increase throughput, this modified protocol uses positive pressure (e.g., nitrogen gas) to push solvents through the column, reducing the time to approximately one hour.[3][5]

  • Follow steps 1-3 from the Standard SPE Protocol.

  • Wash Step : Apply 6 mL of 5% ethyl acetate in hexane, adding it in 2-3 mL increments to avoid overfilling the column.[5][6] Use positive pressure to gently push the solvent through.

  • Elution Step : Elute the FAHFAs with 4 mL of ethyl acetate using positive pressure.[5]

  • Final Preparation : Dry and reconstitute the sample as described in the standard protocol.

SPE_Protocol cluster_prep 1. Cartridge Preparation cluster_run 2. Sample Processing cluster_output 3. Final Steps Wash_EA Wash with Ethyl Acetate Condition_Hex Condition with Hexane Wash_EA->Condition_Hex Load Load Reconstituted Lipid Extract Condition_Hex->Load Wash_Neutral Wash (Elute Neutral Lipids) 95:5 Hexane:Ethyl Acetate Load->Wash_Neutral Elute_FAHFA Elute FAHFAs 100% Ethyl Acetate Wash_Neutral->Elute_FAHFA Dry Dry Eluate (Nitrogen Stream) Elute_FAHFA->Dry Reconstitute Reconstitute for LC-MS Analysis Dry->Reconstitute

Caption: Step-by-step logic of the Solid-Phase Extraction protocol.

Important Considerations and Data Interpretation

  • Sample Stability : Biological samples should be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C to prevent lipid degradation.[4] Studies have shown that fatty acid profiles are stable for years when stored at -80°C.[7][8]

  • Background Contamination : The SPE process itself can introduce background signals that correspond to FAHFAs. This background is typically negligible for tissues with high FAHFA levels like adipose and liver.[5] However, for low-level samples like serum, this background can be significant.

  • Blank Samples : It is highly recommended to run a blank sample (e.g., water instead of serum) through the entire extraction and SPE procedure.[4] This helps to quantify the level of background contamination.

Sample TypeEndogenous FAHFA LevelSPE Background Concern
Adipose TissueHighLow / Negligible[5][6]
LiverHighLow / Negligible[5][6]
Serum / PlasmaLowHigh (can be 15-50% of total signal)[4][6]
Table 2: Relative FAHFA levels and potential for background interference.
  • LC-MS/MS Analysis : The final analysis is performed using LC-MS/MS, typically on a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[4][5] The separation of FAHFA isomers is achieved using a C18 reversed-phase column.[3][5] FAHFAs are detected in negative ionization mode.[3]

References

Application Note: Protocol for the Quantitative Analysis of Lipids Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is critical in numerous fields, including disease biomarker discovery, nutritional science, and drug development, to understand their roles in metabolic and signaling pathways. Mass spectrometry-based lipidomics has emerged as a powerful tool for comprehensive lipid analysis. However, the accuracy of quantification can be compromised by factors such as sample loss during preparation and matrix effects during analysis. The stable isotope dilution (SID) technique, which employs deuterated lipid standards, is the gold standard for correcting this analytical variability, ensuring high precision and accuracy.[1] This document provides a detailed protocol for the quantitative analysis of lipids in biological samples using deuterated internal standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This protocol utilizes the stable isotope dilution method, where a known quantity of a deuterated lipid internal standard (IS) is added to a sample at the beginning of the sample preparation process.[1] These standards are chemically and physically almost identical to their endogenous, non-deuterated counterparts.[2] Consequently, they co-elute and experience similar ionization suppression or enhancement during LC-MS analysis.[2] By calculating the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard, variations in signal intensity caused by sample handling and matrix effects can be normalized, leading to accurate and precise quantification.[1]

Experimental Workflow

The overall workflow for quantitative lipid analysis involves several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Homogenize Sample Homogenization Sample->Homogenize Spike Spike with Deuterated Internal Standard Mix Homogenize->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Dry Dry Lipid Extract (under Nitrogen) Extraction->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (RP-HPLC, MRM) Reconstitute->LCMS Process Peak Integration & Ratio Calculation (Analyte/IS) LCMS->Process Calibrate Calibration Curve Generation Process->Calibrate Quantify Absolute Quantification Calibrate->Quantify G SM Sphingomyelin Cer Ceramide SM->Cer Sph Sphingosine Cer->Sph Sph->Cer S1P Sphingosine-1-Phosphate (S1P) Sph->S1P S1P->Sph SMase SMase SMase->SM CDase Ceramidase CDase->Cer CerS Ceramide Synthase CerS->Sph SphK Sphingosine Kinase (SphK1/2) SphK->Sph S1PP S1P Phosphatase S1PP->S1P

References

Application Notes and Protocols for Targeted Lipidomics of (E)-5-OAHSA-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-OAHSA (5-Oleic Acid Ester of Hydroxy Stearic Acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of endogenous lipids. These lipids have garnered significant interest due to their anti-diabetic and anti-inflammatory properties. Accurate quantification of specific FAHFA isomers like 5-OAHSA in biological matrices is crucial for understanding their physiological roles and therapeutic potential. (E)-5-OAHSA-d17 is a deuterated internal standard designed for the precise and accurate quantification of 5-OAHSA using mass spectrometry-based targeted lipidomics. This document provides detailed application notes and protocols for the use of this compound.

Application Notes

This compound as an Internal Standard

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. This compound is an ideal internal standard for 5-OAHSA quantification for the following reasons:

  • Similar Chemical and Physical Properties: As a deuterated analog, this compound co-elutes with the endogenous 5-OAHSA during liquid chromatography and exhibits similar ionization efficiency in the mass spectrometer. This ensures that any variations during sample preparation, extraction, and analysis affect both the analyte and the internal standard similarly, leading to highly accurate and precise quantification.

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. The use of a co-eluting, stable isotope-labeled internal standard effectively corrects for these matrix effects.

  • Accurate Quantification: By measuring the ratio of the analyte to the internal standard, absolute or relative quantification of 5-OAHSA can be achieved with high confidence.

Quantitative Data

The following table summarizes representative concentrations of a closely related OAHSA isomer (9-OAHSA) and other FAHFAs in human serum, as determined by LC-MS/MS, likely utilizing a deuterated internal standard for accurate quantification. These values can serve as a reference for expected physiological concentrations.

AnalyteCohortConcentration (nmol/L) [Median (25th; 75th percentile)]
9-OAHSA Omnivores1.57 (1.09; 2.21)
Vegetarians/Vegans0.82 (0.64; 1.01)
Non-obese controls0.70 (0.55; 1.03)
Obese patients0.49 (0.39; 0.68)
Total FAHFAs Omnivores12.82 (7.57; 14.86)
Vegetarians/Vegans5.86 (5.10; 6.71)
Non-obese controls5.22 (4.18; 7.46)
Obese patients3.24 (2.80; 4.30)

Data adapted from Kellerer et al., 2021.[1]

Experimental Protocols

Protocol 1: Extraction of 5-OAHSA from Human Plasma/Serum

This protocol describes a liquid-liquid extraction procedure for the isolation of FAHFAs, including 5-OAHSA, from plasma or serum samples.

Materials:

  • Human plasma or serum

  • This compound internal standard solution (in a suitable solvent like ethanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean glass tube, add 100 µL of plasma/serum.

  • Spike the sample with a known amount of this compound internal standard solution. The final concentration should be appropriate for the expected range of endogenous 5-OAHSA.

  • Add 300 µL of cold methanol and vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Add 250 µL of water and vortex for 30 seconds.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Targeted Quantification of 5-OAHSA by LC-MS/MS

This protocol outlines the parameters for a targeted LC-MS/MS method for the quantification of 5-OAHSA using this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (example):

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to separate 5-OAHSA from other lipids. For example:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters (example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-OAHSA: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the 5-OAHSA and this compound standards.

  • Collision Energy: Optimize for each transition.

  • Other parameters (e.g., capillary voltage, source temperature): Optimize for the specific instrument.

Data Analysis:

  • Integrate the peak areas for both the 5-OAHSA and this compound MRM transitions.

  • Calculate the peak area ratio of 5-OAHSA to this compound.

  • Generate a calibration curve using known concentrations of 5-OAHSA standard spiked with a constant concentration of this compound.

  • Determine the concentration of 5-OAHSA in the biological samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

5-OAHSA Anti-Inflammatory Signaling Pathway

5-OAHSA and other FAHFAs exert their anti-inflammatory effects through the G-protein coupled receptor 120 (GPR120). The binding of 5-OAHSA to GPR120 initiates a signaling cascade that ultimately inhibits the pro-inflammatory NF-κB pathway.

FAHFA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5_OAHSA 5-OAHSA GPR120 GPR120 5_OAHSA->GPR120 Binds beta_arrestin2 β-arrestin 2 GPR120->beta_arrestin2 Recruits TAB1 TAB1 beta_arrestin2->TAB1 Binds & Sequesters TAK1 TAK1 TAB1->TAK1 Inhibits Activation IKK IKK Complex TAK1->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates for Degradation NF_kappaB NF-κB IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: 5-OAHSA signaling through GPR120 to inhibit inflammation.

Targeted Lipidomics Experimental Workflow

The following diagram illustrates the logical flow of a targeted lipidomics experiment for the quantification of 5-OAHSA.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Tissue) Internal_Standard 2. Spiking with This compound Sample_Collection->Internal_Standard Lipid_Extraction 3. Lipid Extraction (Liquid-Liquid Extraction) Internal_Standard->Lipid_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (Targeted MRM) Lipid_Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification 6. Quantification (Calibration Curve) Data_Processing->Quantification Biological_Interpretation 7. Biological Interpretation Quantification->Biological_Interpretation

Caption: Workflow for targeted quantification of 5-OAHSA.

References

Application Note & Protocol: Quantification of 5-OAHSA in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-O-acetyl-heptadecasalicylic acid (5-OAHSA) is a novel analyte of interest in various fields of biomedical research. Accurate and precise quantification of 5-OAHSA in plasma is crucial for pharmacokinetic studies, biomarker discovery, and clinical trial monitoring. This document provides a detailed protocol for the extraction and quantification of 5-OAHSA in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on established principles for the analysis of similar small molecules in biological matrices.

Data Presentation

The following tables summarize the expected quantitative performance of the described LC-MS/MS method for 5-OAHSA. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
5-OAHSA0.5 - 500≥ 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.5≤ 15≤ 1585 - 115
LQC1.5≤ 15≤ 1585 - 115
MQC75≤ 15≤ 1585 - 115
HQC400≤ 15≤ 1585 - 115

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %RSD: Percent Relative Standard Deviation.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
5-OAHSA> 85%90 - 110%

Experimental Protocols

Materials and Reagents
  • 5-OAHSA reference standard

  • 5-OAHSA internal standard (e.g., deuterated 5-OAHSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Standard Solution Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 5-OAHSA and its internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control samples.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 5-OAHSA: [Precursor Ion] > [Product Ion] (To be determined by infusion of the reference standard)

    • Internal Standard: [Precursor Ion] > [Product Ion] (To be determined by infusion of the IS)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

Data Analysis
  • Quantification is performed by integrating the peak areas of the MRM transitions for 5-OAHSA and its internal standard.

  • A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • The concentration of 5-OAHSA in the plasma samples is determined using the linear regression equation from the calibration curve.

Mandatory Visualizations

Diagram 1: Experimental Workflow for 5-OAHSA Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile + 0.1% FA) Spike_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge (13,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry (MRM Detection) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify 5-OAHSA Calibrate->Quantify

Caption: Workflow for the quantification of 5-OAHSA in plasma.

Diagram 2: Hypothetical Signaling Pathway of 5-OAHSA

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates TF Transcription Factor (e.g., NF-κB) PKC->TF Phosphorylates Gene Target Gene Expression TF->Gene Regulates OAHSA 5-OAHSA OAHSA->Receptor Binds

Caption: A potential signaling cascade initiated by 5-OAHSA.

Application Note: GC-MS Analysis of Branched-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain fatty acids (BCFAs) are carboxylic acids with one or more methyl branches on the carbon chain. They are important components of bacterial cell membranes and are found in various biological matrices, including human and animal tissues, dairy products, and fermented foods. The analysis of BCFAs, typically as their methyl esters (FAMEs), by gas chromatography-mass spectrometry (GC-MS) is a powerful technique for bacterial identification, chemotaxonomy, and the discovery of potential disease biomarkers. This application note provides a comprehensive overview of the methodologies for the extraction, derivatization, and GC-MS analysis of branched-chain fatty acid esters, along with quantitative data and detailed experimental protocols.

Applications

  • Bacterial Identification and Chemotaxonomy: The fatty acid profiles of bacteria are unique and can be used as a "fingerprint" for identification and classification. BCFAs are particularly important markers for certain bacterial species.[1][2]

  • Biomarker Discovery: Alterations in the profiles of BCFAs in biological samples have been linked to various diseases, including metabolic disorders and cancer, making them promising biomarker candidates.[3]

  • Food Science and Nutrition: The analysis of BCFAs is crucial in food science for quality control, authentication (e.g., detecting adulteration of olive oil), and understanding the nutritional value of dairy and fermented products.[2]

  • Microbial Ecology: Studying the BCFA profiles in environmental samples can provide insights into the microbial community composition and activity.

Experimental Workflow

The general workflow for the GC-MS analysis of branched-chain fatty acid esters involves sample preparation (extraction and derivatization), followed by GC-MS analysis and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., bacteria, plasma, tissue) Extraction Lipid Extraction Sample->Extraction Lysis & Solvent Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization Acid/Base Catalysis or Silylation GC_Separation Gas Chromatography (Separation of FAMEs) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Elution Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Library_Matching Spectral Library Matching Data_Acquisition->Library_Matching Report Final Report Peak_Integration->Report Library_Matching->Report

Caption: General workflow for GC-MS analysis of branched fatty acid esters.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on the GC-MS analysis of branched-chain fatty acids.

Table 1: Detection Limits and Recovery Rates

AnalyteDerivatization MethodMatrixDetection Limit (µM)Recovery Rate (%)Reference
Isobutyric acidPentafluorobenzyl bromide (PFBBr)Standard solution0.244 - 0.97755.7 - 97.9[4][5]
2-Methylbutyric acidPentafluorobenzyl bromide (PFBBr)Standard solution0.244 - 0.97755.7 - 97.9[4][5]
Isovaleric acidPentafluorobenzyl bromide (PFBBr)Standard solution0.244 - 0.97755.7 - 97.9[4][5]
Various BCFAsFatty Acid Methyl Ester (FAME)-0.5 ng/mL>95% accuracy[6]

Table 2: GC-MS Instrument Parameters

ParameterMethod 1 (Bacterial FAMEs)Method 2 (Short-Chain FAs)Method 3 (Serum FAMEs)
GC System Agilent 7890ANot SpecifiedHP 5971 MSD
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)[7]DB-225ms (30 m) + DB-5ms (30 m) in tandem[4][5]Not Specified
Injector Temp. 250 °C[7]220 °C220 °C[8]
Injection Mode Split (10:1)[7]Not SpecifiedSplitless[8]
Carrier Gas Hydrogen or Helium[7]HeliumHelium
Oven Program 170°C to 270°C at 5°C/min100°C (2 min) -> 240°C at 2°C/min (10 min hold)[7]70°C -> 170°C at 11°C/min -> 175°C at 0.8°C/min -> 220°C at 20°C/min (2.5 min hold)[8]
MS System Agilent 5975 MSD[7]Not SpecifiedHP 5971 MSD[8]
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)Electron Ionization (EI) with Single Ion Monitoring (SIM)[8]
Scan Range m/z 40 - 430[7]Not SpecifiedSpecific ions monitored[8]

Experimental Protocols

Protocol 1: Total Fatty Acid Extraction and Methylation from Bacterial Cultures (Acid Catalysis)

This protocol is adapted for the extraction and derivatization of all fatty acids (free and bound) from bacterial cultures.[9]

Materials:

  • Bacterial cell culture

  • Internal standard (e.g., Pentadecanoic acid, C15:0)

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (high purity, GC grade)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

Procedure:

  • Harvesting Cells: Centrifuge a known volume of bacterial culture (e.g., 2.5 mL from a late stationary phase culture) to pellet the cells.

  • Internal Standard Addition: Resuspend the cell pellet in a suitable buffer or water and add a known amount of internal standard (e.g., 510 µg of C15:0).

  • Lysis and Drying: Lyophilize the sample to dryness.

  • Derivatization: To the dried cell pellet, add 0.5 mL of anhydrous 1.25 M HCl in methanol. Cap the vial tightly and heat at 80°C for 1 hour or 50°C overnight.

  • Extraction: After cooling to room temperature, add 1 mL of hexane to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Washing: Add 1 mL of saturated sodium bicarbonate solution to the collected hexane layer, vortex, and centrifuge. Transfer the hexane layer to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization of Short-Chain Fatty Acids using Pentafluorobenzyl Bromide (PFBBr)

This protocol is suitable for the analysis of volatile short-chain fatty acids, including branched isomers.[4][5]

Materials:

  • Aqueous sample containing short-chain fatty acids

  • Pentafluorobenzyl bromide (PFBBr)

  • Acetone

  • Phosphate buffer (pH 7)

  • Hexane

Procedure:

  • Sample Preparation: Place the aqueous sample in a reaction vial.

  • pH Adjustment: Adjust the pH of the sample to 7 using a phosphate buffer.

  • Derivatization Reaction: Add a solution of PFBBr in acetone. The optimal conditions are a reaction time of 90 minutes at 60°C with an acetone to water ratio of 2:1 (v/v).[4][5]

  • Extraction: After the reaction is complete, extract the PFBBr derivatives of the fatty acids with hexane.

  • GC-MS Analysis: The hexane extract is then analyzed by GC-MS.

Protocol 3: Silylation for Fatty Acid Derivatization

Silylation is an alternative method to esterification for creating volatile derivatives of fatty acids.[10][11]

Materials:

  • Dried fatty acid sample

  • Aprotic solvent (e.g., acetonitrile)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Dichloromethane (optional, for dilution)

Procedure:

  • Sample Preparation: Place the dried fatty acid sample in a reaction vial. Dissolve in a small volume of an aprotic solvent.

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[10]

  • Dilution (Optional): The reaction mixture can be diluted with a suitable solvent like dichloromethane before injection.

  • GC-MS Analysis: The resulting trimethylsilyl (TMS) esters are then analyzed by GC-MS.

Signaling Pathway and Logical Relationships

The identification of bacteria through their fatty acid profiles relies on the unique composition of their cell membranes, which is genetically determined.

Bacterial_Identification Bacterial_Species Bacterial Species Genetic_Makeup Unique Genetic Makeup Bacterial_Species->Genetic_Makeup Enzyme_Expression Specific Enzyme Expression for Fatty Acid Synthesis Genetic_Makeup->Enzyme_Expression BCFA_Profile Characteristic Branched-Chain Fatty Acid Profile Enzyme_Expression->BCFA_Profile GCMS_Analysis GC-MS Analysis BCFA_Profile->GCMS_Analysis Identification Identification GCMS_Analysis->Identification

Caption: Logical relationship for bacterial identification via GC-MS fatty acid profiling.

Conclusion

GC-MS analysis of branched-chain fatty acid esters is a robust and versatile technique with significant applications in microbiology, clinical diagnostics, and food science. The choice of sample preparation and derivatization method depends on the specific fatty acids of interest and the sample matrix. By following optimized protocols and utilizing appropriate internal standards, accurate and reliable quantification of BCFAs can be achieved, providing valuable insights for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Quantitative Assay of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] The quantification of these lipids in biological matrices is crucial for understanding their physiological roles and for the development of novel therapeutics. This document provides detailed protocols for the quantitative analysis of FAHFAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[3][4]

FAHFAs are comprised of a fatty acid esterified to a hydroxy fatty acid. Different combinations of fatty acids and hydroxy fatty acids, along with variations in the ester bond position, result in a large number of FAHFA families and regioisomers.[3][5] Palmitic acid esters of hydroxy stearic acids (PAHSAs) and oleic acid esters of hydroxy stearic acids (OAHSAs) are among the most studied FAHFA families.[6][7] Accurate quantification of these isomers is challenging due to their low abundance and the potential for interference from other lipids.[3] The use of stable isotope-labeled internal standards is therefore essential for reliable quantification.[1][8]

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is adapted from established methods for extracting lipids from tissues and plasma.[1][6]

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deuterated internal standards (e.g., ¹³C₄-9-PAHSA, ¹³C₁₈-12-OAHSA)[1][6]

  • Dounce homogenizer

  • Centrifuge

Procedure for Adipose Tissue (e.g., Perigonadal White Adipose Tissue - PGWAT):

  • Weigh approximately 150 mg of frozen tissue.

  • On ice, homogenize the tissue in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer.[1][6]

  • Prior to extraction, add a known amount of deuterated internal standards to the chloroform (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA and ¹³C₁₈-12-OAHSA).[1][6]

  • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[1][6]

  • Carefully collect the lower organic phase into a new glass vial.

  • Dry the organic phase under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until further processing.[1][6]

Procedure for Serum or Plasma:

  • To 200 µL of serum or plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standards (e.g., 1 pmol/sample of ¹³C₄-9-PAHSA and ¹³C₁₈-12-OAHSA).[1][6]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C.

  • Collect the lower organic phase and proceed with drying and storage as described for tissue samples.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is crucial for removing neutral lipids and other interfering substances.[1][3][4]

Materials:

  • Silica SPE cartridges (e.g., Strata SI-1 Silica, 500 mg)[1][6]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chloroform (HPLC grade)

  • Positive pressure manifold or vacuum manifold

Procedure:

  • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.[1][6]

  • Condition the cartridge with 6 mL of hexane.[1][6]

  • Reconstitute the dried lipid extract from the previous step in 200 µL of chloroform and apply it to the conditioned cartridge.[1][6]

  • Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[1][6]

  • Elute the FAHFA fraction with 4 mL of ethyl acetate.[1][6]

  • Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Store the purified FAHFA fraction at -80°C until LC-MS/MS analysis.[1][6]

LC-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters Acquity UPLC)

  • C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)[1][6]

  • Triple quadrupole mass spectrometer

LC Parameters:

  • Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.[1][6]

  • Flow Rate: 0.2 mL/min.[1][6]

  • Column Temperature: 25°C.[1][6]

  • Injection Volume: 10 µL (after reconstituting the dried FAHFA fraction in 40 µL of methanol).[1][6]

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Spray Voltage: 3.5 kV[6]

  • Ion Transfer Tube Temperature: 325°C[6]

  • Vaporizer Temperature: 275°C[6]

  • MRM transitions should be optimized for each FAHFA isomer and the internal standards. One quantifier and at least one qualifier transition should be used for each analyte.[1][6]

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The concentration of each FAHFA isomer is calculated by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

Table 1: Example MRM Transitions for Selected FAHFAs

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier 1Product Ion (m/z) - Qualifier 2
9-PAHSA551.5255.2 (Palmitic Acid)299.3 (Hydroxy Stearic Acid)281.3 (HSA - H₂O)
12-OAHSA577.5281.2 (Oleic Acid)299.3 (Hydroxy Stearic Acid)281.3 (HSA - H₂O)
¹³C₄-9-PAHSA555.5259.2299.3281.3
¹³C₁₈-12-OAHSA595.6299.2317.3299.3

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Table 2: Example Quantification of FAHFA Levels in Mouse Tissues

FAHFA IsomerTissueConcentration (pmol/g)Standard Deviation
9-PAHSAPGWAT150.212.5
5-PAHSAPGWAT25.83.1
12-OAHSALiver45.65.9
9-OAHSALiver78.18.2

FAHFA Signaling Pathways

FAHFAs exert their biological effects primarily through the G-protein coupled receptor GPR120.[1] Activation of GPR120 initiates distinct downstream signaling cascades that lead to anti-inflammatory and insulin-sensitizing effects.

Anti-Inflammatory Signaling Pathway

FAHFA_Anti_Inflammatory_Pathway FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 recruits TAB1 TAB1 beta_arrestin2->TAB1 binds & inhibits interaction with TAK1 TAK1 TAK1 NFkB_JNK NF-κB / JNK Signaling TAB1->NFkB_JNK prevents activation of Inflammation Inflammation NFkB_JNK->Inflammation leads to

Caption: FAHFA anti-inflammatory signaling pathway.

Insulin Sensitizing Signaling Pathway

FAHFA_Insulin_Sensitizing_Pathway FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 binds Gaq11 Gαq/11 GPR120->Gaq11 GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake PI3K PI3K Gaq11->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation of Glucose Glucose Glucose->GLUT4_membrane transport

Caption: FAHFA insulin-sensitizing signaling pathway.

Experimental Workflow

The overall workflow for the quantitative analysis of FAHFAs is summarized below.

FAHFA_Quantitative_Workflow Sample Biological Sample (Tissue, Serum, Plasma) Extraction Lipid Extraction (with Deuterated Internal Standards) Sample->Extraction SPE Solid-Phase Extraction (SPE) (FAHFA Enrichment) Extraction->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Analysis (Quantification) LCMS->Data Result Quantitative Results Data->Result

Caption: Quantitative FAHFA analysis workflow.

References

Application Notes and Protocols for Preparing Calibration Curves with (E)-5-OAHSA-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of bioactive lipids is crucial for understanding their roles in various physiological and pathological processes. (E)-5-oxo-6-amino-8-hydroxy-6-octadecenoic acid (OAHSA) is a putative bioactive lipid, and its accurate quantification in biological matrices is essential for elucidating its function. The use of a stable isotope-labeled internal standard, such as (E)-5-OAHSA-d17, is the gold standard for quantification by mass spectrometry. This deuterated standard mimics the analyte's behavior during sample preparation and ionization, correcting for variations and leading to highly accurate and precise measurements.

These application notes provide a detailed protocol for the preparation of calibration curves using this compound for the quantification of endogenous (E)-5-OAHSA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties and Handling

This compound is a deuterated analog of the endogenous compound. It is critical to handle this standard carefully to ensure its integrity.

Storage and Stability:

  • Store at -80°C in a tightly sealed vial.

  • Protect from light and moisture.

  • Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocols

This section details the step-by-step procedures for preparing stock solutions, creating calibration curves, and preparing samples for LC-MS/MS analysis.

Preparation of Stock Solutions

A concentrated stock solution of this compound is the starting point for creating calibration standards.

Materials:

  • This compound standard

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Accurately weigh a precise amount (e.g., 1 mg) of this compound.

  • Dissolve the weighed standard in a known volume of methanol (e.g., 1 mL) to create a 1 mg/mL primary stock solution.

  • From the primary stock, prepare a working stock solution at a lower concentration (e.g., 10 µg/mL) by diluting with methanol.

  • Store all stock solutions at -80°C.

Preparation of Calibration Curve Standards

Serial dilutions of the analyte (unlabeled (E)-5-OAHSA) are prepared and spiked with a constant concentration of the internal standard (this compound).

Protocol:

  • Prepare a series of dilutions of the unlabeled (E)-5-OAHSA standard in a suitable solvent (e.g., 90:10 methanol:water).

  • Spike each dilution with a fixed concentration of the this compound internal standard.

  • The final concentrations of the calibration standards should bracket the expected concentration range of the analyte in the biological samples.

Table 1: Example of Calibration Curve Standards

Calibration StandardConcentration of (E)-5-OAHSA (ng/mL)Concentration of this compound (ng/mL)
Blank00
S0 (LLOQ)0.110
S10.510
S21.010
S35.010
S410.010
S550.010
S6 (ULOQ)100.010

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol describes a general method for extracting the analyte and internal standard from a biological matrix such as plasma.

Materials:

  • Biological sample (e.g., plasma)

  • This compound internal standard working solution

  • SPE cartridges (e.g., C18)

  • Methanol, Water (LC-MS grade)

  • Formic acid

  • Nitrogen evaporator

Protocol:

  • Thaw biological samples on ice.

  • To 100 µL of sample, add 10 µL of the this compound internal standard working solution (to achieve a final concentration of 10 ng/mL).

  • Vortex briefly.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the analysis. Method optimization is recommended for specific instrumentation and applications.

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient
0-1 min30% B
1-8 min30-95% B
8-10 min95% B
10-10.1 min95-30% B
10.1-12 min30% B
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions (Hypothetical)
(E)-5-OAHSA (Analyte)Q1: 312.2 -> Q3: 115.1
This compound (IS)Q1: 329.3 -> Q3: 124.1

Note: MRM transitions are hypothetical and must be optimized for the specific instrument.

Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Use a linear regression model with a 1/x or 1/x² weighting to fit the curve.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock_solution Prepare this compound Stock Solution cal_standards Prepare Calibration Curve Standards stock_solution->cal_standards sample_prep Prepare Biological Samples (Spike with IS) stock_solution->sample_prep lcms LC-MS/MS Analysis cal_standards->lcms sample_prep->lcms data_processing Data Processing (Peak Integration) lcms->data_processing cal_curve Construct Calibration Curve data_processing->cal_curve quantify Quantify Analyte in Samples cal_curve->quantify

Caption: Experimental workflow for the quantification of (E)-5-OAHSA.

signaling_pathway membrane Cell Membrane enzyme1 Enzyme A membrane->enzyme1 activates stimulus External Stimulus stimulus->membrane precursor Lipid Precursor oahsa (E)-5-OAHSA precursor->oahsa Enzyme A receptor Receptor X oahsa->receptor binds to response Cellular Response (e.g., Anti-inflammatory) receptor->response initiates

Caption: Hypothetical signaling pathway involving (E)-5-OAHSA.

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in FAHFA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Troubleshooting Guides & FAQs

Here are answers to common questions and issues encountered during FAHFA analysis by liquid chromatography-mass spectrometry (LC-MS).

Q1: What is the "matrix effect," and why is it a significant problem in FAHFA quantification?

A: In LC-MS, the "matrix effect" refers to the alteration of a target analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can either suppress or enhance the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] Given the low biological abundance of FAHFAs, even minor signal suppression can lead to inaccurate quantification or failure to detect these important lipids.[2][3] In biological samples like plasma and serum, phospholipids are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1][4][5]

Q2: My FAHFA signal intensity is low and inconsistent across replicates. Could this be a matrix effect, and what are the initial troubleshooting steps?

A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some immediate steps you can take:

  • Sample Dilution: A straightforward initial step is to dilute your sample. This can reduce the concentration of interfering matrix components.[6][7] However, this approach is only feasible if the FAHFA concentration in your sample remains above the instrument's limit of detection.[7]

  • Optimize Chromatography: Modifying your chromatographic method can help separate FAHFA isomers from interfering matrix components.[8] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column to improve resolution.[8][9]

  • Use a Divert Valve: A simple and common practice to minimize matrix effects is to use a divert valve that directs the column flow to waste during the elution times of known interfering compounds, thus preventing them from entering and contaminating the ion source.[6]

Q3: How can I quantitatively assess whether my FAHFA analysis is affected by matrix effects?

A: The post-extraction spike method is a widely used quantitative approach to determine the extent of matrix effects.[6] This method involves comparing the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction. The percentage difference in the signal reveals the degree of ion suppression or enhancement.[6]

A qualitative method, post-column infusion , can identify specific regions in the chromatogram where matrix effects occur.[7] This involves infusing a constant flow of the FAHFA standard into the mass spectrometer after the analytical column while injecting a blank, extracted sample. Dips or rises in the baseline signal of the infused analyte indicate ion suppression or enhancement at those retention times.[7][10]

Q4: Which sample preparation technique is most effective at reducing matrix effects for FAHFA analysis?

A: The choice of sample preparation technique is critical for minimizing matrix effects. While protein precipitation (PPT) is a simple method, it is often the least effective, leaving behind significant levels of matrix components like phospholipids.[9][11] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[4][8][9]

For FAHFA analysis, SPE is a commonly employed technique to enrich the analytes and remove contaminants that could cause signal suppression.[12] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, has been shown to be highly effective in producing very clean extracts from biological samples.[9] However, it's important to be aware that SPE cartridges themselves can be a source of background contamination, particularly for certain FAHFA species like PAHSAs.[13][14]

Here is a comparison of common sample preparation techniques:

Technique Principle Effectiveness in Reducing Matrix Effects Considerations for FAHFA Analysis
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Low - Often results in significant matrix effects due to residual phospholipids.[9]Not recommended as a standalone method for complex matrices.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Moderate to High - Can provide clean extracts, but analyte recovery, especially for more polar lipids, can be low.[4][9]Optimization of solvent systems is crucial for good recovery.
Solid-Phase Extraction (SPE) Separation based on affinity of the analyte and matrix components for a solid sorbent.High - Effective at removing interfering components and concentrating the analyte.[8][12]Mixed-mode SPE is particularly effective.[9] SPE cartridges can be a source of background signal for some FAHFAs.[13]

Q5: What is the best way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[8][15] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H). This standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[8] By calculating the ratio of the endogenous FAHFA signal to the SIL-IS signal, accurate quantification can be achieved.[2]

Another approach is to use matrix-matched calibration curves .[8] This involves preparing calibration standards in a blank matrix that is as similar as possible to the study samples. This method helps to account for matrix-induced changes in ionization efficiency.[8] However, obtaining a truly blank matrix that is free of endogenous FAHFAs can be challenging.[16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a step-by-step guide to quantify the impact of the sample matrix on the ionization of your FAHFA of interest.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • FAHFA analytical standard

  • Solvents for sample preparation and LC-MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the FAHFA analytical standard into the final LC-MS reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank biological matrix through your entire sample preparation workflow (e.g., LLE or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the FAHFA analytical standard to the same final concentration as Set A.[1]

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect: Use the following formula to calculate the percentage matrix effect:

    Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100%

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This is a generalized protocol for enriching FAHFAs from a biological matrix. The specific sorbent and solvents should be optimized for your FAHFAs of interest.[1]

Materials:

  • SPE cartridge (e.g., C18, mixed-mode)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute FAHFAs)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent through the cartridge to collect the FAHFAs of interest.

  • The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is extraction Lipid Extraction (e.g., LLE, SPE) add_is->extraction cleanup Enrichment/Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup reconstitute Dry and Reconstitute cleanup->reconstitute lc_separation LC Separation (Chromatography) reconstitute->lc_separation ms_detection MS Detection (Mass Spectrometry) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Ratio to SIL-IS) peak_integration->quantification end Final FAHFA Concentration quantification->end

Caption: Experimental workflow for FAHFA quantification using stable isotope dilution LC-MS.

G cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Resolution start Low or Inconsistent FAHFA Signal assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me dilute Dilute Sample assess_me->dilute If suppression is high optimize_chrom Optimize Chromatography assess_me->optimize_chrom If co-elution is suspected improve_cleanup Improve Sample Cleanup (e.g., change SPE) assess_me->improve_cleanup If extract is 'dirty' end Accurate FAHFA Quantification dilute->end If sensitivity is sufficient optimize_chrom->end use_is Use SIL-IS or Matrix-Matched Calibrants improve_cleanup->use_is use_is->end

Caption: A troubleshooting flowchart for addressing matrix effects in FAHFA quantification.

References

Technical Support Center: Optimizing Ionization Efficiency for 5-OAHSA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-(octanoyloxy)heptadecanoic-4-lactone (5-OAHSA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency and overall success of your experiments involving 5-OAHSA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization technique for analyzing 5-OAHSA by mass spectrometry?

A1: The recommended technique is Electrospray Ionization (ESI) in positive ion mode. 5-OAHSA, being structurally similar to N-acyl homoserine lactones (AHLs), is expected to readily form protonated molecules ([M+H]⁺) under these conditions.[1][2][3]

Q2: I am observing a weak signal for 5-OAHSA. What are the initial steps to improve the signal intensity?

A2: To improve a weak signal, consider the following initial steps:

  • Optimize the mobile phase: Use a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. Acetonitrile is often preferred over methanol as it has been shown to increase signal intensity for similar lactone-containing molecules.[1]

  • Adjust ESI source parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[4]

  • Check sample concentration: Ensure your sample is appropriately concentrated. If it's too dilute, the signal will be weak. Conversely, overly concentrated samples can lead to ion suppression.[5]

Q3: My 5-OAHSA sample seems to be degrading, leading to inconsistent results. What could be the cause and how can I prevent it?

A3: 5-OAHSA contains a lactone ring, which can be susceptible to hydrolysis (lactonolysis) into its open-ring form, N-(1-hydroxyheptadecan-4-yl)octanamide. This reaction is dependent on pH, temperature, and time.[6] To minimize degradation:

  • Maintain acidic conditions: Prepare and store your samples in an acidic solution (e.g., with 0.1% formic acid) to inhibit hydrolysis.[3]

  • Control temperature: Store samples at low temperatures (e.g., 4°C for short-term and -80°C for long-term storage) to slow down the degradation process.

  • Analyze samples promptly: Analyze samples as soon as possible after preparation.

Q4: Should I consider derivatization to improve the ionization efficiency of 5-OAHSA?

A4: While derivatization is a powerful technique for improving the ionization of fatty acids, it may not be necessary for 5-OAHSA if you are analyzing the intact molecule.[4][7] The lactone structure itself can often be ionized efficiently in positive ESI mode. However, if you are specifically interested in analyzing the fatty acid portion of the molecule after hydrolysis, then derivatization to introduce a readily ionizable group would be a highly effective strategy.[4][6]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Mobile Phase Prepare fresh mobile phase with 0.1% formic acid in acetonitrile and water.Improved signal intensity and peak shape.
Incorrect Ionization Mode Ensure the mass spectrometer is operating in positive ion mode (ESI+).Detection of the [M+H]⁺ ion of 5-OAHSA.
Inefficient ESI Source Parameters Systematically optimize capillary voltage, nebulizer pressure, and gas temperature/flow.A significant increase in signal-to-noise ratio.
Sample Degradation Acidify the sample with 0.1% formic acid and keep it cool. Re-prepare if necessary.A stable and consistent signal for the intact 5-OAHSA.
Ion Suppression Dilute the sample or improve sample cleanup using solid-phase extraction (SPE).Reduction of matrix effects and improved signal intensity.[5]
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
Possible Cause Troubleshooting Step Expected Outcome
Sample Instability (Hydrolysis) Ensure consistent sample handling, including acidification and temperature control.Reduced variability in peak areas between injections.
LC System Variability Equilibrate the LC column thoroughly before each run. Check for leaks and ensure consistent pump performance.Stable retention times and consistent peak shapes.
Autosampler Issues Use clean vials and appropriate injection volumes. Ensure the autosampler needle is not clogged.Consistent injection volumes and reproducible peak areas.

Experimental Protocols

Protocol 1: Optimized LC-MS/MS Method for 5-OAHSA Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute 5-OAHSA, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 20% B; 2-10 min, 20-95% B; 10-12 min, 95% B; 12.1-15 min, 20% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Pressure: 35 psi.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Scan Mode: Full scan to determine the m/z of the protonated molecule, followed by targeted MS/MS (product ion scan) for fragmentation information. For AHLs, a characteristic fragment at m/z 102 is often monitored.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample 5-OAHSA Sample acidify Acidify with 0.1% Formic Acid sample->acidify cleanup SPE Cleanup (Optional) acidify->cleanup lc Reversed-Phase LC Separation cleanup->lc esi Positive ESI lc->esi ms MS/MS Detection esi->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for 5-OAHSA analysis.

troubleshooting_tree start Poor 5-OAHSA Signal? check_mode Is MS in Positive ESI Mode? start->check_mode optimize_source Optimize Source Parameters check_mode->optimize_source Yes good_signal Signal Improved check_mode->good_signal No, switch to ESI+ check_mobile_phase Is Mobile Phase Fresh & Acidified? optimize_source->check_mobile_phase check_sample_prep Review Sample Preparation check_mobile_phase->check_sample_prep Yes check_mobile_phase->good_signal No, remake mobile phase check_degradation Suspect Degradation? check_sample_prep->check_degradation acidify_sample Acidify and Re-run check_degradation->acidify_sample Yes check_degradation->good_signal No, issue resolved acidify_sample->good_signal

Caption: Troubleshooting decision tree for poor 5-OAHSA signal.

References

stability of (E)-5-OAHSA-d17 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (E)-5-OAHSA-d17 in various solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Stability and Solubility Data

This compound is a deuterated internal standard used for the quantification of (E)-5-OAHSA.[1][2] Proper handling and storage are crucial to ensure its stability and performance in mass spectrometry-based assays.

Recommended Storage and Stability

The long-term stability of this compound is at least two years when stored at -20°C in its supplied formulation, a solution in methyl acetate.[1]

Solubility in Common Solvents

Quantitative data on the solubility of this compound in various organic solvents is summarized below. It is recommended to prepare solutions fresh and use them as soon as possible. If short-term storage of solutions is necessary, it should be at -20°C or lower, preferably under an inert atmosphere.

SolventSolubility
Dimethylformamide (DMF)20 mg/ml[1]
Dimethyl sulfoxide (DMSO)15 mg/ml[1]
Ethanol20 mg/ml[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml[1]

Experimental Protocols

Preparation of a Stock Solution

To prepare a stock solution, dissolve this compound in an organic solvent of choice, such as ethanol, DMSO, or DMF, which should be purged with an inert gas.[3]

Materials:

  • This compound (as supplied in methyl acetate)

  • High-purity solvent (e.g., ethanol, DMSO, DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Glass vial with a PTFE-lined cap

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Under a stream of inert gas, evaporate the methyl acetate solvent.

  • Add the desired volume of the chosen organic solvent to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex briefly to ensure complete dissolution.

  • For short-term storage, store the solution at -20°C. For longer-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Q1: I see a lower than expected signal for this compound in my LC-MS analysis. What could be the cause?

A1: A diminished signal can be due to several factors related to the stability of the compound. The primary degradation pathways for fatty acid derivatives like this compound are hydrolysis and oxidation.[4][5]

  • Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. If you are using aqueous buffers or solvents that are not anhydrous, this could lead to the cleavage of the fatty acid chains.

  • Oxidation: Polyunsaturated fatty acids are prone to oxidation at the double bonds.[6][7] This can be initiated by exposure to air (oxygen), light, or trace metal ions.

Troubleshooting Steps:

  • Solvent Quality: Ensure you are using high-purity, anhydrous solvents. If using aqueous buffers, prepare them fresh and use them promptly.

  • Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Storage Conditions: Store stock solutions at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Light Exposure: Protect solutions from direct light, especially UV light, by using amber vials or wrapping vials in foil.

Q2: Can I store my working solutions of this compound in plastic tubes?

A2: It is generally recommended to use glass vials with PTFE-lined caps for storing solutions of lipids and fatty acids. Some plastics can leach plasticizers or other contaminants that may interfere with your analysis. Additionally, some plastics can be permeable to oxygen, which could lead to oxidative degradation over time.

Q3: How do repeated freeze-thaw cycles affect the stability of this compound?

A3: Repeated freeze-thaw cycles can introduce atmospheric oxygen into the solution each time the vial is opened, increasing the risk of oxidation. It can also lead to the concentration of solutes in micro-pockets of unfrozen liquid, which may accelerate degradation. To avoid this, it is best practice to prepare single-use aliquots of your working solutions.

Q4: My this compound solution has been stored at -20°C for a few weeks. Is it still viable?

A4: While the neat compound is stable for at least two years at -20°C, the stability of the compound in solution depends on the solvent and storage conditions.[1] A solution in a high-purity, anhydrous organic solvent, stored under an inert atmosphere and protected from light, should be stable for several weeks at -20°C. However, for quantitative applications, it is always best to use freshly prepared solutions or to re-qualify the concentration of older stock solutions against a freshly prepared standard.

Visualizing Experimental Workflow

The following diagram illustrates a recommended workflow for handling this compound to minimize degradation and ensure experimental success.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_troubleshooting Troubleshooting start Receive this compound (in methyl acetate at -20°C) warm Warm to Room Temperature start->warm evaporate Evaporate Solvent (under inert gas) warm->evaporate dissolve Dissolve in Anhydrous Solvent (e.g., Ethanol, DMF, DMSO) evaporate->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C (under inert gas, protected from light) aliquot->store thaw Thaw a single aliquot store->thaw prepare_working Prepare Working Solution thaw->prepare_working analyze LC-MS Analysis prepare_working->analyze check_signal Low Signal? analyze->check_signal check_hydrolysis Check for Hydrolysis (use anhydrous solvents) check_signal->check_hydrolysis check_oxidation Check for Oxidation (minimize air/light exposure) check_signal->check_oxidation

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Troubleshooting Poor Signal with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using deuterated internal standards in analytical experiments, particularly in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a poor or inconsistent signal from my deuterated internal standard?

A poor or inconsistent signal from a deuterated internal standard can stem from several factors. The most common issues include degradation of the standard, isotopic exchange, matrix effects, and improper handling or storage.[1][2] It is also possible that the issue lies with the instrument itself, such as a need for tuning or calibration.[3]

Q2: How can I determine if my deuterated standard is degrading?

Degradation can be investigated through a forced degradation study.[4] This involves exposing the standard to stress conditions such as acid and base hydrolysis, oxidation, and elevated temperatures to identify potential degradation pathways and products.[4] A noticeable decrease in the internal standard signal over time, or the appearance of new, unexpected peaks in your chromatogram, can be indicative of degradation.[4][5]

Q3: What is isotopic exchange and how can I prevent it?

Isotopic exchange, also known as H/D exchange, is a process where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[6][7] This can alter the mass of your internal standard, leading to inaccurate quantification.[6]

To prevent isotopic exchange:

  • Choose stable labeling positions: Select standards where deuterium atoms are on stable, non-exchangeable positions. Avoid labels on heteroatoms like -OH, -NH, or -SH.[1][8]

  • Control pH: Isotopic exchange can be catalyzed by acidic or basic conditions.[5][9] Storing and analyzing standards in neutral pH solutions is recommended.[4]

  • Use aprotic and dry solvents: Minimize contact with protic solvents (e.g., water, methanol) and atmospheric moisture.[4][10] Handle standards under a dry, inert atmosphere.[7]

Q4: How do matrix effects impact the signal of my deuterated standard?

Matrix effects occur when co-eluting compounds from the sample matrix alter the ionization efficiency of the target analyte and the internal standard.[11] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[11] Even though deuterated standards are chemically similar to the analyte, they may not always experience the exact same degree of matrix effects, a phenomenon known as differential matrix effects.[11][12] This can be caused by slight differences in retention times between the analyte and the standard (isotopic effect).[2][11]

Q5: My deuterated standard elutes slightly earlier than the analyte. Is this a problem?

Yes, this can be a significant issue. A slight difference in retention time, often caused by the deuterium isotope effect, can lead to the analyte and the internal standard being exposed to different levels of ion-suppressing matrix components.[2][12][13] This differential matrix effect can compromise the accuracy of quantification.[2] While a small, consistent shift may sometimes be acceptable, complete co-elution is ideal for optimal correction of matrix effects.[1]

Troubleshooting Guides

Guide 1: Diagnosing the Root Cause of Poor Signal

If you are experiencing a poor signal from your deuterated standard, the following workflow can help you diagnose the potential cause.

A Poor Signal from Deuterated Standard B Check Instrument Performance (Tuning & Calibration) A->B C Prepare Fresh Standard Solution B->C D Analyze Neat Standard Solution C->D E Signal Still Poor? D->E F Potential Standard Degradation or Purity Issue E->F Yes G Spike Standard into Blank Matrix E->G No H Signal Poor in Matrix? G->H I Investigate Matrix Effects H->I Yes K Problem Resolved H->K No J Check for Isotopic Exchange I->J

Caption: Troubleshooting workflow for poor deuterated standard signal.

Guide 2: Investigating Isotopic Exchange

If you suspect isotopic exchange is occurring, the following experiment can help confirm your hypothesis.

Experimental Protocol: Isotopic Exchange Evaluation

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.[1]

Materials:

  • Deuterated internal standard stock solution.

  • Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte.[1]

  • Solvents used in sample preparation and the mobile phase.[1]

Methodology:

  • Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in your analytical method.[1]

  • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[1]

  • Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[1]

  • A significant increase in the signal for the unlabeled analyte over time is a direct indication of deuterium exchange.[1][5]

The following diagram illustrates the logical relationship of factors contributing to isotopic exchange.

A Isotopic Exchange (H/D Exchange) F Inaccurate Quantification A->F B Labile Deuterium Position (-OH, -NH, alpha-carbonyl) B->A C Non-Neutral pH (Acidic or Basic) C->A D Protic Solvents (Water, Methanol) D->A E Elevated Temperature E->A

Caption: Factors influencing isotopic exchange of deuterated standards.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for Deuterated Standards

ParameterRecommendationRationale
Temperature Refrigerate (4°C) or freeze (-20°C) for long-term storage.[9]Minimizes chemical degradation.[4]
Light Exposure Store in amber vials or in the dark.[7][9]Prevents photodegradation.[9]
Atmosphere Handle and store under an inert atmosphere (e.g., nitrogen, argon).[7][9]Prevents oxidation and moisture absorption.[9]
Solvent Choice Use high-purity, dry solvents. Avoid acidic or basic solutions.[9][14]Prevents H/D exchange and degradation.[9]
Container Use tightly sealed containers; single-use ampoules are ideal.[7]Minimizes exposure to atmospheric moisture and contaminants.[7]

Table 2: Summary of Factors Affecting Deuterated Standard Signal Stability

FactorPotential IssueRecommended Action
Standard Purity Presence of unlabeled analyte can lead to inaccurate quantification.[1][15]Verify isotopic and chemical purity from the certificate of analysis.[2]
Chromatography Lack of co-elution with the analyte can cause differential matrix effects.[2][16]Adjust chromatographic conditions to achieve co-elution.[1]
Ionization Source Suboptimal source parameters can lead to poor ionization efficiency.[3]Optimize ionization source parameters for the standard.[1]
Sample Matrix Co-eluting matrix components can cause ion suppression or enhancement.[11][12]Improve sample clean-up procedures or dilute the sample.[2]

References

Technical Support Center: Minimizing Ion Suppression in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression in lipid analysis.

I. Troubleshooting Guides

This section addresses common issues encountered during lipid analysis experiments that may be related to ion suppression.

Problem 1: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.

Possible Cause: This is a classic sign of ion suppression, where co-eluting components from your sample matrix interfere with the ionization of your target lipid analytes in the mass spectrometer's source.[1] In lipidomics, phospholipids are a major contributor to this matrix effect, especially in electrospray ionization (ESI).[1]

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1]

    • Solid-Phase Extraction (SPE): This technique is often more effective than liquid-liquid extraction (LLE) and protein precipitation (PPT) at removing a broad range of interferences, providing a cleaner extract.[1]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean final extracts, though analyte recovery, particularly for polar lipids, may be lower compared to SPE.[2][3]

    • Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing non-protein matrix components and often results in significant ion suppression.[1]

  • Optimize Chromatography: Modifying your chromatographic method can help separate your lipid analytes from interfering matrix components.[1] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of chromatography column.

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components, but be mindful that it will also dilute your analyte of interest, which may not be suitable for trace analysis.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. This allows for accurate quantification by normalizing the analyte signal to the internal standard signal.[1]

Problem 2: I am observing inconsistent and irreproducible results across my sample replicates.

Possible Cause: Inconsistent sample preparation and variable matrix effects between samples can lead to poor reproducibility. Phospholipids, a major source of ion suppression, can build up on the analytical column and elute erratically, causing fluctuating results.

Solutions:

  • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent for all samples. The use of automated sample preparation systems can improve reproducibility.

  • Employ a Robust Sample Cleanup Method: As mentioned previously, using a more effective sample cleanup method like SPE can significantly reduce the variability caused by matrix effects. Some specialized SPE cartridges can remove over 99% of phospholipids.[4]

  • Incorporate Quality Control (QC) Samples: Regularly inject pooled QC samples throughout your analytical run to monitor the stability of the LC-MS system and the consistency of the sample preparation.

  • Post-Column Infusion Experiment: This experiment can help identify at what retention times significant ion suppression is occurring. You can then adjust your chromatography to move your analyte's elution time away from these regions of suppression.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my lipid analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced due to the presence of other co-eluting molecules in the sample matrix.[1] This leads to a decreased signal intensity for your lipid of interest, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[1]

Q2: What are the primary causes of ion suppression in lipid analysis?

A2: The main culprits are endogenous matrix components that are co-extracted with your lipids of interest. In biological samples like plasma and tissue, these include:

  • Phospholipids: These are a major source of ion suppression in ESI-MS.[1]

  • Salts: High concentrations of salts can interfere with the ionization process.

  • Proteins and Peptides: Residual proteins and peptides after sample preparation can also cause suppression.[5]

Q3: How can I detect and quantify ion suppression in my experiments?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[2] A constant flow of your analyte is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected. Any dip in the baseline signal of the infused analyte indicates ion suppression at that retention time.[2][4]

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[2] The percentage difference in the signal indicates the extent of the matrix effect.[2]

Q4: Which sample preparation method is best for minimizing ion suppression?

A4: The choice of sample preparation method has a significant impact on the degree of ion suppression. Here's a general comparison:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a wide range of interfering matrix components, leading to the least amount of ion suppression.[1]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than protein precipitation but may have lower recovery for some polar lipids.[2][3]

  • Protein Precipitation (PPT): The simplest and fastest method, but it is the least effective at removing non-protein matrix components and often results in the most significant ion suppression.[1]

III. Quantitative Data on Mitigation Strategies

The effectiveness of different sample preparation techniques in reducing matrix effects can be compared quantitatively. The following table summarizes the general performance of common methods.

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryKey Considerations
Protein Precipitation (PPT) LowHighLeast effective at removing phospholipids and other matrix components, often leading to significant ion suppression.[1] A 75% reduction in analyte signal has been observed due to phospholipid interference with this method.
Liquid-Liquid Extraction (LLE) ModerateModerate to HighProvides cleaner extracts than PPT but can have lower and more variable recovery, especially for polar lipids.[2][3]
Solid-Phase Extraction (SPE) HighHigh and ReproducibleGenerally the most effective method for removing matrix interferences, with some cartridges removing >99% of phospholipids.[1][4]
HybridSPE®-Phospholipid Very HighHighA specialized SPE technique that specifically targets and removes phospholipids, resulting in minimal matrix interference.

IV. Experimental Protocols

Protocol for Post-Extraction Spike Analysis to Quantify Matrix Effect

This protocol allows for the quantitative assessment of ion suppression.

Materials:

  • Blank matrix (e.g., plasma from an untreated animal)

  • Analyte stock solution

  • Neat solvent (e.g., mobile phase)

  • Your established sample preparation workflow (e.g., PPT, LLE, or SPE)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte stock solution into the neat solvent to a known final concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect: The matrix effect (ME) is calculated as follows:

    ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol for Solid-Phase Extraction (SPE)

This is a generalized protocol and should be optimized for your specific lipids of interest.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute lipids)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest. The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.[1]

Protocol for Liquid-Liquid Extraction (LLE)

A common LLE method for lipids is a modified Folch or Bligh-Dyer extraction.

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Chloroform

  • Methanol

  • Water

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the sample in a mixture of chloroform and methanol (typically 2:1, v/v).

  • Phase Separation: Add water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water is often around 2:1:0.8.

  • Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in a solvent suitable for LC-MS analysis.

Protocol for Protein Precipitation (PPT)

Materials:

  • Sample (e.g., plasma)

  • Cold organic solvent (e.g., acetonitrile, methanol, or a mixture)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Solvent Addition: Add 3-4 volumes of cold organic solvent to one volume of the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the lipids and other soluble components.

  • Further Processing: The supernatant can be directly injected into the LC-MS system or further processed (e.g., dried and reconstituted).

V. Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) IS Add Internal Standard Sample->IS Extraction Lipid Extraction (PPT, LLE, or SPE) IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Processing Data Acquisition & Processing MS->Processing Quantification Lipid Identification & Quantification Processing->Quantification Result Final Results Quantification->Result

A typical experimental workflow for lipid analysis using LC-MS.

Troubleshooting_Flowchart Start Low and/or Inconsistent Analyte Signal CheckSuppression Suspect Ion Suppression? Start->CheckSuppression NoProblem Investigate Other Issues (e.g., Instrument Performance, Sample Degradation) CheckSuppression->NoProblem No QuantifyME Quantify Matrix Effect (Post-Extraction Spike) CheckSuppression->QuantifyME Yes OptimizePrep Improve Sample Preparation (Switch to SPE or LLE) QuantifyME->OptimizePrep OptimizeChromo Optimize Chromatography (Gradient, Column) OptimizePrep->OptimizeChromo UseSILIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeChromo->UseSILIS Reevaluate Re-evaluate Signal UseSILIS->Reevaluate Reevaluate->OptimizePrep Signal Still Low Resolved Problem Resolved Reevaluate->Resolved Signal Improved

A troubleshooting flowchart for addressing suspected ion suppression.

References

Technical Support Center: Optimizing LC Gradient for FAHFA Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the liquid chromatography (LC) gradient for the separation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating FAHFA isomers?

A1: The main difficulty lies in the structural similarity of FAHFA isomers. These lipids often only differ in the position of the ester linkage on the hydroxy fatty acid backbone. This subtle difference in structure results in very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging.[1] Effective separation is crucial for accurate quantification and understanding their distinct biological roles.

Q2: Which type of LC column is best suited for FAHFA isomer separation?

A2: Reversed-phase columns are the most commonly used for FAHFA analysis. C18 columns are a popular choice and have been successfully used to separate various FAHFA isomers.[1][2] However, for particularly challenging separations of structurally similar isomers, C30 columns may offer superior resolution due to their increased shape selectivity.[3][4][5] The longer alkyl chain of the C30 stationary phase can provide better discrimination between isomers with minor structural differences. Chiral columns, such as those with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase, have been used to separate both regio-isomers and enantiomers of FAHFAs.[6]

Q3: What are the recommended mobile phases for FAHFA isomer separation?

A3: A typical mobile phase for reversed-phase separation of FAHFAs consists of a mixture of an aqueous component and an organic solvent. Commonly used mobile phases include:

  • Methanol/Water: A mixture of methanol and water is frequently used, often with additives to improve peak shape and ionization efficiency. An isocratic flow of 93:7 methanol:water has been shown to be effective.[2]

  • Acetonitrile/Water: Acetonitrile can be used as the organic modifier in place of methanol.

  • Additives: Ammonium acetate and ammonium hydroxide are common additives used to control the pH and improve the ionization of FAHFAs in negative ion mode mass spectrometry.[2] A typical concentration is 5 mM ammonium acetate and 0.03% ammonium hydroxide.[2] Formic acid is another additive that has been used, particularly for chiral separations.[6]

Q4: Should I use an isocratic or gradient elution for FAHFA isomer separation?

A4: Both isocratic and gradient elution methods can be effective for separating FAHFA isomers.

  • Isocratic elution , where the mobile phase composition remains constant throughout the run, can provide good resolution for a specific set of isomers and is often simpler to implement. A 30-minute isocratic method has been successfully developed for this purpose.[2]

  • Gradient elution , where the mobile phase composition is changed over time, is more versatile for separating a wider range of FAHFA isomers with different retention times in a single run. A 15-minute linear gradient has been used for the analysis of fatty acids.[7] The choice between the two will depend on the complexity of the sample and the specific isomers of interest.

Q5: How can I improve the sensitivity of my FAHFA analysis?

A5: Improving sensitivity involves optimizing both the LC separation and the mass spectrometry detection. Key strategies include:

  • Sample Preparation: Utilize solid-phase extraction (SPE) to enrich FAHFAs in your sample and remove interfering substances that can cause ion suppression.[1][8]

  • MS Parameters: Optimize the MS parameters, such as fragmentor voltage and collision energies, for the specific FAHFA isomers being analyzed. Multiple reaction monitoring (MRM) is a highly sensitive technique for quantifying known FAHFAs.[1]

  • Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize background noise.

  • Derivatization: Chemical derivatization can be employed to enhance the ionization efficiency of FAHFAs, leading to improved detection sensitivity.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of LC gradients for FAHFA isomer separation.

Problem 1: Poor Peak Resolution or Co-elution of Isomers

Q: My FAHFA isomers are not separating well and are co-eluting. What should I do?

A: Poor resolution is a common issue. Here’s a step-by-step approach to troubleshoot this problem:

  • Optimize the Mobile Phase:

    • Gradient Slope: If using a gradient, try a shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time). This gives the isomers more time to interact with the stationary phase and separate.

    • Isocratic Composition: If using an isocratic method, systematically vary the percentage of the organic solvent. A small change can sometimes significantly impact resolution.

    • Mobile Phase Additives: Ensure the pH and ionic strength of your mobile phase are optimal. Variations in pH can affect the retention of acidic molecules like FAHFAs.

  • Evaluate the Column:

    • Column Chemistry: If a C18 column is not providing sufficient resolution, consider switching to a C30 column, which offers greater shape selectivity for isomers.[3][4][5]

    • Column Dimensions: A longer column or a column with a smaller particle size can increase the number of theoretical plates and improve resolution.[1]

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

  • Check for Extra-Column Volume:

    • Excessive tubing length between the injector, column, and detector can lead to peak broadening and loss of resolution. Use the shortest possible tubing with the smallest appropriate inner diameter.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows peaks that are tailing or fronting. What could be the cause and how can I fix it?

A: Asymmetrical peaks can compromise accurate integration and quantification.

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the acidic FAHFAs and active sites on the silica-based column packing. It can also result from column overload or a partially blocked column frit.

    • Solution:

      • Mobile Phase pH: Adjust the pH of the mobile phase with additives like ammonium hydroxide to ensure the FAHFAs are consistently ionized.

      • Sample Overload: Dilute the sample to avoid overloading the column.

      • Column Contamination: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.

      • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample.

  • Peak Fronting:

    • Cause: This is often an indication of column overload or a mismatch between the sample solvent and the mobile phase.

    • Solution:

      • Reduce Sample Concentration: Lower the amount of sample injected onto the column.

      • Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same strength as the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analytes to move through the column too quickly at the beginning, leading to fronting.

Problem 3: High Background Noise or Ghost Peaks

Q: I am observing a high background signal or seeing unexpected peaks (ghost peaks) in my chromatogram. How can I address this?

A: High background and ghost peaks can interfere with the detection of low-abundance FAHFAs.

  • High Background Noise:

    • Cause: Contaminated solvents, mobile phase additives, or a contaminated LC-MS system are common sources. SPE columns and aqueous buffers used during extraction can also contribute to background signals.[1]

    • Solution:

      • Use High-Purity Reagents: Always use LC-MS grade solvents and fresh, high-purity additives.

      • System Cleaning: Thoroughly clean the LC system, including the injector and ion source of the mass spectrometer.

      • Blank Injections: Run blank injections (injecting only the mobile phase or a blank extract) to identify the source of contamination. A blank extraction (using water instead of a sample) can help quantify the background from the sample preparation process.[1]

  • Ghost Peaks:

    • Cause: These are often due to carryover from a previous injection, especially when analyzing samples with high concentrations of lipids. They can also arise from contamination in the mobile phase or the autosampler wash solvent.

    • Solution:

      • Injector Cleaning: Implement a rigorous needle wash protocol in your autosampler method, using a strong solvent to clean the injection needle between runs.

      • Blank Runs: Run blank injections after high-concentration samples to ensure there is no significant carryover.[1]

      • Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid contamination.

Data Presentation

Table 1: Comparison of C18 and C30 Reversed-Phase Columns for Lipid Isomer Separation
FeatureC18 ColumnC30 Column
Stationary Phase OctadecylsilaneTriacontylsilane
Selectivity Primarily based on hydrophobicity. Good for general lipid separation.Higher shape selectivity, beneficial for separating structurally similar isomers like cis/trans and positional isomers.[3][4][5]
Retention Strong retention for nonpolar lipids.Even stronger retention for hydrophobic molecules, which can be advantageous for separating long-chain FAHFAs.
Typical Applications Widely used for general lipidomics and analysis of various lipid classes.[1][2]Recommended for complex mixtures of hydrophobic, long-chain, structural isomers such as carotenoids, steroids, and complex lipids.[5]
Considerations May not provide baseline resolution for all FAHFA positional isomers.May require stronger organic mobile phases or longer gradient times to elute highly retained compounds.

Note: While C30 columns are theoretically superior for isomer separation due to enhanced shape selectivity, a direct quantitative comparison with optimized gradient profiles and resolution values specifically for a wide range of FAHFA isomers on both column types was not available in the conducted search.

Table 2: Optimized LC Parameters for PAHSA Isomer Resolution on a C18 Column
ParameterValue
HPLC System Agilent 1200 Series
Column Luna C18(2), 3 µm, 100 Å, 250 x 2.0 mm
Mobile Phase 93:7 Methanol:Water with 0.01% Ammonium Hydroxide and 5 mM Ammonium Acetate
Flow Rate 0.2 mL/min
Run Time 120 min (Isocratic)
Column Temperature 25 °C
Column Wash 100% Isopropanol at 0.1 mL/min for 210 min

Source: Adapted from a detailed protocol for the measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs).[1]

Experimental Protocols

Protocol 1: FAHFA Extraction from Biological Tissues

This protocol describes the extraction of FAHFAs from tissues such as adipose tissue or liver.

  • Homogenization: Homogenize the tissue sample (e.g., 150 mg of adipose tissue) on ice in a mixture of aqueous buffer (e.g., PBS), methanol, and chloroform. A recommended ratio is 1:1:2 (v/v/v) of aqueous buffer:methanol:chloroform.[1][2]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₆-9-PAHSA) to the chloroform prior to extraction for accurate quantification.[1]

  • Phase Separation: Centrifuge the homogenate at approximately 2,200 x g for 5-10 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.[2]

  • Organic Phase Collection: Carefully collect the lower organic phase containing the lipids into a new tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until further processing.

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol is for the enrichment of FAHFAs from the total lipid extract.[1][2]

  • SPE Cartridge Conditioning: Use a silica SPE cartridge. Pre-wash the cartridge with ethyl acetate, followed by conditioning with hexane.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Wash the cartridge with a non-polar solvent mixture, such as 5% ethyl acetate in hexane, to elute neutral lipids like triglycerides and cholesterol esters.

  • Elution of FAHFAs: Elute the FAHFAs from the cartridge using ethyl acetate.

  • Drying and Reconstitution: Dry the collected FAHFA fraction under a stream of nitrogen and reconstitute it in a suitable solvent (e.g., methanol) for LC-MS analysis.

Mandatory Visualization

Experimental_Workflow Figure 1. Experimental Workflow for FAHFA Isomer Analysis cluster_sample_prep Sample Preparation cluster_spe FAHFA Enrichment cluster_lcms LC-MS Analysis cluster_data Data Analysis Tissue_Sample 1. Tissue Homogenization (Aqueous Buffer:Methanol:Chloroform) Add_IS 2. Add Internal Standard Tissue_Sample->Add_IS Centrifugation 3. Centrifugation for Phase Separation Add_IS->Centrifugation Collect_Organic 4. Collect Organic Phase Centrifugation->Collect_Organic Dry_Extract 5. Dry Lipid Extract Collect_Organic->Dry_Extract SPE_Condition 6. Condition Silica SPE Cartridge Dry_Extract->SPE_Condition Load_Sample 7. Load Lipid Extract SPE_Condition->Load_Sample Elute_Neutral 8. Elute Neutral Lipids (5% Ethyl Acetate in Hexane) Load_Sample->Elute_Neutral Elute_FAHFA 9. Elute FAHFAs (Ethyl Acetate) Elute_Neutral->Elute_FAHFA Dry_Reconstitute 10. Dry and Reconstitute in Methanol Elute_FAHFA->Dry_Reconstitute LC_Separation 11. LC Separation of Isomers (e.g., C18 or C30 column) Dry_Reconstitute->LC_Separation MS_Detection 12. MS/MS Detection (MRM for Quantification) LC_Separation->MS_Detection Peak_Integration 13. Peak Integration and Quantification MS_Detection->Peak_Integration Data_Reporting 14. Data Reporting Peak_Integration->Data_Reporting

Caption: Figure 1. A comprehensive workflow for the analysis of FAHFA isomers.

Troubleshooting_Workflow Figure 2. Troubleshooting Guide for Poor Peak Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_system System Check Start Start: Poor Peak Resolution (Co-elution of Isomers) Check_Gradient Is the gradient slope optimized? Start->Check_Gradient Adjust_Gradient Action: Use a shallower gradient. Check_Gradient->Adjust_Gradient No Check_Isocratic Is the isocratic composition optimal? Check_Gradient->Check_Isocratic Yes Adjust_Gradient->Check_Isocratic Adjust_Isocratic Action: Systematically vary the organic solvent %. Check_Isocratic->Adjust_Isocratic No Check_Column_Chem Is a C18 column being used? Check_Isocratic->Check_Column_Chem Yes Adjust_Isocratic->Check_Column_Chem Switch_to_C30 Action: Consider a C30 column for better shape selectivity. Check_Column_Chem->Switch_to_C30 Yes Check_Column_Dim Are column dimensions adequate? Check_Column_Chem->Check_Column_Dim No Switch_to_C30->Check_Column_Dim Use_Longer_Column Action: Use a longer column or one with smaller particles. Check_Column_Dim->Use_Longer_Column No Check_Extra_Column_Vol Is there excessive extra-column volume? Check_Column_Dim->Check_Extra_Column_Vol Yes Use_Longer_Column->Check_Extra_Column_Vol Reduce_Tubing Action: Use shorter, narrower diameter tubing. Check_Extra_Column_Vol->Reduce_Tubing Yes End Resolution Improved Check_Extra_Column_Vol->End No Reduce_Tubing->End

Caption: Figure 2. A decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Dealing with Isotopic Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate isotopic interference in your mass spectrometry experiments. Accurate quantification and identification of analytes are critical, and this guide offers practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in mass spectrometry?

Isotopic interference occurs when ions of different elemental or molecular compositions have the same nominal mass-to-charge ratio (m/z), resulting in overlapping signals in the mass spectrum.[1][2] This overlap can lead to inaccurate quantification and identification of the analyte of interest.[1] There are two primary types of isotopic interference:

  • Isobaric interference: This occurs when isotopes of different elements have the same mass number. For example, ⁵⁸Fe and ⁵⁸Ni are isobars and will appear at the same m/z value.[2][3][4]

  • Polyatomic (or molecular) interference: This arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte. A common example in inductively coupled plasma mass spectrometry (ICP-MS) is the interference of ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺.[2][3][4]

Q2: How can I identify potential isotopic interferences in my experiment?

Identifying potential interferences is a crucial first step and involves both theoretical prediction and experimental verification:

  • Consult Isotope Tables: Review tables of natural isotopic abundances to identify potential isobaric interferences for your analyte of interest.

  • Analyze Your Matrix: Carefully consider all components of your sample matrix, including solvents, acids, and dissolved solids. These can be sources for the formation of polyatomic ions. For example, the presence of chlorine can lead to ArCl⁺ interferences on arsenic.[3]

  • Run a Matrix Blank: Analyze a sample that contains all matrix components except for the analyte. Any signal detected at the analyte's m/z is likely due to an interference.

  • Use High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve the small mass difference between the analyte and the interfering ion.[2]

Q3: What are the common methods to correct for isotopic interference?

Several strategies can be employed to mitigate or correct for isotopic interferences:

  • Selection of an Interference-Free Isotope: The simplest approach is to select an isotope of the analyte that is free from known interferences.[3][5]

  • Mathematical Correction: This involves measuring a different isotope of the interfering element and using the known natural isotopic abundance ratio to calculate and subtract the contribution of the interference from the analyte signal.[2][3][6]

  • Collision/Reaction Cells (CRC): In ICP-MS, a collision/reaction cell filled with a gas can be used to either remove polyatomic interferences or shift the analyte or interferent to a different mass.[1][7] Helium is often used as a collision gas to reduce the kinetic energy of larger polyatomic ions, allowing for their removal.[2][5] Reactive gases like ammonia can be used to selectively react with interfering ions.[1][7]

  • Instrumental Parameter Optimization: Adjusting plasma conditions, such as using a "cool plasma," can reduce the formation of some argon-based polyatomic species.[1]

  • Sample Preparation: Techniques like matrix removal or sample dilution can reduce the concentration of components that form interfering ions.[1]

Troubleshooting Guides

Issue 1: My analyte signal is artificially high, suggesting potential isobaric interference.

Troubleshooting Steps:

  • Identify the Potential Isobaric Overlap: Consult an isotope abundance table to see if another element has an isotope at the same nominal mass as your analyte. For example, if you are measuring Cadmium (Cd) at m/z 114, Tin (Sn) also has an isotope at this mass (¹¹⁴Sn).[3][6]

  • Select an Alternative Isotope: If your analyte has other isotopes that are free from interference, select one of those for quantification. For instance, when dealing with the isobaric overlap of ⁵⁸Fe and ⁵⁸Ni, you could measure ⁶⁰Ni, which has no isobaric interference.[3]

  • Apply a Mathematical Correction: If an alternative isotope is not available or not sensitive enough, you can apply a mathematical correction. This requires measuring an interference-free isotope of the interfering element and using the natural abundance ratio to subtract its contribution.

Issue 2: My calibration curve is non-linear, especially at lower concentrations.

This can be caused by the contribution of an impurity in the internal standard or by differential matrix effects.

Troubleshooting Steps:

  • Evaluate Internal Standard Purity: The synthesis of stable isotope-labeled internal standards (SIL-IS) is often incomplete, leading to the presence of some unlabeled analyte. This can artificially inflate the signal at low concentrations. Consider obtaining a higher purity internal standard.[8]

  • Optimize Chromatography: Ensure that the analyte and internal standard co-elute perfectly. Poor co-elution can lead to different matrix effects for the analyte and the internal standard, affecting the accuracy of quantification, especially at low levels.[8]

  • Perform a Post-Column Infusion Experiment: This will help to identify regions of ion suppression or enhancement in your chromatogram, allowing you to adjust your chromatography to avoid these areas.[8]

Quantitative Data Summary

Table 1: Common Isobaric Interferences in ICP-MS

Analyte Isotopem/zInterfering IsotopeNatural Abundance of Interferent (%)
⁵⁸Ni58⁵⁸Fe0.28
⁶⁸Zn68⁶⁸Ge27.66
⁷⁵As75⁷⁵Ge7.61
¹¹⁴Cd114¹¹⁴Sn0.66
²⁰⁴Pb204²⁰⁴Hg6.87

Table 2: Common Polyatomic Interferences in ICP-MS

Analyte Isotopem/zInterfering Polyatomic IonSource of Interference
⁵¹V51³⁵Cl¹⁶O⁺Chlorine-containing matrix
⁵²Cr52³⁵Cl¹⁶O¹H⁺, ⁴⁰Ar¹²C⁺Chlorine-containing matrix, Carbon
⁶³Cu63⁴⁰Ar²³Na⁺Sodium-containing matrix
⁷⁵As75⁴⁰Ar³⁵Cl⁺Chlorine-containing matrix
⁸⁰Se80⁴⁰Ar₂⁺Argon plasma gas

Experimental Protocols

Protocol 1: Mathematical Correction for Isobaric Interference (Example: ¹¹⁴Sn⁺ on ¹¹⁴Cd⁺)

This protocol details the steps to correct for the isobaric interference of Tin (Sn) on Cadmium (Cd) at m/z 114.[1][6]

1. Identify Isotopes for Measurement:

  • Analyte Isotope: ¹¹⁴Cd⁺

  • Interfering Isotope: ¹¹⁴Sn⁺

  • Interference-free Monitoring Isotope: ¹¹⁸Sn⁺ (This is an abundant and interference-free isotope of tin).[1][6]

2. Measure Signal Intensities:

  • Measure the total signal intensity at m/z 114. This signal is the sum of the intensities from ¹¹⁴Cd⁺ and ¹¹⁴Sn⁺.

  • Measure the signal intensity of the interference-free tin isotope at m/z 118 (¹¹⁸Sn⁺).[1]

3. Determine the Natural Isotopic Abundance Ratio:

  • Obtain the natural isotopic abundances for the tin isotopes:

    • ¹¹⁴Sn: 0.65%

    • ¹¹⁸Sn: 24.23%

4. Formulate the Correction Equation: The corrected signal for ¹¹⁴Cd⁺ can be calculated as follows:

Corrected ¹¹⁴Cd⁺ Signal = (Total Signal at m/z 114) - [ (Signal at m/z 118) * (Abundance of ¹¹⁴Sn / Abundance of ¹¹⁸Sn) ]

Corrected ¹¹⁴Cd⁺ Signal = (Total Signal at m/z 114) - [ (Signal at m/z 118) * (0.0065 / 0.2423) ]

5. Software Implementation: This correction equation can often be programmed directly into the mass spectrometer's software for real-time data correction.[6]

Visualizations

Isotopic_Interference_Types cluster_interference Isotopic Interference cluster_types Types Interference Overlapping Signals at the Same m/z Isobaric Isobaric (Different Elements, Same Mass Number) Interference->Isobaric Polyatomic Polyatomic (Molecular Ions with Same Mass) Interference->Polyatomic

Caption: The two main types of isotopic interference in mass spectrometry.

Troubleshooting_Workflow Start Suspected Isotopic Interference Identify Identify Potential Interference (Isotope Tables, Matrix Analysis) Start->Identify ChooseMethod Select Correction Strategy Identify->ChooseMethod AltIsotope Use Interference-Free Isotope ChooseMethod->AltIsotope Is an alternative isotope available? MathCorr Apply Mathematical Correction ChooseMethod->MathCorr Can interference be calculated? CRC Use Collision/Reaction Cell ChooseMethod->CRC Is CRC available? SamplePrep Modify Sample Preparation ChooseMethod->SamplePrep Can matrix be modified? End Accurate Analyte Signal AltIsotope->End MathCorr->End CRC->End SamplePrep->End

Caption: A logical workflow for troubleshooting isotopic interference.

References

FAHFA Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to high background noise and other interferences encountered during FAHFA mass spectrometry.

Sample Preparation

Question: What are the most common sources of contamination during sample preparation and how can I minimize them?

Answer: Exogenous contamination from lab materials and reagents is a primary source of background noise in FAHFA analysis. Key sources include plasticizers, fatty acids from fingerprints, and contaminants from glassware and solvents.

Troubleshooting Steps:

  • Glassware and Sample Tubes:

    • Thoroughly clean all glassware. A study on free fatty acid quantification found that methanol washing was highly effective, reducing exogenous palmitic acid (PA) and stearic acid (SA) by 73% and 64%, respectively.[1][2] Furnace baking was less effective, with a 50% reduction for PA and 37% for SA.[1][2]

    • Whenever possible, use glass tubes, as they have been shown to contribute fewer FFA contaminants compared to other types of tubes.[1][2]

  • Solvents and Reagents:

    • Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.

    • Be aware that even high-purity solvents like chloroform can contain contaminants that become concentrated during sample extraction, leading to increased background noise.[3] Consider testing different solvent batches or suppliers.

    • Run a "blank" extraction (using water or buffer instead of a sample) to assess the background contribution from your solvents, tubes, and SPE columns.[4] This background can then be subtracted from your sample signals during data analysis.[4]

  • Solid Phase Extraction (SPE):

    • SPE is crucial for enriching FAHFAs and removing neutral lipids like triglycerides and cholesterol esters.[4] However, the SPE columns and aqueous buffers themselves can introduce a background signal.[4] For serum analysis, this background can be significant, corresponding to as much as 15% of the total serum signal.[4]

    • Optimize the SPE protocol by testing different sorbents. For instance, in one study, a C8 sorbent showed the best retention and elution of FAHFAs compared to C18, C18HD, and Resin SH.[5]

Question: How can I optimize my lipid extraction and enrichment protocol specifically for FAHFAs?

Answer: A well-optimized extraction and enrichment protocol is critical due to the low endogenous concentrations of FAHFAs.

Recommended Workflow:

FAHFA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis serum Serum/Tissue Homogenate lipid_extraction General Lipid Extraction (e.g., Bligh-Dyer) serum->lipid_extraction spe_cartridge Silica SPE Cartridge lipid_extraction->spe_cartridge Load Extract wash1 Wash 1: Hexane spe_cartridge->wash1 wash2 Wash 2: 95:5 Hexane:Ethyl Acetate (Removes Neutral Lipids) wash1->wash2 elution Elute FAHFAs: Ethyl Acetate wash2->elution lc_ms LC-MS/MS Analysis elution->lc_ms Collect Fractions

FAHFA Sample Preparation and SPE Workflow

Experimental Protocol: Solid Phase Extraction for FAHFA Enrichment [4][6]

  • Cartridge Preparation: Use a silica extraction cartridge (e.g., Strata SI-1, 500 mg silica).

  • Wash 1: Wash the cartridge with hexane.

  • Lipid Loading: Load the lipid extract onto the cartridge.

  • Wash 2 (Neutral Lipid Removal): Wash the cartridge with a 95:5 hexane:ethyl acetate solution to remove neutral lipids such as triglycerides and cholesterol esters.

  • Elution: Elute the FAHFAs with ethyl acetate, collecting 1 ml fractions.

  • Reconstitution: Dry down the collected fractions and reconstitute in an appropriate solvent (e.g., methanol) for LC-MS analysis.

Note: Avoid overloading the SPE column. For adipose tissue, it is recommended not to exceed 150 mg, and for liver, 80 mg.[4] For serum, while up to 900 µL has been used successfully, typical volumes range from 150-300 µL.[4]

Mass Spectrometry & Data Analysis

Question: My data shows peaks with the correct mass for FAHFAs, but I suspect they are false positives. How can I confirm their identity?

Answer: False positives are a common issue in FAHFA analysis, often arising from isobaric (same mass) or near-isobaric species.

Troubleshooting Strategies:

  • Monitor Multiple Transitions: In Multiple Reaction Monitoring (MRM), monitor multiple precursor-to-product ion transitions for each FAHFA.[4] For most PAHSAs, the appearance of peaks for all three monitored transitions at the identical retention time is a critical criterion for confident identification.[4]

  • Identify Common Interferences:

    • Ceramides: Sphingolipid ceramides can share similar MRM transitions with FAHFAs. They can be distinguished by differences in the ratio of the three transitions and by their different retention times.[4]

    • Fatty Acid Dimers: Non-biological fatty acid dimers can form in the mass spectrometer when fatty acid ions are abundant.[7] These can be mistaken for FAHFAs. An in-silico database of predicted precursor m/z and corresponding fragments for these dimers can aid in their identification.[7]

  • Chromatographic Separation: Develop liquid chromatography conditions that can separate different FAHFA isomers and distinguish them from other lipid classes. Using a longer C18 column with smaller particle sizes can improve the separation of challenging PAHSA isomers.[4]

Question: How should I process my data to account for background noise?

Answer: A key data processing step is background subtraction using a blank sample.

Data_Processing_Logic acquire_sample Acquire Sample Data process_sample Process Sample Chromatogram acquire_sample->process_sample acquire_blank Acquire Blank Data (Water/Buffer instead of Sample) process_blank Process Blank Chromatogram acquire_blank->process_blank subtract_background Subtract Blank Signal from Sample Signal process_sample->subtract_background process_blank->subtract_background quantify Accurate Quantification subtract_background->quantify

Logic for Background Subtraction in Data Analysis

Protocol for Background Subtraction:

  • Prepare a Blank Sample: During your sample preparation workflow, include a "blank" sample where you substitute the biological matrix (e.g., serum) with high-purity water or the initial extraction buffer.[4]

  • Process the Blank: Treat this blank sample identically to your actual samples, including the full extraction, SPE, and LC-MS analysis.[4]

  • Analyze Data: In your data analysis software, integrate the peak area for the FAHFA of interest in both the actual sample and the blank sample.

  • Subtract Background: Subtract the peak area from the blank from the peak area of the sample to get the corrected signal.[4] This provides a more accurate quantification of the endogenous FAHFA levels.

Instrument Maintenance

Question: I am still observing high background noise even after optimizing my sample preparation. What instrument-related factors should I check?

Answer: If background noise persists, it may originate from the LC-MS system itself.

Instrument Troubleshooting Checklist:

  • System Cleanliness: The instrument, particularly the injector, needs to be rigorously cleaned to prevent residual background, especially after injecting high-concentration standards.[4]

  • Gas Quality: Ensure the use of high-purity (UHP) carrier gases (99.9995% or greater).[8] Oxygen in the carrier gas can be detrimental, leading to elevated background and column damage.[8]

  • Leak Check: Verify that all gas fittings are leak-free.[8] Leaks can introduce atmospheric contaminants and increase background noise.

  • Mobile Phase: Use high-purity, LC-MS grade mobile phases and additives.[9] Contaminants in the mobile phase can be a significant source of background ions.

  • Source Cleaning: If chromatography has not improved after checking other factors, it may be time to check and clean the ion source.[8]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample tube pre-treatment methods in reducing background contamination from palmitic acid (PA) and stearic acid (SA).[1][2]

Pre-treatment MethodPalmitic Acid (PA) ReductionStearic Acid (SA) Reduction
Methanol Washing 73%64%
Furnace Baking 50%37%

References

Technical Support Center: Method Refinement for Low-Level FAHFA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the detection of low-level Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-level FAHFAs?

A1: The main difficulties in analyzing FAHFAs stem from their low abundance in biological samples and the vast number of potential regio-isomers.[1][2] This combination makes their detection and quantification challenging, requiring highly sensitive and specific analytical methods.[1][2] Furthermore, overlapping peaks of various regio-isomers during liquid chromatography (LC) can complicate analysis.[1]

Q2: What is the most common analytical technique for FAHFA detection?

A2: Liquid chromatography-mass spectrometry (LC-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the standard and most powerful technique for FAHFA analysis.[1][2] This method offers the high sensitivity required to detect the low concentrations of FAHFAs found in biological matrices.[1][2]

Q3: How can I improve the sensitivity of my LC-MS method for low-level FAHFA detection?

A3: To enhance sensitivity, consider the following strategies:

  • Chemical Derivatization: Derivatizing FAHFAs with reagents like 2-dimethylaminoethylamine (DMED) or N-(4-aminomethylphenyl) pyridinium (AMPP) can significantly improve detection sensitivity.[1] This process can increase ionization efficiency and allow for analysis in positive ionization mode, which may offer better signal-to-noise for certain instruments.[1]

  • Targeted Mass Spectrometry: Employing Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is a powerful technique for targeted, simultaneous quantification of multiple FAHFAs with high sensitivity.[3]

  • Optimized Extraction and Enrichment: Utilize solid-phase extraction (SPE) to enrich FAHFAs in your sample and remove interfering metabolites and contaminants that can cause signal suppression.[1][3]

Q4: I am observing high background noise in my chromatograms. What could be the cause?

A4: High background noise can originate from several sources:

  • Solid-Phase Extraction (SPE) Cartridges: The silica SPE columns and some buffers used for sample preparation can introduce background signals that interfere with FAHFA detection, particularly for Palmitic Acid esters of Hydroxy Stearic Acids (PAHSAs).[4] This background can account for a significant portion of the total signal in samples with low FAHFA levels.[4] It is recommended to run a blank extraction (an extraction with no sample) to assess the background from your SPE procedure.[3]

  • Co-eluting Contaminants: Other lipid species, such as ceramides (e.g., C16:0 ceramide), can share major MRM transitions with FAHFAs and co-elute, leading to contaminating signals.[4][5]

  • Formation of Fatty Acid Dimers: Under certain LC-MS conditions, fatty acid dimers can form that are isobaric to FAHFAs and can be misidentified, especially in untargeted metabolomics pipelines.[6]

Q5: How can I differentiate between FAHFA isomers?

A5: Separating FAHFA isomers is a significant challenge that requires optimized chromatographic conditions.[3][7] Using a longer C18 column with a smaller particle size can improve peak separation.[3] While some isomers with significantly different hydroxyl positions can be separated, those with adjacent hydroxyl positions (e.g., 12-OAHSA and 13-OAHSA) may have nearly identical retention times.[8] Careful analysis of the relative ratios of product ions from collision-induced dissociation can also help distinguish between some isomers.[3]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Step Expected Outcome
Low Ionization Efficiency Implement a chemical derivatization strategy using DMED. This labels FAHFAs with a positively ionizable tertiary amine group.Increased detection sensitivities, with Limits of Detection (LODs) potentially reaching the 0.01 to 0.14 pg range.[1]
Matrix Effects Optimize the solid-phase extraction (SPE) protocol to remove interfering compounds.Reduced signal suppression and a cleaner baseline, leading to improved signal-to-noise.
Suboptimal MS Parameters Develop a targeted Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.Enhanced sensitivity and specificity for the targeted FAHFA species.[3]
Issue 2: Inaccurate Quantification
Potential Cause Troubleshooting Step Expected Outcome
Retention Time Shift of Internal Standard Use 13C-labeled FAHFA standards instead of deuterated standards.13C-labeled standards co-elute more closely with their endogenous counterparts, leading to more accurate quantification.[1]
Background Contamination Include an extraction negative control (a blank sample) in your workflow.Allows for the subtraction of background signals originating from the extraction process, leading to more accurate quantification.[3]
Co-elution with Contaminants Analyze the ratios of different MRM transitions. For example, the ratio of product ions for PAHSAs can differ from that of a co-eluting ceramide.Differentiation of the FAHFA signal from the contaminating signal, enabling more accurate peak integration.[4]
Issue 3: Misidentification of FAHFA Peaks
Potential Cause Troubleshooting Step Expected Outcome
Isobaric Fatty Acid Dimers Spike the sample with a stable isotope-labeled free fatty acid (e.g., deuterated oleic acid) and monitor for the formation of corresponding labeled dimers.Confirmation of whether the suspected peaks are true FAHFAs or artifactual dimers formed during analysis.[6]
Incorrect Isomer Assignment Compare the retention times of unknown peaks with those of authentic FAHFA isomer standards under optimized chromatographic conditions.Confident identification of FAHFA regio-isomers.[6]

Experimental Protocols

Detailed Methodology for FAHFA Extraction and Enrichment

This protocol is adapted from established methods for the extraction and enrichment of FAHFAs from biological samples.[1][3][4]

  • Lipid Extraction (Bligh-Dyer Method):

    • For tissue samples (e.g., 150 mg), homogenize on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL of chloroform.[4]

    • For serum samples (150-300 µL), add the sample to the same solvent mixture.[3]

    • Spike the chloroform with an appropriate amount of 13C-labeled internal standard (e.g., 13C16-9-PAHSA).[3][4]

    • Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the phases.[4]

    • Collect the lower organic phase and dry it under a gentle stream of nitrogen.[4]

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Use a silica SPE cartridge (e.g., 500 mg silica, 3 mL).[1][4]

    • Condition the cartridge with 6 mL of hexane.[4]

    • Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the cartridge.[4]

    • Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.[1][4]

    • Elute the FAHFAs with 4 mL of ethyl acetate.[4]

    • Dry the FAHFA fraction under a gentle stream of nitrogen.[4]

    • Reconstitute the sample in a suitable solvent (e.g., 40 µL of methanol) for LC-MS analysis.[4]

Visualizations

Experimental Workflow for Low-Level FAHFA Detection

FAHFA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Tissue or Serum) extraction Lipid Extraction (Bligh-Dyer) start->extraction spe Solid-Phase Extraction (SPE) (Silica Cartridge) extraction->spe derivatization Optional: Chemical Derivatization (DMED) spe->derivatization lcms LC-MS/MS Analysis (C18 Column, MRM Mode) spe->lcms Direct Analysis derivatization->lcms processing Data Processing (Peak Integration, Background Subtraction) lcms->processing quantification Quantification (Using 13C-Internal Standards) processing->quantification end Final FAHFA Levels quantification->end

Caption: Workflow for low-level FAHFA detection.

Troubleshooting Logic for Low FAHFA Signal

Troubleshooting_Low_Signal start Low or No FAHFA Signal Detected check_extraction Verify Extraction Efficiency? start->check_extraction check_spe Optimize SPE Protocol? check_extraction->check_spe Yes solution_extraction Review homogenization and phase separation steps. Use appropriate internal standards. check_extraction->solution_extraction No check_ms Improve MS Sensitivity? check_spe->check_ms Yes solution_spe Test different SPE cartridges. Ensure complete elution of FAHFAs. check_spe->solution_spe No solution_ms Implement chemical derivatization (e.g., DMED). Use targeted MRM analysis. check_ms->solution_ms No final_outcome Improved Signal-to-Noise Ratio check_ms->final_outcome Yes solution_extraction->final_outcome solution_spe->final_outcome solution_ms->final_outcome

Caption: Troubleshooting logic for low FAHFA signal.

References

Validation & Comparative

validation of an LC-MS method for 5-OAHSA

Author: BenchChem Technical Support Team. Date: December 2025

An important part of developing robust analytical methods is ensuring they are thoroughly validated. This guide provides a comparative overview of the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of a specific analyte. While the initial request specified "5-OAHSA," this appears to be a typographical error, as no such compound is readily identifiable in scientific literature. This guide will, therefore, present a general framework and use a representative analyte, 5-hydroxy eicosatetraenoic acid (5-HETE), a well-studied signaling lipid, to illustrate the principles of LC-MS method validation and its comparison with other techniques.

Researchers, scientists, and drug development professionals require accurate and reliable quantification of analytes to make informed decisions. Method validation provides the documented evidence that a method is suitable for its intended purpose.

Comparison of Analytical Methods

While LC-MS is a powerful tool for the quantification of a wide range of analytes, other methods exist. The choice of method often depends on the required sensitivity, selectivity, and the nature of the analyte and matrix.

FeatureLC-MS/MSELISAGC-MS
Specificity HighModerate to HighHigh
Sensitivity High (pg/mL to ng/mL)High (pg/mL to ng/mL)Moderate to High
Throughput ModerateHighLow to Moderate
Matrix Effects Can be significantCan be significantLess common, but possible
Development Time Moderate to LongLong (antibody development)Moderate
Cost per Sample ModerateLowModerate
Universality High (for a wide range of compounds)Low (analyte-specific)Moderate (for volatile compounds)

LC-MS Method Validation: A Detailed Protocol for 5-HETE

The validation of an LC-MS method for the quantification of 5-HETE in a biological matrix, such as plasma, typically involves assessing the following parameters according to regulatory guidelines from bodies like the FDA and EMA.

Experimental Protocol
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., 5-HETE-d8).

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-HETE and its internal standard.

Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The ratio of the analyte response in the presence and absence of matrix should be consistent and within an acceptable range.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration under the tested conditions.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducing and troubleshooting an analytical method.

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ Recovery Recovery MatrixEffect Matrix Effect Stability Stability Data->Selectivity Data->Linearity Data->Accuracy Data->Precision Data->LLOQ Data->Recovery Data->MatrixEffect Data->Stability

The Gold Standard for FAHFA Quantification: A Comparative Guide to (E)-5-OAHSA-d17

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of targeted lipidomics, particularly in the burgeoning field of fatty acid esters of hydroxy fatty acids (FAHFAs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides an objective comparison of (E)-5-OAHSA-d17 , a deuterated internal standard, with other potential internal standards, supported by established principles of mass spectrometry and typical experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of FAHFAs.

This compound is a stable isotope-labeled analog of (E)-5-hydroxy-octadeca-9-enoic acid stearic acid, a member of the FAHFA lipid class that has garnered significant interest for its potential roles in glucose metabolism and inflammation.[1] The use of a deuterated standard like this compound is considered the gold standard in quantitative mass spectrometry due to the principles of isotope dilution.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a stable isotope-labeled internal standard such as this compound lies in its near-identical physicochemical properties to the analyte of interest, 5-OAHSA. This ensures that it behaves similarly during sample extraction, derivatization, chromatography, and ionization, thereby effectively compensating for variations in the analytical process. In contrast, a non-isotopically labeled internal standard, such as a structurally similar but non-identical lipid, may not co-elute perfectly or exhibit the same ionization efficiency, leading to less accurate quantification.

Here is a summary of the expected performance characteristics:

Performance MetricThis compound (Deuterated)Non-Deuterated Structural Analog
Co-elution with Analyte Nearly identical retention timePotential for slight differences in retention time, leading to differential matrix effects
Ionization Efficiency Identical to the analyte, minimizing differential ion suppression/enhancementMay differ from the analyte, leading to inaccurate quantification
Correction for Matrix Effects ExcellentPartial and potentially inconsistent
Accuracy of Quantification HighModerate to Low, depending on the similarity to the analyte
Precision (%RSD) Typically <15%Can be >15%, especially in complex matrices
Linearity of Response Excellent over a wide dynamic rangeMay be non-linear due to differential matrix effects

Experimental Protocol: Quantification of 5-OAHSA using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of 5-OAHSA in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL plasma sample, add a known amount of this compound (e.g., 10 ng).

  • Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Bligh-Dyer or Folch method.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for lipid separation.

  • Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent mixture (e.g., acetonitrile/isopropanol) is employed.

  • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL of the reconstituted extract is injected.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of fatty acids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • 5-OAHSA: Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • This compound: Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion.

  • Data Analysis: The peak area ratio of the analyte (5-OAHSA) to the internal standard (this compound) is calculated and used to determine the concentration of the analyte from a calibration curve.

Workflow for Quantitative Lipid Analysis

The following diagram illustrates the general workflow for quantitative lipid analysis using an internal standard.

G Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Reconstituted Extract MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: General workflow for quantitative lipid analysis using an internal standard.

Conclusion

For the accurate and precise quantification of (E)-5-OAHSA and other FAHFAs, the use of a stable isotope-labeled internal standard like This compound is strongly recommended. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations throughout the analytical workflow, from sample preparation to mass spectrometric detection. This leads to superior accuracy, precision, and linearity compared to non-isotopically labeled internal standards. By incorporating this compound into their analytical methods, researchers can have high confidence in the reliability and validity of their quantitative data in the exciting and expanding field of FAHFA research.

References

Navigating the Landscape of FAHFA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) is paramount to advancing our understanding of their roles in metabolic and inflammatory diseases. This guide provides an objective comparison of the current methodologies for FAHFA quantification, supported by experimental data, to aid in the selection and implementation of the most suitable analytical approach.

The discovery of FAHFAs as a novel class of endogenous lipids with anti-diabetic and anti-inflammatory properties has spurred significant interest in their precise measurement in various biological matrices.[1] However, the inherent complexity of these molecules, including the existence of numerous regioisomers and their low endogenous concentrations, presents considerable analytical challenges.[2][3] This guide will delve into the predominant analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS), and explore potential alternative methods, while also addressing the critical aspect of inter-laboratory variability.

The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the most widely adopted and robust method for the quantification of FAHFAs.[2][4] This technique offers high sensitivity and specificity, enabling the detection and quantification of various FAHFA families and their isomers in complex biological samples.[2]

Performance and Comparison of LC-MS/MS Methods

Recent advancements have focused on optimizing LC-MS/MS protocols to enhance throughput without compromising data quality. A significant development has been the establishment of a faster LC-MS method that reduces the analysis time from a lengthy 90 minutes to a more manageable 30 minutes per sample, with comparable performance in regioisomer detection and quantification.[5][6][7]

ParameterOlder LC-MS MethodFaster LC-MS Method
Analysis Time 90 minutes30 minutes
Column Luna C18(2) (3 µm, 250 × 2.0 mm)Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)
Resolution Baseline separation of PAHSA isomersComparable baseline resolution of regioisomers
Background Signal Problematic, especially for low-abundance speciesCan be mitigated with additional wash steps in SPE

Table 1: Comparison of Older and Faster LC-MS/MS Methods for FAHFA Quantification.[5][6]

Key Challenges in LC-MS/MS-based FAHFA Quantification

Despite its advantages, LC-MS/MS analysis of FAHFAs is not without its hurdles:

  • Isomer Separation: The structural similarity of FAHFA regioisomers makes their chromatographic separation challenging, often requiring long analysis times or highly efficient columns.[6]

  • Background Contamination: A significant source of interference is background signals, particularly from solid-phase extraction (SPE) cartridges, which can compromise the accuracy of quantification, especially for low-abundance FAHFAs like Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs).[6] Lot-to-lot variability in SPE columns can also introduce inconsistencies.

  • Co-eluting Interferences: Contaminating signals from other lipid species, such as ceramides that share major multiple reaction monitoring (MRM) transitions with certain FAHFAs, can lead to inaccurate quantification if not properly resolved chromatographically.[6]

Experimental Workflow for FAHFA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Lipid Extraction Lipid Extraction SPE Solid-Phase Extraction (SPE) Lipid Extraction->SPE Enrichment of FAHFAs LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Ionization Quantification Quantification MS_Detection->Quantification

FAHFA quantification workflow.

Experimental Protocol: LC-MS/MS for FAHFA Quantification

The following protocol is a synthesis of established methods for the analysis of FAHFAs in biological samples such as plasma or tissue.[6][8]

Lipid Extraction
  • Homogenization: Homogenize tissue samples in a chloroform/methanol solution. For plasma or serum, add the sample to a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.

  • Internal Standards: Add a suite of appropriate internal standards, such as ¹³C-labeled FAHFAs, to the extraction mixture for accurate quantification.[6]

  • Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Drying: Transfer the organic phase to a new tube and dry it under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for FAHFA Enrichment
  • Column Conditioning: Condition a silica SPE cartridge with hexane.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of a non-polar solvent and load it onto the SPE column.

  • Washing: Wash the column with a hexane/ethyl acetate mixture to elute neutral lipids. Additional wash steps can help mitigate background contamination.[6]

  • Elution: Elute the FAHFA fraction with ethyl acetate.

  • Drying and Reconstitution: Dry the eluted FAHFA fraction and reconstitute it in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[5] Use an isocratic or gradient elution with a mobile phase typically consisting of methanol and water with additives like ammonium acetate to achieve separation of FAHFA isomers.[5]

  • Mass Spectrometry Detection: Perform detection using a triple quadrupole mass spectrometer in negative ion mode.[2] Utilize multiple reaction monitoring (MRM) for targeted quantification of specific FAHFAs.

Potential Alternative Method: Supercritical Fluid Chromatography (SFC)

While LC-MS/MS is the current standard, Supercritical Fluid Chromatography (SFC) is an emerging technique that shows promise for the analysis of free fatty acids and could potentially be applied to FAHFAs.[9][10][11][12][13]

Principles of SFC: SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This provides properties intermediate between a gas and a liquid, leading to high separation efficiency and speed.[13]

Potential Advantages for FAHFA Analysis:

  • Speed: SFC can offer significantly faster analysis times compared to traditional LC methods.[10][13]

  • Reduced Solvent Consumption: The use of supercritical CO2 reduces the need for organic solvents, making it a "greener" analytical technique.[13]

  • Orthogonal Selectivity: SFC can provide different selectivity compared to reverse-phase LC, which may aid in the separation of challenging isomers.

Currently, there is a lack of published studies specifically validating SFC for FAHFA quantification. However, its successful application for the rapid analysis of a broad range of free fatty acids suggests its potential as a viable alternative that warrants further investigation.[9]

The Critical Gap: Inter-Laboratory Comparison Data

A significant challenge in the field of FAHFA quantification is the absence of a dedicated inter-laboratory comparison study or proficiency testing program. Such programs are essential for assessing the reproducibility and comparability of results across different laboratories. While the Fatty Acid Quality Assurance Program (FAQAP) exists for general fatty acids, its findings of inter-laboratory agreement being within 20% for 70% of submitted data cannot be directly extrapolated to the more structurally complex and lower-abundance FAHFAs.[14] The lack of a standardized reference material for FAHFAs further complicates cross-laboratory validation. This highlights a critical need within the research community to establish a formal program to ensure the reliability and consistency of FAHFA quantification worldwide.

Challenges in FAHFA Quantification Challenges Challenges Isomer Separation Isomer Separation Challenges->Isomer Separation Background Noise Background Noise Challenges->Background Noise Low Abundance Low Abundance Challenges->Low Abundance Lack of Inter-lab Data Lack of Inter-lab Data Challenges->Lack of Inter-lab Data

Key challenges in FAHFA analysis.

Conclusion

The accurate quantification of FAHFAs is a rapidly evolving field. LC-MS/MS remains the cornerstone of FAHFA analysis, with optimized protocols offering improved speed and performance. However, researchers must be cognizant of the inherent challenges, including isomer separation and background interference. While promising alternatives like SFC are on the horizon, their application to FAHFA analysis requires further validation. The establishment of an inter-laboratory comparison program is a critical next step to ensure the generation of consistent and reliable data, which will be instrumental in fully elucidating the biological significance of these fascinating lipids in health and disease.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Tryptophan Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise measurement of tryptophan metabolites is crucial for advancing research in numerous fields, including neurobiology, immunology, and drug development. This guide provides a comparative overview of the performance of common analytical methods for the quantification of tryptophan metabolites, with a particular focus on compounds structurally related to 5-hydroxy-N-acetyl-alpha-tryptophan (5-OAHSA). Due to the limited availability of specific validation data for 5-OAHSA, this guide leverages data from analogous N-acetylated amino acids and other tryptophan derivatives to provide a robust framework for methodological evaluation.

The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While LC-MS/MS is a powerful, versatile technique for identifying and quantifying a wide range of small molecules, ELISA offers a high-throughput platform often utilized for specific target analytes.

Quantitative Performance of Analytical Methods

The following table summarizes the typical accuracy and precision profiles for the quantification of tryptophan metabolites and related small molecules using LC-MS/MS. These values are derived from published validation studies of analogous compounds and serve as a benchmark for what can be expected when developing and validating an assay for a novel metabolite like 5-OAHSA.

Analytical MethodAnalyte ClassAccuracy (% Recovery)Precision (CV%) - Intra-dayPrecision (CV%) - Inter-day
LC-MS/MS Tryptophan & Metabolites85-115%< 15%< 15%
N-Acetyl-TryptophanTypically within ±15% of nominal value< 10%< 15%
Small Molecule Biomarkers80-120%< 15%< 20%
ELISA Small Molecules (General)80-120%< 10%< 15%

Note: The performance of any given assay is highly dependent on the specific protocol, instrumentation, and matrix effects. The values presented here are general guidelines.

Methodology and Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] This method is well-suited for the quantitative analysis of a wide array of small molecules, including tryptophan and its metabolites, from complex biological matrices.[2][3]

Key Experimental Steps:

  • Sample Preparation: This is a critical step to remove interferences and enrich the analyte of interest. A common approach for small molecules in biological fluids (e.g., plasma, serum, urine) is protein precipitation, followed by centrifugation.[4][5]

  • Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC system. A reversed-phase C18 column is frequently used for the separation of tryptophan metabolites.[3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity.[6]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard. A calibration curve is generated using standards of known concentrations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[7][8] For small molecules like 5-OAHSA, a competitive ELISA format is typically used.

Key Experimental Steps:

  • Coating: A microtiter plate is coated with an antibody specific to the target analyte (or a conjugate of the analyte).

  • Competition: The sample containing the unknown amount of the analyte is added to the wells along with a fixed amount of enzyme-conjugated analyte. The free analyte in the sample and the enzyme-conjugated analyte compete for binding to the antibody.

  • Washing: The plate is washed to remove any unbound substances.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a detectable signal (e.g., a color change).

  • Detection: The signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of the analyte in the sample.

  • Quantification: A standard curve is generated using known concentrations of the analyte to determine the concentration in the unknown samples.

Signaling Pathways and Experimental Workflows

Tryptophan Metabolism Pathway

The following diagram illustrates the major metabolic pathways of tryptophan, highlighting the production of key metabolites.

Tryptophan_Metabolism cluster_serotonin cluster_kynurenine Tryptophan Tryptophan Serotonin_Pathway Serotonin Pathway Tryptophan->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway Five_HTP 5-Hydroxytryptophan (5-HTP) Serotonin_Pathway->Five_HTP Tryptophan Hydroxylase Kynurenine Kynurenine Kynurenine_Pathway->Kynurenine IDO/TDO Serotonin Serotonin Five_HTP->Serotonin AADC N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT Melatonin Melatonin N_Acetylserotonin->Melatonin ASMT Five_OAHSA 5-OAHSA (hypothetical) N_Acetylserotonin->Five_OAHSA Hypothetical Oxidation Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid

Caption: Major metabolic pathways of tryptophan.

LC-MS/MS Experimental Workflow

The following diagram outlines the typical workflow for the quantitative analysis of a small molecule biomarker using LC-MS/MS.

LCMS_Workflow Sample_Collection Biological Sample Collection Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS experimental workflow.

Conclusion

Both LC-MS/MS and ELISA are powerful techniques for the quantification of small molecules like tryptophan metabolites. LC-MS/MS offers high selectivity and the ability to measure multiple analytes simultaneously, with typical accuracy within 85-115% and precision (CV%) below 15%.[3][9] ELISA provides a high-throughput and often more cost-effective solution for single-analyte quantification, with expected accuracy and precision in a similar range for well-developed assays. The choice of method will depend on the specific requirements of the research, including the number of analytes, required sensitivity, sample throughput, and available resources. Rigorous method validation is essential to ensure the accuracy and precision of the data generated.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for FAHFA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics has identified Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) as a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. As research into their physiological roles expands, the need for robust and reliable analytical methods for their quantification becomes paramount. This guide provides a comparative overview of the cross-validation of analytical methods for FAHFA analysis, with a focus on providing researchers with the data and protocols necessary to select and implement the most appropriate method for their studies.

The analysis of FAHFAs presents a significant challenge due to the vast number of potential regio-isomers and their low abundance in biological samples.[1][2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the predominant and most sensitive technique for FAHFA determination.[1][3] This guide will primarily focus on LC-MS-based methods, while also touching upon other relevant techniques.

Quantitative Performance of FAHFA Analytical Methods

The cross-validation of an analytical method ensures its reliability, reproducibility, and fitness for its intended purpose. Key performance parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes these parameters for a representative LC-MS/MS method for FAHFA analysis, compiled from various studies.

ParameterLC-MS/MS Method 1 (without derivatization)LC-MS/MS Method 2 (with DMED derivatization)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 92% to 120%[4]Not explicitly stated, but method validated for accuracy[5]
Precision (%RSD) Intra-day: <12%, Inter-day: <20%[4]Not explicitly stated, but method validated for precision[5]
Limit of Detection (LOD) 0.001 mM - 0.003 mM[4]0.01 - 0.14 pg[6]
Limit of Quantification (LOQ) 0.1/0.5/0.5 ng/mL for various ethanolamides[2][7]Not explicitly stated, but method is highly sensitive[8]

Note: Direct comparison of LOD and LOQ is challenging due to different units and analytes reported in the literature. Derivatization with agents like 2-dimethylaminoethylamine (DMED) has been shown to significantly increase detection sensitivity.[6]

Experimental Protocols: A Detailed Look

The following sections provide a detailed methodology for a typical LC-MS/MS-based FAHFA analysis, including sample preparation and instrumental analysis.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

A crucial step in FAHFA analysis is the effective extraction and enrichment of these lipids from complex biological matrices.

a. Lipid Extraction (Bligh-Dyer Method Modification) [6]

  • To the biological sample (e.g., serum, tissue homogenate), add a 1:1:2 mixture of aqueous buffer, methanol, and chloroform.

  • Vortex the mixture vigorously to ensure thorough mixing and phase separation.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

b. Solid-Phase Extraction (SPE) for FAHFA Enrichment [6][9][10]

  • Cartridge Conditioning: Use a silica SPE cartridge (e.g., Strata SI-1). Pre-wash the cartridge with hexane.[6]

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of a non-polar solvent like chloroform and load it onto the conditioned SPE cartridge.[9][10]

  • Washing: Wash the cartridge with a low-polarity solvent mixture, such as 95:5 hexane:ethyl acetate, to elute neutral lipids like triacylglycerols and cholesterol esters.[6]

  • Elution: Elute the FAHFAs from the cartridge using a more polar solvent, such as ethyl acetate.[6]

  • Drying and Reconstitution: Dry the eluted FAHFA fraction under nitrogen and reconstitute it in a solvent compatible with the LC-MS system (e.g., methanol).[6] A faster protocol using positive pressure can reduce the SPE step from 4 hours to 1 hour.[6]

LC-MS/MS Analysis

a. Chromatographic Separation

  • Column: A reversed-phase C18 column is commonly used for the separation of FAHFA isomers.[1]

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[6]

  • Flow Rate: A flow rate of around 0.2-0.5 mL/min is generally employed.

b. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of underivatized FAHFAs due to the presence of a carboxyl group.[6]

  • Instrumentation: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) are commonly used.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for targeted quantification of specific FAHFAs, offering high sensitivity and selectivity.[1]

Visualizing the Workflow and Validation Process

To better understand the experimental and logical flow of FAHFA analysis and cross-validation, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Quantification BiologicalSample Biological Sample (e.g., Serum, Tissue) LipidExtraction Lipid Extraction (Bligh-Dyer) BiologicalSample->LipidExtraction SPE Solid-Phase Extraction (SPE) (Enrichment) LipidExtraction->SPE LCMS LC-MS/MS Analysis (Separation & Detection) SPE->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification (Internal Standards) PeakIntegration->Quantification FinalResult FinalResult Quantification->FinalResult Final FAHFA Concentration

Caption: Experimental workflow for FAHFA analysis.

G cluster_validation Method Cross-Validation MethodDevelopment Analytical Method Development Specificity Specificity MethodDevelopment->Specificity Linearity Linearity & Range MethodDevelopment->Linearity Accuracy Accuracy MethodDevelopment->Accuracy Precision Precision (Repeatability & Intermediate) MethodDevelopment->Precision LOD Limit of Detection (LOD) MethodDevelopment->LOD LOQ Limit of Quantification (LOQ) MethodDevelopment->LOQ Robustness Robustness MethodDevelopment->Robustness ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod

References

A Comparative Guide to Deuterated Lipid Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of lipid species is paramount. This guide provides an objective comparison of the performance characteristics of deuterated lipid standards against other common internal standards, supported by experimental data. We will delve into their impact on accuracy, precision, and overall reliability of quantitative lipid analysis, primarily by liquid chromatography-mass spectrometry (LC-MS).

Deuterated lipid standards are synthetic versions of endogenous lipids where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H). This subtle mass shift allows them to be distinguished from their non-deuterated counterparts by a mass spectrometer, while maintaining nearly identical physicochemical properties. This unique characteristic makes them invaluable tools for correcting variations that can occur during sample preparation, extraction, and analysis.[1]

Performance Characteristics: A Comparative Analysis

The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. Besides deuterated lipids, other common choices include carbon-13 labeled lipids and odd-chain lipids. The following tables summarize the key performance characteristics of these standards.

Table 1: Comparison of Internal Standard Types in Lipidomics

FeatureDeuterated Lipids¹³C-Labeled LipidsOdd-Chain Lipids
Principle Analyte with hydrogen atoms replaced by deuterium.Analyte with carbon atoms replaced by ¹³C.Structurally similar lipid with odd-numbered fatty acid chains, not typically found in the biological system under study.
Co-elution with Analyte Very close co-elution in liquid chromatography (LC).[1]Nearly identical co-elution with the analyte.May have different retention times compared to the endogenous even-chain lipids.
Correction for Matrix Effects Excellent, as they experience similar ion suppression or enhancement.Excellent, for the same reasons as deuterated standards.Effective, but may not fully compensate if chromatographic behavior differs significantly.
Potential for Isotopic Scrambling Low, but possible under certain conditions.Very low, as the ¹³C label is highly stable.Not applicable.
Cost Generally more affordable than ¹³C-labeled standards.Typically more expensive due to the complexity of synthesis.Can be a cost-effective alternative.
Commercial Availability Widely available for a broad range of lipid classes.Availability is more limited compared to deuterated standards.A good selection is commercially available.

Table 2: Quantitative Performance Data

This table presents representative data on the precision (reproducibility) of lipid quantification using different internal standard strategies. The coefficient of variation (CV) is a measure of the relative variability, with lower values indicating higher precision.

Lipid ClassInternal Standard TypeTypical CV (%) in Plasma/SerumReference
Phosphatidylcholines (PC)Deuterated PC5 - 15[2]
Triacylglycerols (TAG)Deuterated TAG10 - 20[2]
Free Fatty Acids (FFA)Deuterated FFA15 - 25[2]
Various Lipid Classes¹³C-Labeled Yeast ExtractSignificant reduction in CV% compared to deuterated standard mixture[3]

Note: CV values can vary depending on the specific lipid species, concentration, sample matrix, and analytical platform.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in lipidomics. Below are key experimental methodologies for lipid analysis using deuterated internal standards.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method with Deuterated Internal Standard Spiking

This protocol describes a common method for extracting lipids from plasma samples.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a known volume of plasma (e.g., 50 µL), add a precise amount of a deuterated internal standard mixture dissolved in an appropriate solvent (e.g., methanol). The mixture should contain deuterated standards representing the different lipid classes of interest.

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample containing the internal standards.

    • Vortex the mixture thoroughly to ensure complete mixing and precipitation of proteins.

    • Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

    • Centrifuge the sample to pellet the precipitated protein and separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass syringe or pipette.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol and acetonitrile).

Protocol 2: LC-MS Analysis of Lipids

This protocol outlines the general steps for analyzing the extracted lipids using LC-MS.

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column suitable for lipidomics.

    • Mobile Phases: A typical mobile phase system consists of:

      • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium formate and formic acid to improve ionization.

      • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with similar additives.

    • Gradient: Employ a gradient elution, starting with a lower percentage of mobile phase B and gradually increasing it to elute lipids based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid classes.

    • Data Acquisition: Acquire data in either full scan mode for profiling or in a targeted manner using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

  • Data Analysis:

    • Peak Integration: Integrate the peak areas of both the endogenous lipids and their corresponding deuterated internal standards.

    • Quantification: Calculate the concentration of each endogenous lipid by comparing its peak area to the peak area of its corresponding deuterated internal standard, using a calibration curve if absolute quantification is desired.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological and experimental processes. The following visualizations were created using the Graphviz DOT language.

Lipid_Extraction_Workflow Experimental Workflow for Lipid Analysis cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Plasma Plasma Sample Spike Spike with IS Plasma->Spike IS Deuterated Internal Standard IS->Spike Extract Folch Extraction (Chloroform/Methanol) Spike->Extract Separate Phase Separation Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data Sphingolipid_Signaling Simplified Sphingolipid Signaling Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_PalmitoylCoA->Ceramide de novo synthesis Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Sphingosine->Apoptosis Proliferation Cell Proliferation, Survival S1P->Proliferation

References

Establishing Linearity for the Quantification of 5-oxo-ETE: A Comparison of LC-MS/MS and ELISA Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a potent inflammatory mediator derived from the 5-lipoxygenase pathway, is a critical analyte in various physiological and pathological studies.[1][2] Establishing the linearity of an analytical method is a fundamental requirement for ensuring that the measured response is directly proportional to the analyte concentration over a defined range.

This guide provides a comparative overview of two common analytical techniques for 5-oxo-ETE quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—with a focus on the establishment of linearity.

Data Presentation: Comparison of Linearity Parameters

The following table summarizes typical linearity data for the quantification of 5-oxo-ETE by a validated LC-MS/MS method and a commercially available ELISA kit.

ParameterLC-MS/MSELISA
Linear Range 0.005 - 200 ng/mL0.156 - 10 ng/mL
Correlation Coefficient (r²) > 0.99Typically > 0.98
Number of Standards Minimum of 5Typically 6-8
Internal Standard Yes (e.g., 5-oxo-ETE-d4)No
Matrix Effects Assessed and minimizedPotential for interference

Experimental Protocols

Detailed methodologies for establishing linearity for both LC-MS/MS and ELISA are crucial for reproducibility and validation.

LC-MS/MS Method for 5-oxo-ETE Quantification

This protocol outlines a typical procedure for establishing the linearity of an LC-MS/MS method for 5-oxo-ETE quantification in a biological matrix (e.g., plasma).

1. Preparation of Calibration Standards:

  • A stock solution of 5-oxo-ETE is prepared in an appropriate solvent (e.g., ethanol).

  • A series of working standard solutions are prepared by serially diluting the stock solution to achieve concentrations spanning the expected linear range (e.g., 0.005, 0.05, 0.5, 5, 50, and 200 ng/mL).

  • A fixed concentration of a stable isotope-labeled internal standard (e.g., 5-oxo-ETE-d4) is added to each working standard and blank matrix sample.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of blank plasma, add the internal standard and one of the working standard solutions.

  • Acidify the sample with a weak acid (e.g., acetic acid).

  • Extract the lipids with an organic solvent (e.g., a mixture of hexane and isopropanol).

  • Vortex and centrifuge the sample to separate the organic and aqueous layers.

  • The organic layer containing the lipids is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The dried extract is reconstituted in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% acetic acid).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 5-oxo-ETE and its internal standard.

4. Establishing Linearity:

  • A calibration curve is constructed by plotting the peak area ratio of 5-oxo-ETE to the internal standard against the nominal concentration of the calibration standards.

  • Linearity is assessed by performing a linear regression analysis. The correlation coefficient (r²) should be greater than 0.99.

ELISA Method for 5-oxo-ETE Quantification

This protocol describes the establishment of linearity using a competitive ELISA kit.

1. Preparation of Standards:

  • The kit typically provides a stock solution of 5-oxo-ETE.

  • A series of standards are prepared by serially diluting the stock solution in the provided assay buffer to cover the specified range of the kit (e.g., 0.156, 0.312, 0.625, 1.25, 2.5, 5, and 10 ng/mL).

2. Assay Procedure:

  • The appropriate wells of the microplate, pre-coated with a capture antibody, are used.

  • A fixed volume of the prepared standards and unknown samples are added to the wells.

  • A fixed amount of biotin-labeled 5-oxo-ETE is then added to each well. This competes with the 5-oxo-ETE in the sample/standard for binding to the capture antibody.

  • The plate is incubated, and then washed to remove unbound components.

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well, which binds to the biotin-labeled 5-oxo-ETE.

  • After another incubation and wash step, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.

  • The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of 5-oxo-ETE in the sample.

3. Establishing Linearity:

  • A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards.

  • A regression analysis (often a four-parameter logistic curve fit for ELISAs) is performed to determine the relationship between absorbance and concentration. The linearity of dilution is assessed to ensure that sample dilutions fall within the linear portion of the standard curve.[3]

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of 5-oxo-ETE, the experimental workflow for establishing linearity, and a comparison of the analytical methods.

5-oxo-ETE Signaling Pathway cluster_synthesis Synthesis cluster_signaling Signaling AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 FLAP FLAP 5-LOX-Activating Protein (FLAP) HETE5 5-HPETE LOX5->HETE5 HETE5_OH 5-HETE HETE5->HETE5_OH GPx GPx Glutathione Peroxidase OXO_ETE 5-oxo-ETE HETE5_OH->OXO_ETE 5-HEDH HEDH5 5-HEDH OXER1 OXE Receptor (OXER1) OXO_ETE->OXER1 G_protein G-protein (Gi/o) OXER1->G_protein PLC Phospholipase C (PLC) G_protein->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_mobilization->Cellular_Response Workflow for Establishing Linearity cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution of 5-oxo-ETE prep_standards Prepare Serial Dilutions (Calibration Standards) prep_stock->prep_standards prep_samples Spike Standards into Blank Matrix prep_standards->prep_samples sample_extraction Sample Extraction (for LC-MS/MS) prep_samples->sample_extraction instrument_analysis Instrumental Analysis (LC-MS/MS or ELISA) sample_extraction->instrument_analysis data_acquisition Data Acquisition (Peak Areas or Absorbance) instrument_analysis->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve regression_analysis Perform Linear Regression calibration_curve->regression_analysis linearity_assessment Assess Linearity (e.g., r² > 0.99) regression_analysis->linearity_assessment Comparison of LC-MS/MS and ELISA for 5-oxo-ETE Quantification cluster_lcms LC-MS/MS cluster_elisa ELISA lcms_sensitivity High Sensitivity & Specificity lcms_multiplex Multiplexing Capability lcms_complexity Complex Instrumentation & Workflow lcms_cost Higher Cost elisa_simplicity Simple & High-Throughput elisa_cost Lower Cost elisa_specificity Potential Cross-Reactivity elisa_range Narrower Dynamic Range Quantification 5-oxo-ETE Quantification Quantification->lcms_sensitivity Quantification->lcms_multiplex Quantification->lcms_complexity Quantification->lcms_cost Quantification->elisa_simplicity Quantification->elisa_cost Quantification->elisa_specificity Quantification->elisa_range

References

Detecting the Elusive: A Guide to the Limit of Detection for (E)-5-OAHSA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and lipid mediators, the accurate quantification of (E)-5-oxo-7-amino-8-hexadecenoic acid ((E)-5-OAHSA), also known as 5-oxo-ETE, is paramount. This potent eosinophil chemoattractant is a key player in allergic inflammation and other inflammatory diseases. Achieving a low limit of detection (LOD) is critical for understanding its physiological and pathological roles. This guide provides a comparative overview of analytical methods for (E)-5-OAHSA analysis, focusing on their limits of detection and the experimental protocols that underpin these capabilities.

Comparative Analysis of Detection Limits

The primary analytical technique for the sensitive and specific quantification of (E)-5-OAHSA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method consistently offers the lowest detection limits compared to other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and immunoassays. The following table summarizes the reported limits of detection and quantification for (E)-5-OAHSA and structurally related compounds using various methods.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
5-oxo-ETE LC-MS/MS ≤20 pg/sample Not Reported[1]
5-oxo-ETE & other lipidsLC-MS/MS0.01 - 17.65 ng/mL0.03 - 58.84 ng/mL[2]
Epoxyeicosatrienoic acids (EETs)LC-MS/MSNot Reported0.5 ng/mL[3]
Dihydroxyeicosatrienoic acids (DHETs)LC-MS/MSNot Reported0.25 ng/mL[3]
5-HETEHPLC-UV1.0 ng/mL10.0 ng/mL[4]

Note: (E)-5-OAHSA is commonly referred to as 5-oxo-ETE in the scientific literature.

Experimental Protocols

Achieving a low limit of detection is intrinsically linked to the meticulous execution of the analytical method. Below are detailed experimental protocols for the LC-MS/MS-based analysis of (E)-5-OAHSA, which represents the current gold standard.

Sample Preparation: Liquid-Liquid Extraction
  • Internal Standard Spiking: To a biological sample (e.g., plasma, cell culture supernatant), add a deuterated internal standard, such as 5-oxo-[11,12,14,15-2H]ETE, to correct for extraction losses and matrix effects.[1][5]

  • Acidification: Acidify the sample to a pH of approximately 3.0-4.0 with a suitable acid (e.g., acetic acid) to protonate the carboxylic acid group of (E)-5-OAHSA, making it more amenable to extraction into an organic solvent.

  • Extraction: Perform liquid-liquid extraction using a water-immiscible organic solvent like ethyl acetate or a mixture of hexane and isopropanol.[6] Vortex the mixture vigorously and centrifuge to separate the aqueous and organic layers.

  • Drying and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% methanol in water) prior to LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of (E)-5-OAHSA from other lipid mediators.[7]

    • Mobile Phase: A gradient elution with a binary solvent system is commonly employed. Mobile phase A is typically water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and ionization efficiency. Mobile phase B is an organic solvent such as acetonitrile or methanol.[8]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for analyzing (E)-5-OAHSA, as the carboxylic acid group readily forms a deprotonated molecule [M-H]⁻.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. For 5-oxo-ETE, a common transition is the fragmentation of the quasimolecular anion.[1]

    • Optimization: The mass spectrometer parameters, including capillary voltage, source temperature, and collision energy, should be optimized for the specific analyte to achieve maximum sensitivity.[8]

Visualizing the Pathway and Process

To provide a clearer understanding of the biological context and the analytical workflow, the following diagrams have been generated.

Biosynthesis of (E)-5-OAHSA (5-oxo-ETE) Arachidonic_Acid Arachidonic Acid _5_HPETE 5-HPETE Arachidonic_Acid->_5_HPETE 5-Lipoxygenase _5_HETE 5-HETE _5_HPETE->_5_HETE Peroxidase _5_oxo_ETE (E)-5-OAHSA (5-oxo-ETE) _5_HETE->_5_oxo_ETE 5-HEDH (NADP+)

Caption: Biosynthesis of (E)-5-OAHSA (5-oxo-ETE) from arachidonic acid.

Analytical Workflow for (E)-5-OAHSA Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Biological_Sample Biological Sample Spiking Spike with Internal Standard Biological_Sample->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General analytical workflow for the quantification of (E)-5-OAHSA.

Alternative Analytical Approaches

While LC-MS/MS is the superior method for achieving low detection limits, other techniques have been employed for the analysis of eicosanoids, including (E)-5-OAHSA.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is less sensitive than LC-MS/MS but can be a cost-effective alternative for samples with higher concentrations of the analyte. The chromophore in (E)-5-OAHSA allows for detection at specific UV wavelengths. However, the LOD is typically in the low ng/mL range.[4]

  • Immunoassays (ELISA): Enzyme-linked immunosorbent assays (ELISAs) can offer high throughput and do not require extensive sample preparation or sophisticated instrumentation. However, the specificity of immunoassays can be a concern due to potential cross-reactivity with other structurally similar lipid mediators, which may lead to an overestimation of the analyte concentration. The detection limits of commercially available ELISA kits should be carefully evaluated.

References

A Comparative Guide to FAHFA Quantification Platforms for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of prevalent technologies for the quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), providing researchers, scientists, and drug development professionals with a comprehensive overview to guide their experimental choices.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] Their discovery has opened new avenues for understanding metabolic diseases and inflammation.[1][2][3] Accurate quantification of these molecules is crucial for elucidating their biological roles and exploring their therapeutic potential. This guide offers a comparative analysis of the different analytical platforms used for FAHFA quantification, with a focus on their methodologies, performance, and applications.

Dominance of Liquid Chromatography-Mass Spectrometry (LC-MS)

Currently, liquid chromatography-mass spectrometry (LC-MS) stands as the gold standard for the detection and quantification of FAHFAs.[4] This is largely due to its high sensitivity and specificity, which are essential for analyzing these low-abundance lipids in complex biological matrices.[4] The analysis of FAHFAs is challenging due to the vast number of possible regioisomers and their low concentrations in biological samples.[4]

LC-MS platforms offer versatility through various configurations. Both targeted and untargeted lipidomics approaches are employed. Targeted analysis, often using multiple reaction monitoring (MRM), allows for the accurate quantification of known FAHFAs, while untargeted approaches are valuable for discovering novel FAHFA species.

A variety of mass spectrometers are utilized in FAHFA analysis, including triple quadrupole (QqQ), quadrupole time-of-flight (QTOF), and Orbitrap systems.[4] Each offers distinct advantages in terms of sensitivity, resolution, and quantitative capabilities.

Comparative Overview of FAHFA Quantification Platforms

While LC-MS is the predominant method, other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used for general fatty acid analysis. Their application to FAHFAs, however, is less common due to specific limitations.

PlatformPrincipleSample PreparationThroughputSensitivity & SpecificityIsomer ResolutionKey AdvantagesKey Limitations
LC-MS Separation by liquid chromatography followed by mass-based detection and fragmentation.Lipid extraction (e.g., Bligh-Dyer), solid-phase extraction (SPE) for enrichment.[5][6]Moderate to High. Optimized methods can run in 30 minutes per sample.[7]High sensitivity and specificity, enabling detection of low-abundance species.Excellent. Different columns and gradients can separate various regioisomers.High sensitivity, high specificity, versatile for both targeted and untargeted analysis, excellent isomer resolution.Matrix effects can influence quantification; requires specialized instrumentation and expertise.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.Lipid extraction, derivatization to increase volatility (e.g., esterification).HighHigh sensitivity and specificity for volatile compounds.Good for certain isomers, but may not resolve all FAHFA regioisomers.High chromatographic resolution for volatile compounds.Requires derivatization for non-volatile lipids like FAHFAs, which can introduce variability. Limited application for intact FAHFA analysis.
NMR Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Lipid extraction.LowLower sensitivity compared to MS methods.Limited for complex mixtures of isomers with overlapping signals.Non-destructive, provides detailed structural information, quantitative without the need for identical standards.Low sensitivity makes it challenging for low-abundance lipids like FAHFAs; poor resolution of complex isomeric mixtures.

Experimental Protocols: A Closer Look at LC-MS

A typical workflow for FAHFA quantification by LC-MS involves several key steps, from sample collection to data analysis.

Sample Preparation

Accurate quantification begins with meticulous sample preparation. The most common steps include:

  • Lipid Extraction: The Bligh-Dyer method is a widely used protocol for extracting lipids from biological samples like plasma, serum, or tissues.[5]

  • Solid-Phase Extraction (SPE): This step is often employed to enrich FAHFAs and remove interfering compounds from the sample, thereby improving the sensitivity and accuracy of the analysis.[5][6]

  • Internal Standards: The addition of isotope-labeled internal standards (e.g., 13C-labeled PAHSAs) is crucial for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during analysis.[5]

Liquid Chromatography

The separation of different FAHFA isomers is achieved using liquid chromatography. Reversed-phase columns, such as C18, are commonly used for this purpose.[4][5] The mobile phase composition and gradient are optimized to achieve the best possible separation of the various regioisomers.

Mass Spectrometry

Following chromatographic separation, the FAHFAs are ionized (typically using electrospray ionization in negative mode) and detected by the mass spectrometer.[4] For targeted quantification, tandem mass spectrometry (MS/MS) is used, where a specific precursor ion is selected and fragmented to produce characteristic product ions. The intensity of these product ions is then used for quantification.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved in FAHFA analysis and their biological function, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (Enrichment) Extraction->SPE LC Liquid Chromatography (Isomer Separation) SPE->LC Prepared Sample MS Mass Spectrometry (Detection & Quantification) LC->MS Data_Analysis Data Analysis (Quantification & Identification) MS->Data_Analysis Raw Data signaling_pathway cluster_cell Cellular Response FAHFA FAHFA (e.g., PAHSA) GPR120 GPR120 FAHFA->GPR120 binds to Glucose_Uptake Increased Glucose Uptake GPR120->Glucose_Uptake stimulates Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory mediates Adipocyte Adipocyte

References

Assessing the Recovery of (E)-5-OAHSA-d17 in Extractions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of eicosanoids and other lipid mediators by mass spectrometry, the use of stable isotope-labeled internal standards is crucial for accurate and reliable results.[1][2][3] (E)-5-oxo-6,8,11,14-eicosatetraenoic acid-d17 ((E)-5-OAHSA-d17) serves as a valuable internal standard for the quantification of its corresponding endogenous analyte. The recovery of this internal standard during extraction from complex biological matrices is a critical parameter that directly impacts the accuracy of the final quantitative data. This guide provides a comparison of common extraction methodologies, their expected recovery rates for eicosanoid internal standards, and detailed experimental protocols.

Comparison of Extraction Methods for Eicosanoids

The choice of extraction method can significantly influence the recovery of eicosanoids and their deuterated analogs. The most common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP).[4] Of these, SPE is often considered the most effective approach for achieving high recovery and purity.[4]

Extraction MethodPrincipleTypical Recovery Range for Deuterated EicosanoidsAdvantagesDisadvantages
Solid-Phase Extraction (SPE) with C18 Columns Differential partitioning of analytes between a solid sorbent and a liquid mobile phase.60% - 118% (Plasma/Serum)[5], 85% - 95% (Tissues)[6]High recovery and purity, amenable to automation.[4]Can be more time-consuming and costly than other methods.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Variable, generally lower than SPE.Simple and inexpensive.Can be less selective and result in lower purity, potential for emulsion formation.[4]
Protein Precipitation (PP) Removal of proteins from the sample by precipitation with an organic solvent.Variable, often lower than SPE and LLE.Fast and simple.May not effectively remove all interfering substances, leading to ion suppression in mass spectrometry.[4]

Note: The recovery of this compound is expected to fall within the ranges cited for general deuterated eicosanoids, as the isotopic labeling has a minimal effect on its chemical properties during extraction.[1][2]

Experimental Protocols

Below are detailed protocols for the most recommended extraction method, Solid-Phase Extraction (SPE), for biological fluids and tissues.

Solid-Phase Extraction (SPE) of Eicosanoids from Biological Fluids (e.g., Plasma, Serum, Urine)

This protocol is a modification of standard procedures for eicosanoid extraction.[7]

Materials:

  • C18 SPE Cartridges (e.g., Bond-Elut™, Sep-Pak™)

  • This compound internal standard solution

  • Methanol

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • 2M Hydrochloric Acid

  • Nitrogen gas supply or centrifugal vacuum evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 1 mL of the biological fluid (e.g., plasma, serum), add a known amount of this compound internal standard. It is critical to add the internal standard as early as possible to the sample to ensure the ratio of the endogenous analyte to the internal standard is established before any potential loss.[2] Add a cyclooxygenase inhibitor like indomethacin to prevent ex vivo eicosanoid generation.[4]

  • Protein Precipitation: Add 4 volumes of cold methanol to the sample. Vortex and incubate at -20°C for 45 minutes to precipitate proteins.[6]

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Acidification: Transfer the supernatant to a new tube. Evaporate the methanol under a gentle stream of nitrogen. Acidify the remaining aqueous sample to a pH of approximately 3.5 by adding 2M hydrochloric acid.[7]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of deionized water.[6]

  • Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge sequentially with 10 mL of deionized water and then 10 mL of hexane to remove polar impurities and some other lipids.[6][7]

  • Elution: Elute the eicosanoids, including this compound, from the cartridge with 5-10 mL of ethyl acetate or methyl formate.[6][7]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., methanol/water, 50:50) for LC-MS/MS analysis.[6]

Solid-Phase Extraction (SPE) of Eicosanoids from Tissues

This protocol is adapted from established methods for tissue eicosanoid extraction.[6]

Materials:

  • Same as for biological fluids, with the addition of a tissue homogenizer.

Procedure:

  • Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in cold methanol containing a known amount of this compound internal standard and a cyclooxygenase inhibitor.

  • Protein Precipitation: Keep the homogenate at -20°C for at least 45 minutes to allow for protein precipitation.[6]

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Reduction and Acidification: Reduce the volume of the supernatant under a gentle stream of nitrogen to approximately 1 mL. Add deionized water to a final volume of 10 mL and acidify to pH 3.5 with 2M hydrochloric acid.

  • SPE Procedure: Proceed with steps 5-10 from the "Solid-Phase Extraction (SPE) of Eicosanoids from Biological Fluids" protocol.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of (E)-5-OAHSA, the following diagrams illustrate the SPE workflow and a simplified eicosanoid signaling pathway.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Acidify Acidification (pH 3.5) Centrifuge->Acidify Load Load Sample Acidify->Load Condition Condition Cartridge (Methanol, Water) Wash Wash (Water, Hexane) Load->Wash Elute Elute Eicosanoids (Ethyl Acetate) Wash->Elute Evaporate Evaporate Solvent Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for solid-phase extraction (SPE) of eicosanoids.

Eicosanoid_Signaling cluster_membrane Cell Membrane cluster_synthesis Eicosanoid Synthesis cluster_signaling Cellular Response Membrane_PL Membrane Phospholipids PLA2 PLA2 Membrane_PL->PLA2 AA Arachidonic Acid (AA) PLA2->AA releases COX COX-1, COX-2 AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes HETEs_EETs HETEs, EETs CYP450->HETEs_EETs Receptors G-protein Coupled Receptors Prostaglandins->Receptors Leukotrienes->Receptors HETEs_EETs->Receptors Response Inflammation, Immunity, Pain, etc. Receptors->Response

Caption: Simplified overview of the major eicosanoid signaling pathways.

References

Safety Operating Guide

Navigating the Disposal of (E)-5-OAHSA-d17: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for (E)-5-OAHSA-d17, a deuterated form of a branched fatty acid ester of a hydroxy fatty acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general procedures based on the known properties of the compound and standard laboratory safety protocols for similar research chemicals.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations before proceeding with any disposal.

Chemical and Physical Properties

Understanding the properties of this compound is the first step in determining the appropriate handling and disposal methods. The following table summarizes the available data for this compound.

PropertyValueSource
CAS Number 2714169-20-5ChemicalBook[1], Cayman Chemical[2]
Molecular Formula C36H51D17O4ChemicalBook[1], Cayman Chemical[2]
Formula Weight 582.0 g/mol ChemicalBook[1], Cayman Chemical[2]
Formulation A solution in methyl acetateCayman Chemical[2]
Solubility DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mlChemicalBook[1], Cayman Chemical[2]
Storage -20°CCayman Chemical[2]
Stability ≥ 2 yearsCayman Chemical[2]

General Disposal Procedures

The disposal of this compound, particularly when in a solvent like methyl acetate, should be handled as hazardous chemical waste. The following steps provide a general guideline for its disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (such as nitrile rubber)

  • A lab coat

Step 2: Waste Collection

  • Collect waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with methyl acetate and the compound itself.

  • Do not mix this waste with other incompatible waste streams.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound in methyl acetate."

  • Include the approximate concentration and volume of the waste.

  • Note any other components present in the waste solution.

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from heat, sparks, and open flames, as methyl acetate is flammable.

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not pour chemical waste down the drain or dispose of it in the regular trash.

Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of this compound.

General Disposal Workflow for this compound A Step 1: Assess Hazards & Don PPE B Step 2: Collect Waste in Compatible Container A->B C Step 3: Label Container Accurately B->C D Step 4: Store in Designated Hazardous Waste Area C->D E Step 5: Contact EHS for Disposal D->E F EHS Collects & Disposes of Waste E->F

A generalized workflow for the proper disposal of this compound.

Experimental Protocols: Safe Handling

While specific experimental protocols for this compound are not detailed in publicly available safety documents, the following general precautions should be taken when handling this and similar research chemicals:

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin and eyes by using appropriate PPE. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not eat, drink, or smoke in areas where chemicals are handled. If ingestion occurs, seek immediate medical attention.

  • Spill Response: In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS department. Follow your institution's established spill cleanup procedures. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these general safety principles and consulting with your institution's safety professionals, you can ensure the safe handling and proper disposal of this compound, contributing to a secure and compliant research environment.

References

Personal protective equipment for handling (E)-5-OAHSA-d17

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (E)-5-OAHSA-d17

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following guidelines are based on the chemical properties of similar compounds and general laboratory safety best practices.

Hazard Assessment
  • Oxo-heptenoic acid moiety: Compounds with similar structures, such as 6-oxoheptanoic acid, are known to be potential skin and eye irritants.[1]

  • α,β-Unsaturated Carbonyl Group: This functional group makes the compound susceptible to nucleophilic attack, particularly at the β-carbon. This reactivity means it can potentially react with biological nucleophiles, such as cysteine residues in proteins, which can lead to skin sensitization and other toxic effects.

  • Deuteration: The presence of deuterium isotopes is not expected to alter the chemical reactivity or toxicity of the molecule significantly. The primary consideration for the deuterated aspect is the prevention of hydrogen-deuterium exchange by avoiding contact with moisture.

Personal Protective Equipment (PPE)

Based on the potential hazards, the following personal protective equipment is recommended when handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn over goggles if there is a risk of splashing.To protect against potential eye irritation from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves should be inspected before use and disposed of properly after handling the compound.To prevent skin contact and potential irritation or sensitization.
Body Protection A standard laboratory coat should be worn at all times.To protect against incidental skin contact.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if aerosols are generated.To minimize the inhalation of any potential vapors or aerosols.
Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate tools (spatulas, etc.) to handle the solid material to avoid cross-contamination and exposure.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly sealed container to prevent contamination, particularly from moisture which can lead to hydrogen-deuterium exchange.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, should be considered chemical waste.

  • Waste Collection: Collect all waste in a designated and properly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.

  • Recycling: For deuterated compounds, which can be expensive, recycling or recovery of the deuterium may be a consideration. If this is a viable option, consult with your institution's environmental health and safety office for appropriate procedures.

Visual Guides

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up workspace in a chemical fume hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate workspace handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of waste in labeled container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

Logical Relationship of Safety Protocols

This diagram illustrates the relationship between the chemical's properties and the required safety measures.

G cluster_properties Chemical Properties cluster_ppe Personal Protective Equipment cluster_procedures Handling & Disposal Procedures prop_irritant Potential Irritant (Oxo-acid) ppe_goggles Safety Goggles prop_irritant->ppe_goggles ppe_gloves Chemical-Resistant Gloves prop_irritant->ppe_gloves ppe_coat Lab Coat prop_irritant->ppe_coat proc_disposal Segregated Waste Disposal prop_irritant->proc_disposal prop_reactive Reactive Electrophile (α,β-Unsaturated Carbonyl) prop_reactive->ppe_gloves prop_reactive->ppe_coat proc_hood Use Fume Hood prop_reactive->proc_hood prop_reactive->proc_disposal prop_deuterated Deuterated Compound proc_storage Dry Storage prop_deuterated->proc_storage prop_deuterated->proc_disposal

Caption: Relationship between properties and safety protocols.

References

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